2-Amino-4-tert-butylbenzoic acid
Description
The exact mass of the compound 2-Amino-4-tert-butylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-tert-butylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-tert-butylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIGRZYQIUYNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562568 | |
| Record name | 2-Amino-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728945-64-0 | |
| Record name | 2-Amino-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-tert-butylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-4-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthesis and characterization of 2-Amino-4-tert-butylbenzoic acid, a potentially valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic choices and underlying principles that inform the synthetic and analytical process.
Introduction: The Significance of Substituted Anthranilic Acids
2-Amino-4-tert-butylbenzoic acid belongs to the class of substituted anthranilic acids. These molecules are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds. The strategic placement of substituents on the anthranilic acid core allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and metabolic stability, all of which are critical determinants of a drug candidate's efficacy and safety profile. The introduction of a bulky tert-butyl group at the 4-position is of particular interest as it can impart increased metabolic stability and modulate receptor-binding interactions.
Synthetic Strategy: A Proposed Route via Nitration and Reduction
-
Electrophilic Nitration: The introduction of a nitro group at the 2-position of the aromatic ring.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to the desired primary amine.
This strategy is predicated on the directing effects of the substituents on the benzene ring. The carboxylic acid is a meta-directing group, while the tert-butyl group is an ortho, para-director. In this case, the activating effect of the tert-butyl group is expected to direct the incoming electrophile (the nitronium ion) to the ortho position (C2), which is sterically less hindered than the C3 position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Amino-4-tert-butylbenzoic acid.
Detailed Experimental Protocols
The following are detailed, proposed protocols for the synthesis of 2-Amino-4-tert-butylbenzoic acid. These protocols are based on standard laboratory procedures for similar transformations and should be adapted and optimized as necessary.
Part 1: Synthesis of 2-Nitro-4-tert-butylbenzoic acid
Principle: This step involves the electrophilic nitration of 4-tert-butylbenzoic acid using a mixture of nitric acid and sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butylbenzoic acid | 178.23 | 10.0 g | 0.056 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 6.0 mL | ~0.09 |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.056 mol) of 4-tert-butylbenzoic acid to 50 mL of concentrated sulfuric acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add 6.0 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.
-
A precipitate of 2-nitro-4-tert-butylbenzoic acid will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 50-60 °C.
Purification: The crude product can be recrystallized from an ethanol-water mixture to afford a purified product.
Part 2: Synthesis of 2-Amino-4-tert-butylbenzoic acid
Principle: This step involves the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation can be used.
Method A: Reduction with Tin(II) Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-4-tert-butylbenzoic acid | 223.22 | 5.0 g | 0.022 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 g | 0.111 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 5.0 g (0.022 mol) of 2-nitro-4-tert-butylbenzoic acid in 50 mL of concentrated hydrochloric acid.
-
Add 25.0 g (0.111 mol) of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux with stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate of the amine salt may form.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin hydroxides.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-amino-4-tert-butylbenzoic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.
Method B: Catalytic Hydrogenation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-4-tert-butylbenzoic acid | 223.22 | 5.0 g | 0.022 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Ethanol or Methanol | - | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ cylinder | - |
Procedure:
-
Dissolve 5.0 g (0.022 mol) of 2-nitro-4-tert-butylbenzoic acid in 100 mL of ethanol or methanol in a hydrogenation flask.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or by observing the uptake of hydrogen.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product.
Purification: The product can be further purified by recrystallization as described in Method A.
Characterization of 2-Amino-4-tert-butylbenzoic acid
The identity and purity of the synthesized 2-Amino-4-tert-butylbenzoic acid should be confirmed by a combination of spectroscopic techniques. Below are the predicted characteristic data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| Appearance | Off-white to pale yellow solid | General appearance of aromatic amines |
| Melting Point | 167-168 °C | [1] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: DMSO-d₆
-
Predicted Chemical Shifts (δ, ppm):
-
1.2-1.4 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
6.5-6.7 (m, 2H): The aromatic protons at positions 3 and 5 are expected to appear in this region. The proton at C5 will likely be a doublet, and the proton at C3 a doublet of doublets due to coupling with the adjacent protons.
-
7.5-7.7 (d, 1H): The aromatic proton at position 6, ortho to the carboxylic acid group, is expected to be deshielded and appear as a doublet.
-
~5.0-6.0 (br s, 2H): The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.
-
~11.0-13.0 (br s, 1H): The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: DMSO-d₆
-
Predicted Chemical Shifts (δ, ppm):
-
~31.0: The three equivalent methyl carbons of the tert-butyl group.
-
~34.0: The quaternary carbon of the tert-butyl group.
-
~110-120: The aromatic carbons C3, C5, and C1 (the carbon bearing the carboxylic acid).
-
~140-150: The aromatic carbons C2 (bearing the amino group) and C4 (bearing the tert-butyl group).
-
~168-172: The carbonyl carbon of the carboxylic acid group.
-
FTIR (Fourier-Transform Infrared) Spectroscopy
-
Key Vibrational Frequencies (cm⁻¹):
-
3400-3200: N-H stretching vibrations of the primary amine (typically two bands).
-
3300-2500: O-H stretching of the carboxylic acid, often appearing as a broad band.
-
~1680-1660: C=O stretching of the carboxylic acid carbonyl group.
-
~1600 and ~1475: C=C stretching vibrations within the aromatic ring.
-
~1300-1200: C-N stretching of the aromatic amine.
-
~850-800: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI)
-
Predicted m/z:
-
[M+H]⁺: 194.11
-
[M-H]⁻: 192.10
-
Safety and Handling
-
4-tert-butylbenzoic acid: May cause skin and eye irritation.[2][3]
-
Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Nitro-4-tert-butylbenzoic acid: The toxicological properties have not been fully investigated. Assume it is harmful and handle with care.
-
Tin(II) chloride: Harmful if swallowed and may cause skin and eye irritation.
-
2-Amino-4-tert-butylbenzoic acid: While specific data is limited, aromatic amines should generally be handled with caution as they can be toxic and may be skin sensitizers.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.
Applications and Future Directions
2-Amino-4-tert-butylbenzoic acid holds promise as a versatile intermediate in several areas:
-
Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents, where the tert-butyl group can enhance metabolic stability and the amino and carboxylic acid groups provide handles for further derivatization.
-
Materials Science: As a monomer for the synthesis of specialty polymers with tailored thermal and mechanical properties.
-
Agrochemicals: As a building block for the development of new pesticides and herbicides.
The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to produce and utilize this valuable compound in their respective fields.
References
- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
PubChemLite. 2-amino-4-tert-butylbenzoic acid (C11H15NO2). [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-4-methyl-. [Link]
-
American Elements. 2-Amino-4-(tert-butyl)benzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-. [Link]
-
PubChem. Tert-butyl 2-amino-4-aminosulfonylbenzoate. [Link]
-
Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Medium. (2023-05-25). [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. (2025-08-08). [Link]
-
Organic Syntheses. PREPARATION OF (RS)-(+)-TERT-BUTYL TERT-BUTANETHIOSULFINATE. [Link]
-
PubChem. 4-tert-Butylbenzoic acid. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. MDPI. [Link]
-
Vinati Organics Limited. A Detailed Summary About Para Tert Butyl Benzoic Acid. (2022-05-04). [Link]
- Google Patents.
-
NIST WebBook. Benzoic acid, p-tert-butyl-. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?. (2016-12-16). [Link]
-
NIST WebBook. 4-Aminobenzoic acid, 2TMS derivative. [Link]
-
SpectraBase. 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-tert-butylbenzoic Acid
Introduction
2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative, is a molecule of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a sterically hindering tert-butyl group and a nucleophilic amino moiety on a benzoic acid scaffold, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive exploration of these properties, offering both established data and detailed experimental protocols for their determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical characteristics of 2-Amino-4-tert-butylbenzoic acid is paramount for its successful application in research and development. These properties govern its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 193.25 g/mol | [1] |
| CAS Number | 728945-64-0 | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 167-168 °C | [3] |
| Boiling Point (Predicted) | 328.3 ± 42.0 °C at 760 mmHg | [3] |
| Solubility | Data not extensively available. Expected to have limited solubility in water and higher solubility in organic solvents like alcohols and DMSO. | |
| pKa | Data not available. The pKa is influenced by both the electron-donating amino group and the carboxylic acid group. |
Experimental Determination of Physicochemical Properties
The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-Amino-4-tert-butylbenzoic acid. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles.
Workflow for Comprehensive Physicochemical Characterization
Caption: Workflow for the characterization of 2-Amino-4-tert-butylbenzoic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and biological activity. Potentiometric titration is a reliable and widely used method for its determination.[4][5][6]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Amino-4-tert-butylbenzoic acid and dissolve it in a suitable co-solvent mixture, such as acetonitrile-water, due to its limited aqueous solubility.[4][5] The use of a co-solvent is necessary to ensure complete dissolution while minimizing its impact on the aqueous pKa.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. For more accurate results, use software like Hyperquad to perform a multi-linear regression analysis of the potentiometric data.[4]
Causality Behind Experimental Choices:
-
Co-solvent System: Acetonitrile is chosen for its ability to solubilize a wide range of organic compounds and its relatively high dielectric constant, which helps in maintaining ionic equilibria.[4]
-
Potentiometry: This method directly measures the activity of hydrogen ions, providing a direct and accurate determination of the pKa.[4][6]
Solubility Determination
Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. A common and effective method for determining solubility is the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of 2-Amino-4-tert-butylbenzoic acid to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, dimethyl sulfoxide, and various buffer solutions at different pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is considered the "gold standard" for solubility determination as it allows for the system to reach true thermodynamic equilibrium.
-
HPLC Analysis: HPLC provides high sensitivity and specificity for the quantification of the dissolved analyte, even in complex solvent matrices.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 2-Amino-4-tert-butylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7][8][9]
Experimental Protocol for NMR Analysis
Caption: Workflow for NMR spectral analysis.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~1.2-1.4 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~6.5-7.8 ppm (multiplet, 3H): Aromatic protons.
-
~5.0-6.0 ppm (broad singlet, 2H): Protons of the amino group.
-
~11.0-13.0 ppm (broad singlet, 1H): Proton of the carboxylic acid group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~31 ppm: Methyl carbons of the tert-butyl group.
-
~34 ppm: Quaternary carbon of the tert-butyl group.
-
~110-150 ppm: Aromatic carbons.
-
~170 ppm: Carbonyl carbon of the carboxylic acid group.
Causality Behind Spectral Interpretation:
-
The chemical shifts are influenced by the electronic environment of the nuclei. The electron-donating amino group will shield the aromatic protons, while the electron-withdrawing carboxylic acid group will deshield them.
-
The broadness of the amino and carboxylic acid proton signals is due to hydrogen bonding and chemical exchange with the solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10][11][12][13]
Expected Characteristic IR Absorption Bands:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).
-
~3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the tert-butyl group.
-
~1700-1680 cm⁻¹: C=O stretching vibration of the carboxylic acid.
-
~1620-1580 cm⁻¹: N-H bending vibration of the amino group and C=C stretching of the aromatic ring.
-
~1300-1200 cm⁻¹: C-O stretching vibration of the carboxylic acid.
Causality Behind Spectral Interpretation:
-
The position and intensity of the absorption bands are characteristic of the vibrational modes of specific functional groups, allowing for their unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[14][15][16][17][18]
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed (m/z = 193).
-
[M-15]⁺: Loss of a methyl radical from the tert-butyl group.
-
[M-45]⁺: Loss of the carboxylic acid group (COOH).
-
[M-57]⁺: Loss of the tert-butyl group.
-
Ortho-effect fragmentation: Proximity of the amino and carboxylic acid groups may lead to specific fragmentation pathways, such as the loss of water.[14]
Causality Behind Fragmentation:
-
The fragmentation pattern is determined by the relative stability of the resulting ions. The bulky tert-butyl group can readily fragment to form a stable tertiary carbocation.
Synthesis and Applications
Synthetic Approach
Illustrative Synthetic Scheme:
Caption: A potential synthetic route to 2-Amino-4-tert-butylbenzoic acid.
Applications in Drug Discovery and Organic Synthesis
2-Amino-4-tert-butylbenzoic acid serves as a versatile scaffold in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the primary amine, and the aromatic ring—allows for a wide range of chemical modifications.
-
As a Building Block: It can be used to synthesize more complex molecules, including heterocyclic compounds and novel drug candidates. The amino and carboxylic acid groups can participate in amide bond formation, a cornerstone of many pharmaceutical syntheses.[20][21][22]
-
In Medicinal Chemistry: Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities. The tert-butyl group can enhance lipophilicity, which may improve membrane permeability and binding affinity to biological targets.[23][24][25]
Safety and Handling
Based on available safety data, 2-Amino-4-tert-butylbenzoic acid should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][26] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Amino-4-tert-butylbenzoic acid is a compound with a rich set of physicochemical properties that make it a valuable tool for chemical innovation. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination. By understanding and applying this knowledge, researchers can unlock the full potential of this versatile molecule in their pursuit of new medicines and materials.
References
- Aktaş, A. H., & Pekcan, G. (2006). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(4), 2585.
- Gao, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 694–703.
- Zaikin, V. G., & Varlamov, A. V. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass Spectrometry, 7(Spec Iss 2), S0077.
- Klos, J., et al. (2012). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
- dos Santos, I. S., et al. (2017). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
- BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. BenchChem.
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- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Tayyari, S. F., et al. (2020). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Taylor & Francis Online.
- Supporting Inform
- Zhang, X., et al. (2015). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 80(23), 12055–12064.
- Doc Brown's Chemistry. (2025).
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Supplementary Inform
- Organic Syntheses. (n.d.). 4.
- Steill, J. D., et al. (2010). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC.
- El-Sherbiny, M. M. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.
- Biosynth. (n.d.). 2-Amino-4-tert-butylbenzoic acid | 728945-64-0 | DEB94564.
- Peeters, A., et al. (2013).
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
- G, S. R. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- AMERICAN ELEMENTS. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | CAS 728945-64-0.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0.
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- MDPI. (n.d.).
- PubChemLite. (n.d.). 2-amino-4-tert-butylbenzoic acid (C11H15NO2).
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- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- The Chemistry Behind 4-tert-Butylbenzoic Acid: Enhancing Performance in Co
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- Li, X., et al. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)
- The Crucial Role of 4-tert-Butylbenzoic Acid in Modern Chemical Formul
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2-Amino-4-tert-butylbenzoic acid CAS number 728945-64-0
An In-Depth Technical Guide to 2-Amino-4-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Niche Chemical Intermediate
2-Amino-4-tert-butylbenzoic acid, identified by its CAS number 728945-64-0, represents a fascinating, albeit not widely documented, chemical entity.[1][2][3][4][5][6] As a substituted anthranilic acid, it possesses a structural motif of significant interest in medicinal chemistry and materials science. The presence of a bulky, lipophilic tert-butyl group combined with the versatile amino and carboxylic acid functionalities suggests its potential as a unique building block for novel molecular architectures. This guide, compiled from a Senior Application Scientist's perspective, aims to provide a comprehensive technical overview where published data is scarce. By integrating established chemical principles with data from structurally analogous compounds, we will explore its properties, propose a logical synthetic pathway, and outline robust characterization methodologies.
Section 1: Core Physicochemical & Structural Characteristics
2-Amino-4-tert-butylbenzoic acid is a solid at room temperature.[5] The strategic placement of the tert-butyl group at the 4-position, para to the carboxylic acid, and the amino group at the 2-position, ortho to the carboxylic acid, dictates its electronic and steric properties. These features are crucial for its reactivity and potential interactions in biological or material systems.
| Property | Value | Source(s) |
| CAS Number | 728945-64-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Physical Form | Solid | [5] |
| Melting Point | 167-168 °C | [5] |
| Boiling Point (Predicted) | 328.3 ± 42.0 °C at 760 mmHg | [5] |
| InChI Key | XLIGRZYQIUYNDR-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | [4] |
Section 2: A Proposed Synthetic Strategy
Causality Behind the Synthetic Design: The core challenge is the introduction of the tert-butyl group onto the aromatic ring. Friedel-Crafts alkylation is the classic method for this transformation.[8][9] However, the presence of an amino group on the starting material would interfere with the Lewis acid catalyst. Therefore, the synthesis must begin with a protected or non-aminated precursor. Nitration followed by reduction is a standard and reliable method for introducing an amino group.
Step-by-Step Proposed Synthesis Protocol:
-
Friedel-Crafts Alkylation of Benzoic Acid:
-
Rationale: To introduce the tert-butyl group. Benzoic acid is chosen as the starting material. The carboxylic acid group is a deactivating meta-director, but the bulkiness of the tert-butyl group and the reaction conditions can favor para-substitution.
-
Procedure:
-
In a fume hood, to a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, add benzoic acid.
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it over ice, followed by acidification with hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-tert-butylbenzoic acid.
-
-
-
Nitration of 4-tert-butylbenzoic Acid:
-
Rationale: To introduce a nitro group, which can be subsequently reduced to the desired amino group. The tert-butyl and carboxylic acid groups will direct the nitration to the position ortho to the carboxylic acid.
-
Procedure:
-
Dissolve 4-tert-butylbenzoic acid in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
After the addition, allow the mixture to stir for a short period before pouring it onto ice.
-
Collect the precipitated 2-nitro-4-tert-butylbenzoic acid by filtration, wash with cold water, and dry.
-
-
-
Reduction of the Nitro Group:
-
Rationale: To convert the nitro group to the final amino group. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.
-
Procedure:
-
Dissolve the 2-nitro-4-tert-butylbenzoic acid in a suitable solvent like ethanol or acetic acid.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the solvent.
-
Purify the resulting 2-Amino-4-tert-butylbenzoic acid by recrystallization.
-
-
Caption: Proposed synthetic workflow for 2-Amino-4-tert-butylbenzoic acid.
Section 3: Structural Elucidation & Characterization - An Illustrative Approach
Due to the absence of published spectra for 2-Amino-4-tert-butylbenzoic acid, this section will provide an expert interpretation of expected spectroscopic data based on analysis of structurally related compounds. This serves as a guide for researchers to validate the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for confirming the carbon skeleton and the substitution pattern on the aromatic ring.
Illustrative ¹H NMR Data of Analogous Compounds
| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity | Source |
| 4-tert-butylbenzoic acid | - | 1.33 (s, 9H, C(CH₃)₃), 7.47 (d, 2H, Ar-H), 7.97 (d, 2H, Ar-H) | [10] |
| 2-Aminobenzoic acid | H₂O | 6.7-6.8 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H) | |
| 4-Aminobenzoic acid | DMSO-d₆ | 5.89 (s, 2H, NH₂), 6.57 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 12.0 (s, 1H, COOH) | [11] |
Predicted ¹H NMR Spectrum for 2-Amino-4-tert-butylbenzoic acid:
-
~1.3 ppm (singlet, 9H): This signal will correspond to the nine equivalent protons of the tert-butyl group.
-
~5-6 ppm (broad singlet, 2H): This broad signal will be from the two protons of the amino group.
-
Aromatic Region (~6.5-8.0 ppm):
-
One proton will appear as a doublet.
-
Another proton will show as a doublet of doublets.
-
A third aromatic proton will likely be a singlet or a narrowly split doublet.
-
-
~10-12 ppm (broad singlet, 1H): This signal will be from the carboxylic acid proton.
Predicted ¹³C NMR Spectrum for 2-Amino-4-tert-butylbenzoic acid:
-
~31 ppm: Signal from the methyl carbons of the tert-butyl group.
-
~34 ppm: Signal from the quaternary carbon of the tert-butyl group.
-
~110-150 ppm: Six distinct signals for the aromatic carbons.
-
~170 ppm: Signal from the carboxylic acid carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Illustrative IR Data of Analogous Compounds
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group | Source |
| 4-tert-butylbenzoic acid | ~3000 (broad), 1685, 1610, 1300 | O-H (acid), C=O, C=C (aromatic), C-O | [12] |
| 4-Aminobenzoic acid | 3474, 3369, ~3000 (broad), 1667 | N-H stretch, O-H (acid), C=O | [13] |
Predicted IR Spectrum for 2-Amino-4-tert-butylbenzoic acid:
-
3400-3500 cm⁻¹ and 3300-3400 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.
-
2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid, likely overlapping with C-H stretches.
-
~2960 cm⁻¹: C-H stretching from the tert-butyl group.
-
~1670 cm⁻¹: A strong absorption from the C=O stretching of the carboxylic acid.
-
~1600 cm⁻¹: N-H bending vibration.
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Illustrative Mass Spectrometry Data of Analogous Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Source |
| 4-tert-butylbenzoic acid | 178 | 163 (loss of CH₃), 135 (loss of COOH) | [14] |
| 2-Aminobenzoic acid | 137 | 119 (loss of H₂O), 92 (loss of COOH) | [15] |
| 4-Aminobenzoic acid | 137 | 120 (loss of OH), 92 (loss of COOH) | [15][16][17] |
Predicted Mass Spectrum for 2-Amino-4-tert-butylbenzoic acid:
-
Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 178: Loss of a methyl group (-CH₃) from the tert-butyl moiety.
-
m/z = 148: Loss of the carboxylic acid group (-COOH).
-
m/z = 119: Potential loss of water and the tert-butyl group.
-
Section 4: Potential Applications & Research Directions
While specific applications for 2-Amino-4-tert-butylbenzoic acid are not documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: Anthranilic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants. The tert-butyl group could be used to enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of drug candidates.[18]
-
Polymer Science: As a derivative of 4-tert-butylbenzoic acid, it could serve as a monomer or a modifying agent in the production of specialty polymers, such as alkyd resins, to improve thermal stability and solubility.[19][20]
-
Agrochemicals: Substituted benzoic acids are used in the synthesis of herbicides and pesticides.
-
Cosmetics and UV Absorbers: Aminobenzoic acid derivatives are known for their UV-absorbing properties.[18] The unique substitution pattern of this compound could lead to novel UV-filtering agents.
Section 5: Safety, Handling, and Storage
Based on supplier safety data, 2-Amino-4-tert-butylbenzoic acid should be handled with appropriate care.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
References
-
Drozd, M., Marchewka, M. K., & Michalska, D. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 201-211. Available at: [Link]
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Alachem Co., Ltd. (n.d.). 728945-64-0 | 2-amino-4-tert-butyl-benzoic acid. Available at: [Link]
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American Elements. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid. Available at: [Link]
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Verkhivker, Y., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Available at: [Link]
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Wikipedia. (n.d.). para-tert-Butylbenzoic acid. Available at: [Link]
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Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Available at: [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]
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The Friedel-Crafts Reaction. (2014, February 27). Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of a p-aminophenylacetic acid, b tripodal-trinuclear complex, c ligand 2. Available at: [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
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-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]
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MassBank. (2009, September 10). 4-Aminobenzoic acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+. Available at: [Link]
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MassBank. (2016, December 12). 2-Aminobenzoic acid; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+. Available at: [Link]
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Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Available at: [Link]
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-
Semantic Scholar. (1984). A Convenient Synthesis of t-butyl p-Aminobenzoate. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-Amino-4-tert-butylbenzoic Acid: A Predictive and Methodological Approach
Abstract
This technical guide provides a comprehensive examination of the anticipated crystal structure of 2-Amino-4-tert-butylbenzoic acid. In the absence of a publicly available solved crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its determination via single-crystal X-ray diffraction. We present a detailed, predictive analysis of its likely crystallographic parameters and intermolecular interactions by drawing critical comparisons with the well-characterized structures of p-aminobenzoic acid (PABA) and related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, structural interpretation, and the significance of crystal structure in molecular functionality.
Introduction: The Significance of 2-Amino-4-tert-butylbenzoic Acid
2-Amino-4-tert-butylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a derivative of aminobenzoic acid, it is a valuable building block in organic synthesis.[1] The incorporation of a bulky tert-butyl group is a common strategy in drug design to enhance metabolic stability or modulate binding affinity to biological targets.[2] Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as the crystal structure dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical in the development of new pharmaceutical agents.
This guide addresses the current knowledge gap regarding the crystal structure of 2-Amino-4-tert-butylbenzoic acid. While experimental data for the title compound is not yet available in the public domain, we can construct a highly informed predictive model. This is achieved by analyzing the known crystal structures of analogous molecules, particularly the polymorphs of p-aminobenzoic acid (PABA), and considering the steric and electronic influence of the tert-butyl substituent.[3][4]
Methodology: A Practical Guide to Crystal Structure Determination
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5][6] This section provides a self-validating, step-by-step protocol for determining the crystal structure of 2-Amino-4-tert-butylbenzoic acid, from crystal growth to data refinement.
Synthesis of 2-Amino-4-tert-butylbenzoic Acid
While various synthetic routes can be envisioned, a common approach would involve the amination of a suitable benzoic acid precursor. The purity of the synthesized compound is critical for successful crystallization and should be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Growing High-Quality Single Crystals
The cornerstone of a successful SCXRD experiment is the availability of well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[7] Several techniques can be employed for the crystallization of small organic molecules.[8][9]
Recommended Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and allowed to evaporate slowly in a loosely covered vial.[9] This gradual increase in concentration can promote the formation of high-quality crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble.[7] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower.[10] The decrease in solubility with temperature can induce crystallization.
The choice of solvent is a critical parameter and often requires empirical screening of various options.[11]
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution:[12][13]
Experimental Workflow for SCXRD:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process.[6]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to achieve the best possible fit.
-
Validation: The final structure is validated using established crystallographic checks to ensure its quality and accuracy.
Predictive Analysis of the Crystal Structure
In the absence of experimental data, we can predict the key structural features of 2-Amino-4-tert-butylbenzoic acid by analyzing its constituent functional groups and comparing it to structurally similar molecules.
Comparison with p-Aminobenzoic Acid (PABA)
PABA is an excellent model for predicting the hydrogen bonding motifs in 2-Amino-4-tert-butylbenzoic acid. PABA is known to exist in at least two common polymorphic forms, α and β, which differ in their hydrogen bonding networks.[3][4]
-
α-PABA: In this form, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. These dimers are then linked into chains by N-H···O hydrogen bonds.
-
β-PABA: This polymorph exhibits a different hydrogen bonding pattern where the amino and carboxylic acid groups form a four-membered ring motif.[14]
Given the steric bulk of the tert-butyl group, it is plausible that 2-Amino-4-tert-butylbenzoic acid will favor a hydrogen bonding pattern that minimizes steric hindrance. The formation of carboxylic acid dimers, as seen in α-PABA, is a very common and robust supramolecular synthon in carboxylic acids and is therefore highly probable.
The Influence of the tert-Butyl Group
The large, non-polar tert-butyl group will significantly influence the crystal packing.[2][15] It is expected to disrupt the close packing that might be observed in simpler aminobenzoic acids. The tert-butyl groups will likely engage in van der Waals interactions with neighboring molecules, creating hydrophobic pockets within the crystal lattice. The steric hindrance from the tert-butyl group may also influence the torsion angles between the carboxylic acid group and the benzene ring.
Predicted Crystallographic Data
Based on the analysis of related structures, we can hypothesize the following crystallographic parameters for 2-Amino-4-tert-butylbenzoic acid.
| Parameter | Predicted Value/Characteristic | Justification |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely due to the presence of racemic mixtures and the tendency of carboxylic acids to form centrosymmetric dimers. |
| Key Hydrogen Bonds | O-H···O (carboxylic acid dimer), N-H···O | Based on the structure of α-PABA. |
| Other Interactions | van der Waals forces, C-H···π interactions | The bulky tert-butyl group will contribute significantly to van der Waals packing forces. |
Predicted Intermolecular Interactions:
Caption: A schematic representation of the predicted primary intermolecular interactions in the crystal lattice of 2-Amino-4-tert-butylbenzoic acid.
Implications for Drug Development and Materials Science
The predicted crystal structure, particularly the hydrogen bonding network and the influence of the tert-butyl group, has significant implications:
-
Solubility and Bioavailability: The strength of the intermolecular interactions will directly impact the energy required to break the crystal lattice, thus influencing solubility and dissolution rates. A stable hydrogen-bonded network might lead to lower solubility.
-
Polymorphism: The possibility of different hydrogen bonding arrangements, as seen in PABA, suggests that 2-Amino-4-tert-butylbenzoic acid may also exhibit polymorphism.[16] Different polymorphs can have vastly different physical properties, making polymorph screening crucial in drug development.
-
Mechanical Properties: The packing of the bulky tert-butyl groups will affect the mechanical properties of the crystalline material, such as its tabletability.
Conclusion
While the definitive crystal structure of 2-Amino-4-tert-butylbenzoic acid awaits experimental determination, this guide provides a comprehensive framework for its investigation. By detailing a robust experimental methodology and presenting a predictive analysis based on well-understood chemical principles and comparative structural data, we have laid the groundwork for future research. The anticipated formation of carboxylic acid dimers and the significant steric influence of the tert-butyl group are key features that will likely define its solid-state structure. Elucidating the precise crystal structure will be a critical step in harnessing the full potential of this molecule in pharmaceutical and material science applications.
References
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- Mohd Maidin, N. A., et al. (2008). For the structure of 4-(tert-butylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2333.
- Kroon, J., et al. (1975). Classical solution phase crystallisation techniques for SCXRD. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 7-12.
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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University of Florida Center for X-ray Crystallography. Crystal Growing Tips. (2015). Retrieved from [Link]
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ResearchGate. How do organic compounds single crystal X rays diffraction work?. (2016). Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-4-tert-butylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative of increasing interest to researchers and professionals in drug development. While the specific historical discovery of this compound is not extensively documented in readily available literature, its significance can be inferred from the well-established importance of the anthranilic acid scaffold as a privileged pharmacophore. This document will therefore focus on the plausible synthetic routes, physicochemical properties, and the potential applications of 2-Amino-4-tert-butylbenzoic acid as a valuable building block in medicinal chemistry.
Introduction: The Anthranilic Acid Scaffold
Anthranilic acid (2-aminobenzoic acid) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The arrangement of the carboxylic acid and the amino group on the benzene ring provides a versatile template for designing molecules that can interact with various biological targets. Derivatives of anthranilic acid have been developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] Their ability to serve as precursors for the synthesis of diverse heterocyclic systems further enhances their utility in drug discovery.[3]
The introduction of a bulky, lipophilic tert-butyl group at the 4-position of the anthranilic acid core, as in 2-Amino-4-tert-butylbenzoic acid, is a strategic modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. The tert-butyl group can influence factors such as solubility, metabolic stability, and receptor binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-tert-butylbenzoic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 728945-64-0 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.25 g/mol | |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
Synthetic Strategies
While a definitive first synthesis of 2-Amino-4-tert-butylbenzoic acid is not readily found in the literature, its structure lends itself to several established synthetic methodologies for substituted anthranilic acids. The following sections detail plausible and robust synthetic routes, providing a conceptual framework for its laboratory-scale preparation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 2-Amino-4-tert-butylbenzoic acid suggests several key disconnections, leading to readily available starting materials.
Caption: Retrosynthetic pathways for 2-Amino-4-tert-butylbenzoic acid.
Proposed Synthetic Protocols
Based on the retrosynthetic analysis, three primary synthetic strategies are proposed:
Protocol 1: Reduction of 4-tert-Butyl-2-nitrobenzoic Acid
This is a classic and reliable method for the synthesis of aminobenzoic acids. The key intermediate, 4-tert-butyl-2-nitrobenzoic acid, can be prepared from 4-tert-butyltoluene.
-
Step 1: Nitration of 4-tert-butyltoluene. 4-tert-butyltoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the ortho position to the methyl group due to the directing effects of the alkyl groups.
-
Step 2: Oxidation of the Methyl Group. The methyl group of 4-tert-butyl-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.
-
Step 3: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic medium.
References
A Technical Guide to the Potential Biological Activities of 2-Amino-4-tert-butylbenzoic Acid Derivatives: A Roadmap for Discovery
Abstract
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The 2-amino-4-tert-butylbenzoic acid scaffold, while not extensively explored, presents a compelling starting point for the development of new bioactive molecules. Its structure, featuring a combination of an anthranilic acid moiety and a bulky lipophilic tert-butyl group, suggests the potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of 2-amino-4-tert-butylbenzoic acid derivatives. Rather than a review of established activities, this document serves as a roadmap for discovery, outlining synthetic strategies, hypothesized biological activities, and detailed protocols for their evaluation.
Introduction: The Rationale for Investigating 2-Amino-4-tert-butylbenzoic Acid Derivatives
The 2-amino-4-tert-butylbenzoic acid core is an intriguing, yet underexplored, scaffold in medicinal chemistry. Its constituent parts, however, are well-represented in a multitude of biologically active compounds. The anthranilic acid (2-aminobenzoic acid) framework is a known pharmacophore present in various anti-inflammatory and analgesic agents.[1] The tert-butyl group, a bulky and lipophilic substituent, is often incorporated into drug candidates to enhance metabolic stability and modulate binding to biological targets. The strategic placement of these functionalities on a benzoic acid platform provides a versatile template for the synthesis of a diverse library of derivatives, including amides, esters, and Schiff bases.
This guide will delineate a systematic approach to unlock the therapeutic potential of this scaffold, focusing on three key areas of high unmet medical need: oncology, inflammation, and infectious diseases. We will present plausible synthetic routes, propose key derivatives for initial screening, and provide detailed, field-proven protocols for the in vitro evaluation of their anticancer, anti-inflammatory, and antimicrobial activities.
Synthetic Strategies: Building a Library of Novel Derivatives
The synthetic accessibility of 2-amino-4-tert-butylbenzoic acid derivatives is a key advantage for initiating a drug discovery program. The commercially available starting material, 2-amino-4-tert-butylbenzoic acid, possesses two reactive handles: the carboxylic acid and the amino group. These allow for straightforward derivatization to generate a diverse chemical library.
Synthesis of 2-Amino-4-tert-butylbenzamides
Amide bond formation is a robust and well-established reaction in organic synthesis. The carboxylic acid of 2-amino-4-tert-butylbenzoic acid can be readily coupled with a variety of primary and secondary amines using standard peptide coupling reagents.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a stirred solution of 2-amino-4-tert-butylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Synthesis of 2-Amino-4-tert-butylbenzoic Acid Esters
Esterification of the carboxylic acid moiety can be achieved through various methods, including Fischer esterification with an excess of the corresponding alcohol under acidic catalysis, or by reaction with alkyl halides in the presence of a base.
Synthesis of Schiff Bases
The amino group of the scaffold can be condensed with a wide range of aldehydes and ketones to form Schiff base derivatives. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid. The antimicrobial potential of Schiff bases is well-documented.[2][3]
Hypothesized Biological Activities and Screening Protocols
Based on the structural motifs present in the 2-amino-4-tert-butylbenzoic acid scaffold, we hypothesize that its derivatives will exhibit promising anticancer, anti-inflammatory, and antimicrobial properties. The following sections outline the rationale for these hypotheses and provide detailed protocols for their preliminary in vitro evaluation.
Anticancer Activity
Rationale: Benzoic acid derivatives have been investigated as potential anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[4] Furthermore, the presence of an amino group at the 2-position, as seen in some kinase inhibitors, can contribute to binding at the ATP-binding site of various kinases that are often dysregulated in cancer.[5][6] The tert-butyl group can enhance lipophilicity, potentially improving cell permeability and metabolic stability.
Proposed Derivatives for Screening: A library of 2-amino-4-tert-butylbenzamides, synthesized by coupling the parent acid with a diverse set of aromatic and aliphatic amines, should be prioritized for initial screening.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Mandatory Visualization: Hypothetical Kinase Inhibition Workflow
Caption: A generalized workflow for screening 2-amino-4-tert-butylbenzoic acid derivatives for kinase inhibition.
Anti-inflammatory Activity
Rationale: Derivatives of 2-aminobenzoic acid are known to possess anti-inflammatory properties.[1] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of 2-amino-4-tert-butylbenzoic acid could also modulate inflammatory pathways.
Proposed Derivatives for Screening: Both ester and amide derivatives should be evaluated for their anti-inflammatory potential.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone).
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition compared to the vehicle control. Determine the IC50 values.
Antimicrobial Activity
Rationale: The benzoic acid moiety itself possesses antimicrobial properties. Furthermore, the formation of Schiff bases from aromatic amines is a well-established strategy for developing potent antimicrobial agents.[2][3] These compounds are thought to exert their effects by interfering with microbial cell wall synthesis or other essential cellular processes.
Proposed Derivatives for Screening: Schiff bases synthesized from 2-amino-4-tert-butylbenzoic acid and various substituted aromatic aldehydes are prime candidates for antimicrobial screening.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2][3]
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or fluconazole) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
(Optional) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: A streamlined workflow for the antimicrobial screening of 2-amino-4-tert-butylbenzoic acid Schiff base derivatives.
Data Interpretation and Structure-Activity Relationship (SAR) Studies
The initial screening data will provide valuable insights into the biological potential of the synthesized derivatives. The following table provides a template for summarizing the quantitative data obtained from the primary screens.
Table 1: Template for Summarizing Primary Screening Data
| Compound ID | Derivative Type | Anticancer IC50 (µM) (MCF-7) | Anti-inflammatory IC50 (µM) (NO Inhibition) | Antimicrobial MIC (µg/mL) (S. aureus) |
| AB-001 | Amide (Aniline) | |||
| AB-002 | Amide (Benzylamine) | |||
| AE-001 | Ester (Ethyl) | |||
| SB-001 | Schiff Base (Benzaldehyde) | |||
| Controls | Doxorubicin/Dexamethasone/Ciprofloxacin |
A systematic analysis of the data in relation to the chemical structures of the derivatives will enable the elucidation of preliminary structure-activity relationships (SAR). This involves identifying which structural modifications lead to an increase or decrease in biological activity. For example, in the case of amide derivatives, the nature of the amine substituent (e.g., aromatic vs. aliphatic, electron-donating vs. electron-withdrawing groups) can be correlated with the observed anticancer activity. This SAR information is crucial for the rational design of second-generation compounds with improved potency and selectivity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and systematic approach for the synthesis and biological evaluation of novel 2-amino-4-tert-butylbenzoic acid derivatives. While this chemical scaffold remains largely unexplored, the structural precedents set by related bioactive molecules suggest a high probability of discovering compounds with valuable therapeutic properties. The detailed protocols provided herein offer a robust starting point for researchers to initiate a drug discovery program centered on this promising chemical entity.
Following the identification of initial hit compounds from the primary screens, future work should focus on:
-
Lead Optimization: Synthesizing focused libraries of analogs around the most promising hits to improve potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the active compounds exert their biological effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, or infectious disease.
By following the roadmap laid out in this guide, the scientific community can unlock the full therapeutic potential of 2-amino-4-tert-butylbenzoic acid derivatives and contribute to the development of the next generation of innovative medicines.
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Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(21), 6543. [Link]
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Gupta, J. K., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5464-5469. [Link]
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Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]
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Gangjee, A., et al. (2010). The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 20(9), 2824-2828. [Link]
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Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]
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Solubility Profile of 2-Amino-4-tert-butylbenzoic Acid: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative, presents a unique solubility challenge due to its amphoteric nature combined with a significant hydrophobic moiety. This technical guide provides a comprehensive analysis of the factors governing its solubility in various solvent systems. We delve into the physicochemical properties of the molecule, explore the profound influence of pH and solvent polarity, and provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies.
The Central Role of Solubility in Pharmaceutical Development
In the journey of a drug candidate from discovery to a marketable therapeutic, few physicochemical properties are as fundamental as solubility. It dictates the rate and extent of drug absorption, influences formulation strategies, and ultimately impacts the safety and effectiveness of the medication.[1] 2-Amino-4-tert-butylbenzoic acid is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. It possesses a zwitterionic potential, stemming from the carboxylic acid and amino groups, and a bulky, nonpolar tert-butyl group. This combination creates a complex interplay of hydrophilic and hydrophobic interactions that must be thoroughly understood to optimize its development.
Physicochemical Profile of 2-Amino-4-tert-butylbenzoic Acid
A molecule's intrinsic properties are the primary determinants of its solubility behavior. Understanding these characteristics allows for the prediction of its behavior in different environments and informs the design of solubilization strategies.
Molecular Structure:
Caption: Interplay of molecular and environmental factors governing solubility.
Experimental Protocol: Equilibrium Solubility Determination
To obtain reliable and meaningful solubility data, a robust and well-controlled experimental method is essential. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility. [2]It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle of the Shake-Flask Method
The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the dissolution and precipitation rates become equal. The resulting supernatant is then analyzed to determine the dissolved solute concentration. This method is trusted because it reflects the true thermodynamic solubility limit, a critical parameter for biopharmaceutical classification. [3]
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of 2-Amino-4-tert-butylbenzoic acid solid to a series of clear glass vials. "Excess" means enough solid remains undissolved at the end of the experiment, which is a crucial visual confirmation of saturation.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath maintained at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. [2]Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the undissolved solid settle. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial. Take care not to disturb the solid material at the bottom.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.
The following diagram outlines the workflow for this protocol.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Data Presentation and Interpretation
Clear presentation of solubility data is crucial for comparison across different conditions and for making informed decisions in the development process.
Illustrative Solubility Data Summary
The following table presents hypothetical, yet chemically reasonable, solubility data for 2-Amino-4-tert-butylbenzoic acid in a range of solvents at 25 °C. These values are for illustrative purposes to demonstrate proper data presentation.
| Solvent System | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| 0.1 M HCl (pH 1) | Aqueous Buffer | > 10.0 | High; Cationic form (-NH₃⁺) is highly soluble. |
| Purified Water | Polar Protic | ~ 0.5 - 1.5 | Low; Zwitterionic form predominates, limited by the large hydrophobic group. |
| PBS (pH 7.4) | Aqueous Buffer | > 5.0 | High; Anionic form (-COO⁻) is highly soluble. |
| Ethanol | Polar Protic | ~ 20.0 - 40.0 | Good; Balances solvation of polar groups and the nonpolar tert-butyl group. |
| Acetonitrile | Polar Aprotic | ~ 5.0 - 15.0 | Moderate; Can accept H-bonds but cannot donate effectively. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100.0 | Very High; Strong polar interactions and can solvate a wide range of compounds. |
| Toluene | Nonpolar | < 0.1 | Very Low; Cannot effectively solvate the polar amino and carboxyl groups. |
Interpretation of Results
The illustrative data align with the chemical principles discussed. The lowest aqueous solubility is observed near neutral pH where the zwitterionic form likely exists. Solubility dramatically increases at low and high pH due to the formation of the more soluble cationic and anionic species, respectively. [4]Organic solvents with a balance of polar and nonpolar characteristics, like ethanol, are effective solubilizers. The extremely high solubility in DMSO highlights its utility as a solvent for stock solutions in early-stage screening, but its toxicity precludes its use in final formulations. [2]The negligible solubility in toluene confirms the dominance of the polar functional groups in dictating the compound's behavior in nonpolar environments.
Conclusion
The solubility of 2-Amino-4-tert-butylbenzoic acid is a complex function of its amphoteric and lipophilic characteristics. A thorough understanding of its pH-dependent ionization and its interactions with different solvent types is essential for any successful development program. The shake-flask method remains the definitive technique for generating reliable thermodynamic solubility data. By systematically evaluating solubility under various conditions, researchers can build a comprehensive profile that informs candidate selection, guides formulation development, and ultimately paves the way for a viable therapeutic product.
References
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
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Fakhree, M. A. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]
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Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. Retrieved from [Link]
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Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Retrieved from [Link]
-
Lee, G., et al. (2020). pH dependence of amino acid solubility. ResearchGate. Retrieved from [Link]
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Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances. Retrieved from [Link]
-
Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. PMC - NIH. Retrieved from [Link]
-
American Elements. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid. Retrieved from [Link]
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-tert-butylphenol. PubChem. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Wang, X., et al. (2018). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. ResearchGate. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Abraham, M. H., et al. (2015). Determination of Abraham model solute descriptors for 4-tert-butylbenzoic acid from experimental solubility data in organic mono-solvents. ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthetic Routes for 2-Amino-4-tert-butylbenzoic Acid Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principal synthetic routes to 2-amino-4-tert-butylbenzoic acid and its derivatives. This class of compounds, often referred to as substituted anthranilic acids, serves as a crucial scaffold in medicinal chemistry and materials science. We will explore established methodologies, including the classical nitration-reduction pathway and the more modern, regioselective directed ortho-metalation (DoM) strategy. Each section combines detailed, step-by-step protocols with an in-depth discussion of the underlying chemical principles, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the transformations.
Introduction: The Significance of the 2-Amino-4-tert-butylbenzoic Acid Scaffold
The 2-amino-4-tert-butylbenzoic acid moiety is a valued building block in organic synthesis. The presence of three distinct functional points—the carboxylic acid, the aromatic amine, and the sterically demanding tert-butyl group—offers a versatile platform for constructing complex molecules. The carboxylic acid and amine groups provide handles for amide bond formation, cyclization reactions, and further functionalization, while the tert-butyl group enhances solubility in organic solvents and can impart specific conformational constraints on the final molecule. These characteristics make its derivatives attractive targets in the synthesis of pharmaceuticals and other biologically active compounds.
This guide details two primary and reliable synthetic strategies to access the core structure, followed by methods for its subsequent derivatization.
Synthetic Strategy I: The Classical Nitration-Reduction Pathway
This is the most traditional and widely used approach, relying on fundamental aromatic substitution reactions. The strategy begins with a readily available starting material, 4-tert-butyltoluene, which is first oxidized to the corresponding benzoic acid. Subsequent nitration is directed ortho to the carboxylic acid group, followed by a reduction of the nitro group to the desired amine.
Causality and Mechanistic Insights:
-
Oxidation: The initial oxidation of the benzylic methyl group of 4-tert-butyltoluene to a carboxylic acid is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen.
-
Electrophilic Aromatic Substitution (Nitration): The key to this synthesis is the regioselective nitration of 4-tert-butylbenzoic acid. The carboxylic acid group is an electron-withdrawing group and a meta-director. However, under strongly acidic conditions, it can be protonated, increasing its deactivating effect. The tert-butyl group is a bulky, electron-donating group and an ortho-, para-director. The position ortho to the carboxylic acid (and meta to the tert-butyl group) is sterically hindered. Therefore, nitration occurs primarily at the position ortho to the carboxylic acid and meta to the tert-butyl group (the 2-position), yielding 4-tert-butyl-2-nitrobenzoic acid[1][2].
-
Reduction: The final step involves the reduction of the nitro group to an amine. This can be accomplished through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or, more commonly in a laboratory setting, using metals in acidic media like tin (Sn) or iron (Fe) with hydrochloric acid[3]. These "Bechamp-type" reductions are robust and tolerate the carboxylic acid functionality well.
Workflow for the Nitration-Reduction Pathway
Caption: Workflow for the classical synthesis route.
Protocol 1: Synthesis of 2-Amino-4-tert-butylbenzoic Acid
Step 1: Oxidation of 4-tert-butyltoluene
-
To a solution of 4-tert-butyltoluene (1 equiv.) in pyridine and water (5:1 v/v), add potassium permanganate (KMnO₄, 3 equiv.) portion-wise.
-
Heat the reaction mixture to 95-100°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 4-tert-butylbenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from ethanol/water if necessary.
Step 2: Nitration of 4-tert-butylbenzoic acid
-
Caution: Fuming nitric acid is highly corrosive. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Add 4-tert-butylbenzoic acid (1 equiv.) to fuming nitric acid (>90%) at 0°C in a dropwise manner, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice. A pale yellow solid will precipitate.
-
Collect the solid (4-tert-butyl-2-nitrobenzoic acid)[1] by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 3: Reduction of 4-tert-butyl-2-nitrobenzoic acid
-
To a mixture of 4-tert-butyl-2-nitrobenzoic acid (1 equiv.) and iron powder (Fe, 5 equiv.) in ethanol and water (4:1 v/v), add concentrated HCl (0.5 equiv.) dropwise.
-
Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow color and TLC analysis.
-
Cool the reaction to room temperature and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to ~5-6 with a saturated sodium bicarbonate (NaHCO₃) solution. The product will precipitate.
-
Collect the 2-Amino-4-tert-butylbenzoic acid[4] by vacuum filtration, wash with cold water, and dry.
| Parameter | Oxidation | Nitration | Reduction |
| Typical Yield | 85-95% | 70-85% | 80-90% |
| Key Reagents | KMnO₄, Pyridine | Fuming HNO₃ | Fe, HCl |
| Temperature | 95-100°C | 0-5°C | ~80°C |
| Pros | High yield, reliable | Good regioselectivity | High yield, common reagents |
| Cons | MnO₂ waste | Use of hazardous fuming acid | Iron waste, workup can be tedious |
Synthetic Strategy II: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings.[5][6][7][8] The method relies on a "Directing Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position.[6][9] This creates a stabilized aryllithium intermediate that can be trapped with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.
Causality and Mechanistic Insights:
-
The Directing Group: For this synthesis, a suitable starting material is N-protected 4-tert-butylaniline. The protecting group, such as a pivaloyl (Piv) or a carbamate (Boc), acts as an excellent DMG. It functions as a Lewis base, coordinating with the lithium atom of the strong base (e.g., sec-butyllithium).[5][6]
-
Deprotonation: This coordination brings the base into close proximity to one of the ortho protons, dramatically increasing its kinetic acidity and facilitating its removal to form the aryllithium species.[8] This reaction is typically performed at very low temperatures (-78 °C) in an anhydrous aprotic solvent like THF to prevent side reactions.[5]
-
Carboxylation: The resulting ortho-lithiated intermediate is a potent nucleophile. It readily attacks carbon dioxide (usually from dry ice), a weak electrophile, to form a lithium carboxylate salt.
-
Deprotection: An acidic workup simultaneously protonates the carboxylate to form the carboxylic acid and hydrolyzes the protecting group to reveal the free amine, yielding the final product.
Workflow for the Directed Ortho-Metalation Pathway
Sources
- 1. 4-TERT-BUTYL-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Tert-butyl-2-nitrobenzoic acid | C11H13NO4 | CID 257326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
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- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
The Versatile Role of 2-Amino-4-tert-butylbenzoic Acid in Modern Organic Synthesis: Applications and Protocols
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount to achieving molecular complexity and functional diversity. 2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—comprising a nucleophilic amine, a carboxylic acid handle for amide bond formation or cyclization, and a sterically demanding tert-butyl group—offers chemists a powerful tool to construct intricate molecular architectures with desirable physicochemical properties.
The presence of the tert-butyl group at the 4-position is of particular significance. This bulky aliphatic moiety can impart increased lipophilicity, enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation, and influence the conformational rigidity of the final molecule. These attributes are highly sought after in the design of novel therapeutic agents and functional materials.
This comprehensive guide provides an in-depth exploration of the applications of 2-Amino-4-tert-butylbenzoic acid in organic synthesis. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development.
Key Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is crucial for its effective utilization in synthesis, including reaction monitoring and product characterization.
| Property | Value | Reference |
| CAS Number | 728945-64-0 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| Melting Point | 167-168 °C | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in many organic solvents | |
| ¹H NMR | Spectral data available from suppliers | |
| ¹³C NMR | Spectral data available from suppliers | |
| IR Spectrum | Characteristic peaks for NH₂, C=O, and aromatic C-H | |
| Mass Spectrometry | [M+H]⁺, [M+Na]⁺, and other adducts can be observed | [3] |
Application I: Synthesis of Bioactive Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The reaction of anthranilic acids with a one-carbon source is a fundamental and widely employed strategy for the construction of this heterocyclic system.[4] 2-Amino-4-tert-butylbenzoic acid serves as an excellent precursor for the synthesis of 7-tert-butyl-substituted quinazolin-4(3H)-ones, allowing for the introduction of the bulky tert-butyl group at a key position on the heterocyclic core.
Logical Workflow for Quinazolinone Synthesis
The synthesis of quinazolin-4(3H)-ones from 2-Amino-4-tert-butylbenzoic acid typically follows a two-step sequence: initial acylation of the amino group followed by a cyclization/condensation reaction. A common and straightforward approach is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide.[4]
Caption: General workflow for the synthesis of 7-tert-butylquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 7-tert-butyl-2-phenylquinazolin-4(3H)-one
This protocol details a common method for the synthesis of a 2-substituted quinazolinone, which involves the initial formation of a benzoxazinone intermediate followed by reaction with an amine.
Materials:
-
2-Amino-4-tert-butylbenzoic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Ammonium acetate
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of 2-Amino-N-benzoyl-4-tert-butylbenzamide (Intermediate)
-
To a solution of 2-Amino-4-tert-butylbenzoic acid (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C, add benzoyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzoyl intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to 7-tert-butyl-2-phenylquinazolin-4(3H)-one
-
Reflux the crude N-benzoyl intermediate with an excess of ammonium acetate in glacial acetic acid for 4-8 hours. Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-tert-butyl-2-phenylquinazolin-4(3H)-one.
Rationale for Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction and also serves as the solvent.
-
Ammonium Acetate/Acetic Acid: This combination serves as the nitrogen source (from ammonia) and the acidic medium to facilitate the cyclization and dehydration to form the quinazolinone ring.
-
Aqueous Workup: The series of washes is crucial to remove unreacted starting materials, pyridine, and other water-soluble byproducts.
Application II: Incorporation into Peptide Scaffolds
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1] 2-Amino-4-tert-butylbenzoic acid can be integrated into peptide chains as an aromatic β-amino acid analogue, imparting rigidity and lipophilicity. The following protocols are adapted from established methods for similar amino acids and provide a robust framework for its use in both solid-phase and solution-phase peptide synthesis.[3]
Workflow for Peptide Synthesis
The core of peptide synthesis involves the iterative coupling of protected amino acids. The process begins with a resin-bound or C-terminally protected amino acid, followed by deprotection of the N-terminus and subsequent coupling with the next activated amino acid.
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol describes the incorporation of Fmoc-protected 2-Amino-4-tert-butylbenzoic acid into a growing peptide chain on a solid support.
Prerequisite: N-Fmoc Protection
The amine group of 2-Amino-4-tert-butylbenzoic acid must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to be compatible with standard SPPS protocols. This can be achieved by reacting the amino acid with Fmoc-OSu in the presence of a base like sodium bicarbonate in a dioxane/water mixture.
Materials:
-
Fmoc-protected 2-Amino-4-tert-butylbenzoic acid
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[3]
-
Base: DIPEA (N,N-Diisopropylethylamine)[3]
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)[3]
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water[3]
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-2-Amino-4-tert-butylbenzoic acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
Monitor reaction completion using a Kaiser test. If the test is positive (free amines present), repeat the coupling step.[3]
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. Filter and collect the filtrate containing the crude peptide.
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase HPLC.
Rationale for Experimental Choices:
-
Fmoc Protecting Group: Base-labile, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.
-
HBTU/HOBt/DIPEA: A highly efficient coupling cocktail that minimizes racemization by forming an activated HOBt ester in situ.[5]
-
TFA Cleavage Cocktail: Strong acid (TFA) cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during cleavage.[3]
Protocol 2: Solution-Phase Peptide Synthesis
This method is suitable for shorter peptides or fragment condensation. It involves the coupling of two protected amino acid derivatives in a suitable organic solvent.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Gly-OH)
-
C-terminally protected amino acid or peptide (e.g., H-Phe-OMe)
-
2-Amino-4-tert-butylbenzoic acid
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt[3]
-
Base: DIPEA
-
Solvents: DMF, Ethyl acetate
-
Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine
Methodology:
-
Activation of Carboxylic Acid: Dissolve the N-protected amino acid (e.g., Boc-Gly-OH) (1 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in DMF. Stir the mixture at 0 °C for 30 minutes.[3]
-
Coupling Reaction: To the activated solution, add 2-Amino-4-tert-butylbenzoic acid (1 eq.) and DIPEA (2 eq.). Allow the reaction to warm to room temperature and stir overnight.[3]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the resulting dipeptide by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Boc Protecting Group: An acid-labile protecting group, providing an alternative to the Fmoc strategy.
-
EDC/HOBt: A water-soluble carbodiimide coupling system that is convenient for solution-phase synthesis as the urea byproduct is easily removed during the aqueous workup.[6]
Conclusion and Future Outlook
2-Amino-4-tert-butylbenzoic acid is a building block of significant strategic value in organic synthesis. Its application in the construction of medicinally relevant quinazolinones and its potential for incorporation into peptidomimetics highlight its versatility. The protocols detailed herein provide a robust starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The presence of the tert-butyl group offers a unique handle to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules, ensuring that 2-Amino-4-tert-butylbenzoic acid will continue to be a relevant and powerful tool in the design and synthesis of novel bioactive compounds and advanced materials.
References
-
Alagarsamy, V. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]
-
PubChem. 2-amino-4-tert-butylbenzoic acid. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www3.nd.edu [www3.nd.edu]
Introduction: The Strategic Value of 2-Amino-4-tert-butylbenzoic Acid as a Core Scaffold
An In-Depth Technical Guide
2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative, represents a highly valuable and strategic starting material in modern medicinal chemistry. Its molecular architecture is distinguished by three key functional groups positioned on an aromatic ring: a nucleophilic amine, a carboxylic acid that can be readily converted into various functional groups (e.g., amides, esters), and a bulky, lipophilic tert-butyl group. This specific arrangement makes it a "privileged scaffold"—a molecular framework capable of serving as a foundation for ligands targeting multiple, distinct biological targets.[1]
The tert-butyl group is particularly significant. It enhances solubility in organic media, provides steric bulk that can confer selectivity for a specific protein binding pocket, and can block sites of potential metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The ortho-disposition of the amino and carboxylic acid groups facilitates the synthesis of a wide range of fused heterocyclic systems, which are foundational structures in numerous approved drugs and clinical candidates.[2][3] This guide will provide detailed protocols and scientific rationale for the application of this versatile building block in two high-impact therapeutic areas: oncology, through the development of bromodomain inhibitors, and inflammation/oncology, via the synthesis of novel kinase inhibitors.
| Property | Value | Reference |
| CAS Number | 728945-64-0 | [4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.25 g/mol | [4] |
| Appearance | Solid | - |
| Purity | ≥97% | [4] |
Application I: A Scaffold for Novel BRD4 Bromodomain Inhibitors in Oncology
Scientific Integrity & Logic: Targeting Epigenetic Regulation in Cancer
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets in oncology.[5] BRD4 is an epigenetic "reader" that binds to acetylated lysine residues on histones, tethering the transcriptional machinery to chromatin and driving the expression of key oncogenes like MYC.[6] The development of small molecules that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains has shown significant therapeutic promise in various cancers.[7][8] The unique topology of 2-amino-4-tert-butylbenzoic acid makes it an ideal starting point for constructing fused heterocyclic systems, such as the thieno-triazolo-diazepine core found in potent BRD4 inhibitors, designed to occupy this pocket with high affinity and selectivity.[9]
Mandatory Visualization: Mechanism of BRD4 Inhibition
Caption: Workflow of BRD4-mediated transcription and its inhibition by a competitive binder.
Experimental Protocol: Synthesis of a Thieno-triazolo-diazepine BRD4 Inhibitor
This protocol outlines a plausible, multi-step synthesis of a hypothetical BRD4 inhibitor, BRD4-TBD-01 , starting from 2-Amino-4-tert-butylbenzoic acid. The causality behind each step is explained to provide field-proven insights.
Step 1: Synthesis of Methyl 2-amino-4-tert-butylbenzoate (Intermediate 1)
-
Rationale: Esterification of the carboxylic acid protects it from participating in subsequent reactions and increases solubility in organic solvents for easier handling. Fischer esterification is a classic, reliable method for this transformation.
-
Procedure:
-
Suspend 2-Amino-4-tert-butylbenzoic acid (10.0 g, 51.7 mmol) in methanol (150 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (5.4 mL, 77.6 mmol) dropwise.
-
Remove the ice bath and reflux the mixture for 6 hours, monitoring by TLC until the starting material is consumed.
-
Cool to room temperature and concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Intermediate 1 as a solid, which can be used without further purification.
-
Step 2: Synthesis of a Fused Thienopyridine Core (Intermediate 2)
-
Rationale: The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes. Here, we adapt it to form a fused thienopyridine ring system, a common core in many bioactive molecules.[10]
-
Procedure:
-
To a solution of Intermediate 1 (10.7 g, 51.7 mmol) and malononitrile (4.1 g, 62.0 mmol) in ethanol (100 mL), add elemental sulfur (1.8 g, 56.9 mmol).
-
Add diethylamine (5.4 mL, 51.7 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 4 hours. A precipitate should form.
-
Cool the reaction mixture to room temperature, and collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the thienopyridine intermediate.
-
Step 3: Annulation to form the Diazepine Ring (Intermediate 3)
-
Rationale: This step involves the construction of the seven-membered diazepine ring, a key feature of many BRD4 inhibitors. This is achieved through a condensation and cyclization sequence.
-
Procedure:
-
Intermediate 2 is first reacted with chloroacetyl chloride to acylate the exocyclic amino group.
-
The resulting chloroacetamide is then cyclized by treatment with a non-nucleophilic base like sodium hydride in DMF to form the lactam of the diazepine ring.
-
Step 4: Final Elaboration to BRD4-TBD-01
-
Rationale: The final steps involve converting the lactam to a thiolactam using Lawesson's reagent, followed by condensation with a hydrazine derivative to form the triazole ring, and finally coupling with a desired R-group (e.g., a substituted phenyl ring via Suzuki coupling on an appropriately placed halide). This sequence is a common strategy for building the thieno-triazolo-diazepine scaffold.[9]
-
Procedure:
-
Treat Intermediate 3 with Lawesson's reagent in refluxing toluene to yield the corresponding thiolactam.
-
React the thiolactam with tert-butyl carbazate in the presence of a mercury(II) salt to form the triazole ring.
-
Deprotect the Boc group with trifluoroacetic acid (TFA).
-
The free amine on the triazole ring is then coupled with a suitable partner to install the final sidechain, yielding the target molecule BRD4-TBD-01 . Purify by column chromatography or preparative HPLC.
-
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic pathway for a hypothetical BRD4 inhibitor from the core scaffold.
Data Presentation: Illustrative Biological Activity
The following table summarizes hypothetical but representative biological data for a compound like BRD4-TBD-01 , based on activities reported for similar inhibitors in the literature.[11][12]
| Compound ID | BRD4(BD1) Binding IC₅₀ (nM) | BRD4(BD2) Binding IC₅₀ (nM) | MV-4-11 Cell Proliferation IC₅₀ (nM) |
| BRD4-TBD-01 | 95 | 150 | 210 |
| JQ1 (Reference) | 50 | 90 | 150 |
Application II: A Versatile Core for Novel Thienopyridine Kinase Inhibitors
Scientific Integrity & Logic: Targeting Pathological Kinase Signaling
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of cancer and inflammatory diseases.[13] The thienopyridine scaffold is a well-established core structure in kinase inhibitor design, famously exemplified by antiplatelet drugs that target the P2Y12 receptor, but also explored for inhibiting various protein kinases.[14][15] The 2-amino-4-tert-butylbenzoic acid scaffold provides a robust entry point for the synthesis of novel, highly substituted thienopyridines. The amino and carboxylic acid groups can be transformed into a fused pyridine ring, while the tert-butyl group offers a lipophilic anchor to enhance binding and improve drug-like properties.
Experimental Protocol: Synthesis of a Thienopyridine Kinase Inhibitor Scaffold
This protocol describes the synthesis of a versatile thienopyridine intermediate (TP-Int-01 ) from 2-Amino-4-tert-butylbenzoic acid, which can be further elaborated into a library of kinase inhibitors.
Step 1: Amide Formation (Intermediate 4)
-
Rationale: Converting the carboxylic acid to an amide introduces a key nitrogen atom required for the pyridine ring and provides a handle for further modifications. Standard peptide coupling reagents provide a high-yielding and clean conversion.
-
Procedure:
-
Dissolve 2-Amino-4-tert-butylbenzoic acid (10.0 g, 51.7 mmol) in dichloromethane (DCM, 200 mL).
-
Add 1-Hydroxybenzotriazole (HOBt) (7.7 g, 56.9 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (10.9 g, 56.9 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Bubble ammonia gas through the solution (or add a solution of ammonia in dioxane) and stir overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-Amino-4-tert-butylbenzamide (Intermediate 4 ).
-
Step 2: Vilsmeier-Haack Formylation and Cyclization (TP-Int-01)
-
Rationale: The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings. In this context, it can be followed by an in-situ cyclization with a suitable partner to construct the fused pyridine ring, a common strategy for building thienopyridine and related heterocyclic systems.[16]
-
Procedure:
-
Cool a solution of dimethylformamide (DMF, 50 mL) to 0 °C and add phosphorus oxychloride (POCl₃) (6.0 mL, 64.6 mmol) dropwise. Stir for 30 minutes.
-
Add a solution of Intermediate 4 (9.9 g, 51.7 mmol) and ethyl thioglycolate (6.8 mL, 62.0 mmol) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the thienopyridine intermediate TP-Int-01 . This intermediate, possessing reactive handles, can be further modified (e.g., via Suzuki or Buchwald-Hartwig couplings) to generate a library of kinase inhibitors.
-
Mandatory Visualization: Synthetic Workflow for Thienopyridine Core
Caption: A streamlined synthetic route to a versatile thienopyridine intermediate.
Data Presentation: Illustrative Kinase Inhibition Profile
Derivatives from the TP-Int-01 scaffold could be screened against a panel of kinases. The table below shows hypothetical data for a potent and selective inhibitor derived from this scaffold.
| Kinase Target | Illustrative IC₅₀ (nM) for TP-Derivative-X |
| BTK | 25 |
| JAK3 | 80 |
| SRC | 150 |
| VEGFR2 | > 10,000 |
Conclusion and Future Directions
2-Amino-4-tert-butylbenzoic acid is a scaffold of significant potential, offering a robust and versatile platform for the synthesis of complex heterocyclic compounds targeting critical pathways in disease. The protocols and strategies outlined in this guide for creating novel BRD4 and kinase inhibitors underscore its value to drug discovery programs. The presence of the tert-butyl group provides a key advantage for optimizing pharmacokinetic properties early in the discovery process.
Future research should focus on expanding the library of heterocyclic cores synthesized from this starting material. Exploring alternative cyclization strategies and employing modern synthetic methodologies, such as C-H activation or photoredox catalysis, could unlock novel chemical space and lead to the discovery of next-generation therapeutic agents for oncology, inflammation, and beyond.
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Bioorganic & Medicinal Chemistry. (n.d.). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Available at: [Link]
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ACCELA CHEMBIO INC. (n.d.). 728945-64-0 2-Amino-4-(tert-butyl)benzoic Acid. Available at: [Link]
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Al-Etaibi, A. M., El-Apasery, M. A., & Gomaa, A. M. (2012). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 17(11), 12709-12719. Available at: [Link]
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Wang, Z., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1032. Available at: [Link]
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ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2020). Novel Bromodomain BRD4 Inhibitors for Treating Cancer. Available at: [Link]
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Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]
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Zhang, J., et al. (2021). Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry, 64(10), 6771-6792. Available at: [Link]
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Movassaghi, M., & Hill, M. D. (2009). Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. Organic Letters, 11(10), 2241-2244. Available at: [Link]
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Wang, Z., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1032. Available at: [Link]
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Li, Y., et al. (2020). A patent review of BRD4 inhibitors (2013-2019). Expert Opinion on Therapeutic Patents, 30(2), 115-133. Available at: [Link]
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Expert Opinion on Therapeutic Patents. (2025). A patent review of BRD4 inhibitors (2020-present). Available at: [Link]
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ResearchGate. (n.d.). A patent review of BRD4 inhibitors (2020-present). Available at: [Link]
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ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
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Cancers. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Available at: [Link]
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Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][16][17][18]triazolo[4,3-a][16][17]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:
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ACS Omega. (2024). Anticancer Effects of the Trivalent Organoarsenical 2-Amino-4-(dihydroxyarsinoyl) Butanoate. Available at: [Link]
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Ferguson, F. M., et al. (2015). Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 571-576. Available at: [Link]
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Zhu, J., Song, X., & Zhang, J. (2018). Development of Amino Acid-Based Radiopharmaceuticals for Tumor Imaging. Mini-Reviews in Medicinal Chemistry, 18(7), 584-597. Available at: [Link]
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Protocol for the N-Acylation of 2-Amino-4-tert-butylbenzoic Acid: An Application Note for Synthetic Chemists
Abstract
This comprehensive application note provides a detailed protocol for the N-acylation of 2-amino-4-tert-butylbenzoic acid, a versatile building block in medicinal chemistry and materials science. Recognizing the unique electronic and steric properties conferred by the tert-butyl group, this guide presents a robust methodology employing Schotten-Baumann conditions, which are well-suited for achieving high yields while mitigating potential side reactions. We delve into the mechanistic rationale behind each procedural step, from reagent selection to final purification, to equip researchers with the knowledge for successful synthesis and future adaptations. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the foundational chemical principles that ensure its efficacy and reproducibility.
Introduction: Chemical Rationale and Strategic Considerations
The N-acylation of aminobenzoic acids is a cornerstone transformation in organic synthesis, enabling the construction of amides that are prevalent in pharmaceuticals, polymers, and functional materials. The target substrate, 2-amino-4-tert-butylbenzoic acid, presents a unique synthetic challenge. The amino group, while activated by the carboxylic acid at the ortho position, is also flanked by a sterically demanding tert-butyl group at the para position. This steric hindrance can impede the approach of the acylating agent, potentially leading to lower reaction rates and yields compared to unhindered anilines.[1]
To address this, the presented protocol utilizes Schotten-Baumann reaction conditions, a classic and highly effective method for acylating amines and alcohols.[2][3][4] This biphasic system, typically employing an aqueous base and an organic solvent, offers several advantages for this specific transformation:
-
Neutralization of Byproducts: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The aqueous base, such as sodium hydroxide or potassium carbonate, effectively neutralizes the in-situ generated HCl, driving the reaction to completion.[3][4]
-
Minimizing Acylating Agent Hydrolysis: While acyl chlorides are highly reactive, they are also susceptible to hydrolysis. By dissolving the acyl chloride in an organic solvent immiscible with the aqueous base, the rate of hydrolysis is significantly reduced, allowing for efficient acylation of the amine.[3][5]
-
Enhanced Nucleophilicity: The basic conditions deprotonate the carboxylic acid group, increasing the overall electron density of the aromatic ring and potentially enhancing the nucleophilicity of the amino group.
This protocol will focus on the use of an acyl chloride as the acylating agent due to its higher reactivity, which is often necessary for hindered anilines.[1] Pyridine will also be discussed as an alternative homogeneous base and catalyst.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the starting material is crucial for successful reaction setup and workup.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-Amino-4-tert-butylbenzoic acid | C₁₁H₁₅NO₂ | 193.24 | 167-168 | Soluble in many organic solvents and aqueous base. |
| Acyl Chloride (generic) | RCOCl | Varies | Varies | Typically soluble in aprotic organic solvents. Reactive with water. |
| Sodium Hydroxide | NaOH | 40.00 | 318 | Soluble in water, ethanol, methanol. |
Experimental Protocol: N-Acylation via Schotten-Baumann Conditions
This protocol describes a general procedure for the N-acylation of 2-amino-4-tert-butylbenzoic acid. The specific acyl chloride used will determine the final product.
Materials and Equipment
-
2-Amino-4-tert-butylbenzoic acid
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.2 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-tert-butylbenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir at room temperature until a clear solution is obtained. The use of a slight excess of base ensures both the carboxylate salt formation and subsequent neutralization of HCl.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C. Add an equal volume of an organic solvent such as dichloromethane. Stir the biphasic mixture vigorously to ensure efficient mixing between the two phases.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a small amount of the same organic solvent. Add this solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction and minimize hydrolysis of the acyl chloride.[5][6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue to stir vigorously for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.
-
Workup - Extraction: Extract the aqueous layer with two additional portions of the organic solvent. Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove any unreacted amine), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-acylated 2-amino-4-tert-butylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Mechanistic Insights and Key Decision Points
The success of this N-acylation hinges on several key factors, which are best understood through the reaction mechanism.
The Role of the Base: A Critical Choice
The base is arguably the most critical component in this reaction. Its primary role is to neutralize the HCl generated during the reaction.[4][7][8] Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and effectively quenching the reaction.
-
Aqueous Base (Schotten-Baumann): As detailed in the protocol, an aqueous base like NaOH or K₂CO₃ is highly effective in a two-phase system.[2][3] This method is robust, scalable, and uses inexpensive reagents.
-
Pyridine as a Homogeneous Base and Catalyst: An alternative approach is to use pyridine as both the solvent and the base in a homogeneous system.[7][9][10] Pyridine serves a dual purpose: it acts as a base to scavenge HCl, and it can also act as a nucleophilic catalyst.[7] The pyridine first attacks the acyl chloride to form a highly reactive acylpyridinium ion intermediate. This intermediate is then more readily attacked by the sterically hindered amino group of the substrate.
dot digraph "Pyridine_Catalysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Catalytic role of pyridine in N-acylation.
Workflow Diagram: From Reagents to Pure Product
The overall process can be visualized as a streamlined workflow, emphasizing the key stages of the synthesis.
dot digraph "N_Acylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: General workflow for N-acylation.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to steric hindrance. | Increase reaction time or temperature. Consider using a more reactive acylating agent (e.g., acyl bromide) or a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in small quantities.[11] |
| Hydrolysis of the acyl chloride. | Ensure the dropwise addition is slow and the temperature is maintained at 0-5 °C. Ensure vigorous stirring of the biphasic mixture.[5] | |
| Starting amine was protonated. | Ensure sufficient base (at least 2 equivalents) is used to neutralize the generated HCl. | |
| Impure Product | Presence of unreacted starting material. | Improve the washing step with 1 M HCl to remove the basic starting amine. Optimize purification conditions. |
| Presence of hydrolyzed acyl chloride (carboxylic acid). | Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct. |
Conclusion
The N-acylation of 2-amino-4-tert-butylbenzoic acid is a readily achievable transformation when appropriate reaction conditions are employed. The Schotten-Baumann protocol detailed herein provides a reliable and scalable method for accessing a wide range of N-acyl derivatives. By understanding the mechanistic principles, particularly the critical role of the base in overcoming the challenges of substrate protonation and steric hindrance, researchers can confidently apply and adapt this protocol for the synthesis of novel compounds for various applications in drug discovery and materials science.
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]
-
askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Retrieved from [Link]
-
Brainly.in. (2023, April 1). What is the role of acetic acid or pyridine in acetylation? Retrieved from [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of 2-Amino-4-tert-butylbenzoic Acid
Introduction
2-Amino-4-tert-butylbenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its purity is a critical quality attribute that directly impacts the safety, efficacy, and yield of downstream products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] This application note details a robust, validated reversed-phase HPLC (RP-HPLC) method for the determination of 2-Amino-4-tert-butylbenzoic acid purity, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The molecular structure of 2-Amino-4-tert-butylbenzoic acid, possessing both a hydrophilic amino group and a hydrophobic tert-butyl group, presents a unique analytical challenge.[7][8] The developed method addresses this by employing a C18 stationary phase and a carefully optimized mobile phase to achieve excellent peak shape and resolution from potential impurities.
Scientific Rationale for Method Development
The selection of the RP-HPLC method was based on the physicochemical properties of 2-Amino-4-tert-butylbenzoic acid. The presence of the aromatic ring and the tert-butyl group imparts sufficient hydrophobicity for retention on a C18 column.[3] The ionizable amino and carboxylic acid functional groups necessitate careful control of the mobile phase pH to ensure consistent retention and peak shape.[9] An acidic mobile phase (pH ~3) is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength.
The detection wavelength of 254 nm was selected based on the UV absorbance spectrum of the analyte, which exhibits a strong chromophore due to the substituted benzene ring. This wavelength provides high sensitivity for the main component and potential aromatic impurities.
I. HPLC Method Parameters
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
II. Experimental Protocol
This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
A. Reagents and Materials
-
2-Amino-4-tert-butylbenzoic acid reference standard (Purity >98%)[7][8]
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
0.45 µm syringe filters
B. Solution Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Amino-4-tert-butylbenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Amino-4-tert-butylbenzoic acid sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
C. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Conduct system suitability testing as described in Section III.
-
Inject the standard solution followed by the sample solution.
-
Process the chromatograms and calculate the purity of the sample.
III. System Suitability and Method Validation
To ensure the reliability and validity of the analytical data, system suitability testing must be performed before any sample analysis.[10][11][12][13] The method was validated according to ICH Q2(R1) guidelines.[4][5][6]
A. System Suitability Testing (SST)
System suitability is a critical component of any analytical method, verifying that the chromatographic system is performing adequately for the intended analysis.[10][11][12][13]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) |
| %RSD of Retention Time | ≤ 1.0% (for 5 replicate injections) |
B. Method Validation Summary
-
Specificity: The method demonstrated excellent specificity with no interference from the blank at the retention time of the main peak.
-
Linearity: The method was found to be linear over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: The accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.
-
Precision: The method showed high precision with a relative standard deviation (%RSD) of less than 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
IV. Data Analysis and Purity Calculation
The purity of the 2-Amino-4-tert-butylbenzoic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
V. Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC analysis of 2-Amino-4-tert-butylbenzoic acid.
Sources
- 1. helixchrom.com [helixchrom.com]
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- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 9. Polar Compounds | SIELC Technologies [sielc.com]
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Large-scale synthesis of 2-Amino-4-tert-butylbenzoic acid
An Application Guide for the Scalable Synthesis of 2-Amino-4-tert-butylbenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Amino-4-tert-butylbenzoic acid, a key intermediate in the development of advanced materials and pharmaceutical compounds. The protocol herein is designed for scalability, emphasizing robust reaction conditions, process safety, and high-purity output. We will detail a proven two-step synthetic route commencing from commercially available 4-tert-butylbenzoic acid. The methodology is grounded in established chemical principles, with explanations for critical process parameters to ensure successful replication and scale-up by researchers and chemical development professionals.
Introduction and Strategic Overview
2-Amino-4-tert-butylbenzoic acid (CAS 728945-64-0) is an anthranilic acid derivative whose structural motifs—a bulky, lipophilic tert-butyl group and the versatile amino-acid functionality—make it a valuable building block.[1][2] Its incorporation can significantly influence the physicochemical properties of target molecules, such as solubility, binding affinity, and metabolic stability.
The synthetic strategy presented is a classic and reliable approach for the functionalization of an activated aromatic ring: electrophilic nitration followed by reduction. This pathway was selected for its high-yielding steps, the relatively low cost of starting materials, and its amenability to industrial-scale equipment and procedures.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Nitration: Regioselective nitration of 4-tert-butylbenzoic acid to yield 4-tert-butyl-2-nitrobenzoic acid.
-
Reduction: Subsequent reduction of the nitro group to furnish the target amine, 2-Amino-4-tert-butylbenzoic acid.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Part A: Large-Scale Synthesis of 4-tert-Butyl-2-nitrobenzoic Acid (Nitration)
The introduction of a nitro group ortho to the carboxylic acid is achieved via electrophilic aromatic substitution. The carboxylic acid is a meta-director, while the tert-butyl group is an ortho-, para-director. The steric hindrance of the tert-butyl group and the directing power of both substituents favor nitration at the C2 position. Controlling the temperature is critical to prevent runaway reactions and the formation of dinitrated byproducts.
Reagents and Materials
| Chemical Name | CAS No. | Formula | M.W. ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| 4-tert-Butylbenzoic Acid | 98-73-7 | C₁₁H₁₄O₂ | 178.23 | 10.0 | 56.1 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | 45.0 | 450.3 | ~8.0 |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | 5.3 | 59.0 | 1.05 |
| Ice & Water | 7732-18-5 | H₂O | 18.02 | As needed | - | - |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | As needed | - | - |
Protocol:
-
Reactor Setup: Charge a 100 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with concentrated sulfuric acid (45.0 kg).
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: While maintaining the internal temperature below 10 °C, add 4-tert-butylbenzoic acid (10.0 kg) portion-wise over 60-90 minutes. Ensure each portion dissolves before adding the next. A clear, viscous solution should form.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (5.3 kg) to 10 kg of concentrated sulfuric acid, pre-chilled to 0 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor via the addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition. An exothermic reaction will be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and water (approx. 200 kg). This process is highly exothermic and should be performed with caution in a well-ventilated area. A solid precipitate will form.
-
Isolation: Filter the precipitated solid using a large Büchner funnel or filter press. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight. The product, 4-tert-butyl-2-nitrobenzoic acid, is typically obtained as a pale yellow solid.
-
Recrystallization (Optional): If required, the product can be further purified by recrystallization from a toluene/heptane mixture to achieve >99% purity.
Expected Yield: 11.2 - 12.0 kg (90-96%).
Part B: Large-Scale Synthesis of 2-Amino-4-tert-butylbenzoic Acid (Reduction)
Catalytic hydrogenation is the method of choice for this reduction on a large scale due to its high efficiency, clean conversion, and the ease of removing the solid catalyst by filtration.
Reagents and Materials
| Chemical Name | CAS No. | Formula | M.W. ( g/mol ) | Amount (kg) | Moles (mol) |
| 4-tert-Butyl-2-nitrobenzoic Acid | 6629-85-2 | C₁₁H₁₃NO₄ | 223.23 | 11.0 | 49.3 |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | - | - | 0.55 | - |
| Methanol | 67-56-1 | CH₄O | 32.04 | 55.0 | - |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | As needed | - |
Protocol:
-
Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a 150 L stainless steel autoclave) with 4-tert-butyl-2-nitrobenzoic acid (11.0 kg) and methanol (55.0 kg).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (0.55 kg). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
Inerting and Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 4-5 bar (approx. 60-75 psi). Begin stirring and heat the reactor contents to 40-50 °C. An exothermic reaction and hydrogen uptake will be observed. Maintain the pressure by feeding hydrogen as it is consumed.
-
Reaction Monitoring: The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake and by HPLC analysis of a carefully vented sample.
-
Catalyst Removal: After completion, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a bed of Celite® or a similar filter aid to remove the palladium catalyst. Wash the filter cake with additional methanol.
-
Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Product Isolation: The product will begin to crystallize as the solvent is removed. The crude product can be precipitated completely by adding water or adjusting the pH to the isoelectric point (~pH 4-5) if necessary.
-
Purification and Drying: Filter the solid product, wash with cold water, and dry under vacuum at 60 °C. The final product, 2-Amino-4-tert-butylbenzoic acid, is obtained as an off-white to light-yellow solid.[3]
Expected Yield: 8.8 - 9.2 kg (92-96%).
Process Workflow and Scale-Up Considerations
Caption: Detailed workflow for the two-step synthesis.
Critical Scale-Up Parameters
-
Heat Management: The nitration step is highly exothermic. On a large scale, efficient heat removal is paramount. The rate of addition of the nitrating mixture must be strictly controlled by the cooling capacity of the reactor to maintain the target temperature range.
-
Agitation: Vigorous stirring is essential during nitration to ensure homogeneity and efficient heat transfer. In the hydrogenation step, effective agitation is required to suspend the catalyst and facilitate gas-liquid mass transfer.
-
Safety Precautions:
-
Nitration: Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The quenching process can release NOx fumes.[4][5]
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated, maintained, and operated by trained personnel. The Pd/C catalyst is pyrophoric and must be handled wet and under an inert atmosphere.[3]
-
General: Consult the Safety Data Sheets (SDS) for all chemicals before use.[3][4][5]
-
Analytical Characterization of Final Product
To ensure the final product meets quality specifications, a suite of analytical techniques should be employed.[6][]
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine purity and quantify any impurities.
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product with a purity of >98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Structural confirmation.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons, the amine protons (broad singlet), and the carboxylic acid proton (very broad singlet).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm molecular weight.
-
Technique: Electrospray Ionization (ESI).
-
Expected Result: [M+H]⁺ = 194.12 Da for C₁₁H₁₅NO₂.
-
-
Melting Point:
-
Expected Range: 167-168 °C.[1]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Nitration | Incomplete reaction; Temperature too low; Insufficient nitrating agent. | Increase reaction time; Ensure temperature is within 0-5 °C range; Check stoichiometry of nitric acid. |
| Formation of Impurities in Nitration | Reaction temperature too high, leading to over-nitration or oxidation. | Strictly maintain temperature below 5 °C; Slow down the addition rate of the nitrating mixture. |
| Incomplete Reduction | Inactive catalyst; Insufficient hydrogen pressure or reaction time; Catalyst poisoning. | Use fresh, active catalyst; Increase H₂ pressure or reaction time; Ensure starting material and solvent are pure. |
| Product Contaminated with Catalyst | Poor filtration. | Use a finer filter aid (e.g., Celite®); Re-filter the solution. |
Conclusion
The two-step synthesis of 2-Amino-4-tert-butylbenzoic acid via nitration and subsequent catalytic hydrogenation of 4-tert-butylbenzoic acid is a robust, efficient, and highly scalable process. By carefully controlling key parameters such as temperature, reagent stoichiometry, and agitation, this protocol can consistently deliver a high-purity product in excellent yield. The detailed procedures and scale-up considerations provided in this guide are intended to enable researchers and drug development professionals to successfully implement this synthesis on a laboratory or pilot-plant scale.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-(tert-butyl)benzoic acid. Retrieved from Sigma-Aldrich.[3]
-
Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Retrieved from Google Patents.[8]
-
TCI Chemicals. (2025). Safety Data Sheet: 4-tert-Butylbenzoic Acid. Retrieved from TCI Chemicals.[4]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylbenzoic acid. Retrieved from Thermo Fisher Scientific.[5]
-
Biosynth. (2025). 2-Amino-4-tert-butylbenzoic acid. Retrieved from Biosynth.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. Coll. Vol. 10, p.19.[9]
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Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Org. Synth. 2005, 82, 87.[10]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from Wikipedia.[11]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol. Retrieved from PrepChem.com.[12]
-
Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Org. Synth. 2008, 85, 199.[13]
-
Royal Society of Chemistry. (2020). Supplementary Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from RSC.[14]
-
ECHEMI. (n.d.). 2-Amino-4-methylbenzoic acid SDS. Retrieved from ECHEMI.[15]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-tert-butylbenzoic acid. Retrieved from AK Scientific, Inc.[16]
-
ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved from ResearchGate.[17]
-
National Institutes of Health. (n.d.). 4-tert-Butylamino-3-nitrobenzoic acid. Retrieved from NIH.[18]
-
ResearchGate. (n.d.). Hofmann rearrangement | Request PDF. Retrieved from ResearchGate.[19]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from RSC.[20]
-
Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol. Retrieved from Google Patents.[21]
-
ResearchGate. (2025). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID. Retrieved from ResearchGate.[22]
-
Sigma-Aldrich. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0. Retrieved from Sigma-Aldrich.[1]
-
American Elements. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid. Retrieved from American Elements.[2]
-
Journal of the American Chemical Society. (n.d.). The Nitro and Amino Derivatives of t-Butylbenzene. Retrieved from JACS.[23]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis and Future Prospects of 4-Tert-Butylbenzoic Acid. Retrieved from Ningbo Inno Pharmchem.[24]
-
Benchchem. (n.d.). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. Retrieved from Benchchem.[25]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from Chemistry Steps.
-
Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Retrieved from Google Patents.[26]
-
Beilstein Journals. (n.d.). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen. Retrieved from Beilstein Journals.[27]
-
Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid. Retrieved from Google Patents.[28]
-
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid. Retrieved from Benchchem.[6]
-
ResearchGate. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles. Retrieved from ResearchGate.[29]
-
BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. Retrieved from BOC Sciences.[]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from Agilent.[30]
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The Enigmatic Monomer: Exploring the Potential of 2-Amino-4-tert-butylbenzoic Acid in Polymer Chemistry
Introduction: A Monomer of Untapped Potential
In the vast landscape of polymer chemistry, the design and synthesis of novel monomers serve as the bedrock for innovation, paving the way for materials with tailored properties and advanced functionalities. 2-Amino-4-tert-butylbenzoic acid, a unique aromatic molecule featuring an amine, a carboxylic acid, and a sterically demanding tert-butyl group, presents a compelling case for exploration. In theory, its bifunctional nature earmarks it as a prime candidate for the synthesis of aromatic polyamides, a class of polymers renowned for their exceptional thermal stability and mechanical strength. The presence of the bulky tert-butyl group is anticipated to significantly influence the final polymer's characteristics, potentially enhancing solubility, modifying thermal behavior, and altering chain packing.
Despite this theoretical promise, a comprehensive review of the scientific literature and patent databases reveals a conspicuous absence of studies detailing the polymerization of 2-Amino-4-tert-butylbenzoic acid. This notable information gap suggests that this monomer remains a largely unexplored building block in the realm of polymer science. Consequently, this document will navigate the theoretical landscape of its use, drawing parallels with analogous aminobenzoic acid polymerizations, while clearly delineating the anticipated challenges and potential research avenues. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in pioneering the study of this enigmatic monomer.
PART 1: The Theoretical Framework for Polymerization
The fundamental chemistry of 2-Amino-4-tert-butylbenzoic acid allows for its participation in step-growth polymerization, specifically through polycondensation reactions to form polyamides. The amine (-NH₂) and carboxylic acid (-COOH) groups on the same molecule can react with each other under appropriate conditions to form an amide linkage, releasing a molecule of water in the process.
Self-Condensation Polymerization: The Hypothetical Pathway
The most direct route to a homopolymer would be through the self-condensation of 2-Amino-4-tert-butylbenzoic acid. This reaction would theoretically proceed via the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another.
Hypothetical Polymerization Workflow
Caption: Hypothetical workflow for the self-condensation polymerization of 2-Amino-4-tert-butylbenzoic acid.
PART 2: Anticipated Challenges and The Influence of the Tert-Butyl Group
The primary challenge in the polymerization of 2-Amino-4-tert-butylbenzoic acid is the profound steric hindrance posed by the tert-butyl group positioned ortho to the amine functionality. This steric bulk can be expected to significantly impede the approach of the carboxylic acid group of another monomer, thereby hindering amide bond formation.
Table 1: Predicted Influence of the Tert-Butyl Group on Polymer Properties
| Property | Predicted Effect | Rationale |
| Polymerization Rate | Significantly Decreased | The bulky tert-butyl group ortho to the amine will sterically hinder the nucleophilic attack of the amine on the carboxyl group of another monomer, thus lowering the reaction rate and potentially limiting the achievable molecular weight. |
| Solubility | Increased | The tert-butyl groups will disrupt chain packing and reduce intermolecular hydrogen bonding between amide groups, leading to improved solubility in organic solvents compared to unsubstituted aromatic polyamides. |
| Glass Transition Temp. | Increased | The bulky side groups will restrict segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg). |
| Crystallinity | Decreased | The irregular structure introduced by the bulky side groups will likely inhibit the orderly arrangement of polymer chains, resulting in a more amorphous polymer. |
| Thermal Stability | Potentially High | While the amide linkages provide inherent thermal stability, the bulky side groups might introduce points of steric strain that could potentially lower the decomposition temperature compared to more linear aromatic polyamides. |
PART 3: Experimental Protocols (Based on Analogue Polymerizations)
While no specific protocols for 2-Amino-4-tert-butylbenzoic acid exist, the following hypothetical protocols are adapted from established methods for the polymerization of other aminobenzoic acids, such as 4-aminobenzoic acid. These protocols are intended as a starting point for research and will require significant optimization.
Protocol 1: Direct Polycondensation (Hypothetical)
This method involves the direct heating of the monomer in the presence of a catalyst to drive the self-condensation reaction.
Materials:
-
2-Amino-4-tert-butylbenzoic acid
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Beaker
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus under a nitrogen atmosphere.
-
To the reaction flask, add 2-Amino-4-tert-butylbenzoic acid (1 equivalent), anhydrous CaCl₂ (0.1 equivalents), and NMP (to achieve a monomer concentration of 10-15% w/v).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents) to the reaction mixture.
-
Slowly heat the mixture to 100-120°C and maintain this temperature for 3-5 hours under a constant, slow stream of nitrogen.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
After the desired reaction time, cool the viscous solution to room temperature.
-
Pour the polymer solution into a beaker containing methanol to precipitate the polymer.
-
Collect the precipitated polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
NMP and CaCl₂: NMP is a polar aprotic solvent capable of dissolving the monomer and the resulting polymer. CaCl₂ helps to keep the polymer in solution and prevents premature precipitation.
-
TPP and Pyridine: This combination forms a reactive intermediate with the carboxylic acid group, facilitating the amidation reaction at lower temperatures than direct thermal condensation.
-
Nitrogen Atmosphere: Prevents oxidation of the amine groups at elevated temperatures.
-
Methanol Precipitation: Polyamides are generally insoluble in methanol, making it an effective non-solvent for precipitation and purification.
PART 4: Future Research Directions
The field is wide open for the investigation of 2-Amino-4-tert-butylbenzoic acid in polymer chemistry. Key research areas to explore include:
-
Optimization of Polymerization Conditions: A systematic study of different polymerization methods (e.g., low-temperature solution polymerization, interfacial polymerization), catalysts, solvents, and temperatures is necessary to achieve high molecular weight polymers.
-
Copolymerization Studies: Incorporating 2-Amino-4-tert-butylbenzoic acid as a comonomer with other aminobenzoic acids or with diamines and dicarboxylic acids could lead to a wide range of new polymers with tunable properties.
-
Characterization of Polymers: Once synthesized, the resulting polymers should be thoroughly characterized for their molecular weight, thermal properties (TGA, DSC), solubility, and mechanical properties.
-
Computational Modeling: Molecular modeling and simulation studies could provide valuable insights into the expected conformation of the polymer chains and help predict their properties, guiding experimental efforts.
Conclusion
2-Amino-4-tert-butylbenzoic acid stands as a monomer with intriguing, yet unproven, potential. The significant steric hindrance from its tert-butyl group presents a formidable challenge to its polymerization, a fact that likely contributes to the current void in the scientific literature. However, for the intrepid researcher, this also represents a unique opportunity. Overcoming these synthetic hurdles could unlock a new class of aromatic polyamides with potentially valuable properties, such as enhanced solubility and processability. The theoretical framework and adapted protocols provided herein are intended to serve as a foundational guide for those willing to embark on the exciting journey of exploring the polymer chemistry of this enigmatic molecule.
References
As of the date of this publication, there are no specific references detailing the polymerization of 2-Amino-4-tert-butylbenzoic acid. The protocols and discussions presented are based on general principles of polyamide synthesis and the known effects of bulky substituents on polymer properties. Researchers are encouraged to consult foundational texts and articles on polyamide synthesis for a comprehensive understanding of the underlying chemistry.
Application Notes and Protocols: 2-Amino-4-tert-butylbenzoic Acid as a Versatile Precursor for Novel Quinazolinone-Based Fluorescent Dyes in Cellular Imaging
Introduction: The Strategic Advantage of the Substituted Anthranilic Acid Scaffold
In the dynamic field of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. The rational design of these molecular reporters is paramount to achieving high sensitivity, specificity, and photostability. Among the myriad of fluorophore scaffolds, quinazolinone-based dyes have emerged as a promising class due to their robust chemical architecture and environment-sensitive fluorescence properties.[1][2] This application note details the synthesis and application of a novel fluorescent dye derived from 2-amino-4-tert-butylbenzoic acid, a strategically functionalized precursor that offers unique advantages in the development of sophisticated imaging agents.
The incorporation of a tert-butyl group at the 4-position of the anthranilic acid backbone serves a dual purpose. Firstly, it enhances the lipophilicity of the resulting dye, which can facilitate passive diffusion across cellular membranes, a critical attribute for live-cell imaging probes. Secondly, the bulky tert-butyl group can sterically hinder intermolecular interactions, such as π-π stacking, thereby mitigating aggregation-caused quenching (ACQ) and potentially promoting aggregation-induced emission (AIE) characteristics in certain molecular contexts. The amino and carboxylic acid functionalities of the precursor provide versatile handles for the construction of the quinazolinone core, allowing for a modular and efficient synthetic strategy.
This document provides a comprehensive guide for researchers, from the synthesis of a novel quinazolinone dye, designated here as QZ-tBu-1 , to its characterization and application in fluorescence microscopy for cellular imaging. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate upon this versatile platform.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 728945-64-0 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.25 g/mol | [3] |
| Appearance | Solid | - |
| Purity | ≥98% | - |
| Storage | Room temperature, in a dark, inert atmosphere | - |
Synthesis of the Fluorescent Dye QZ-tBu-1: A Detailed Protocol
The synthesis of QZ-tBu-1 from 2-amino-4-tert-butylbenzoic acid is a two-step process involving an initial acylation followed by a cyclization reaction to form the quinazolinone core. This approach is adapted from established methods for the synthesis of substituted quinazolinones.
Part 1: Synthesis of the Intermediate - 2-Acetamido-4-tert-butylbenzoic Acid
This initial step protects the aniline nitrogen and sets the stage for the subsequent cyclization.
Materials:
-
2-Amino-4-tert-butylbenzoic acid (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Protocol:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-tert-butylbenzoic acid (e.g., 1.93 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine (e.g., 0.1 mL). Then, slowly add acetic anhydride (e.g., 1.42 mL, 15 mmol) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the progression of the reaction.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-acetamido-4-tert-butylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.
Part 2: Synthesis of QZ-tBu-1 (2-Methyl-7-tert-butylquinazolin-4(3H)-one)
This is the key cyclization step to form the fluorescent quinazolinone core.
Materials:
-
2-Acetamido-4-tert-butylbenzoic acid (from Part 1)
-
Formamide
-
High-temperature oil bath
-
Reflux condenser
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-acetamido-4-tert-butylbenzoic acid (e.g., 2.35 g, 10 mmol) and an excess of formamide (e.g., 20 mL).
-
Heating: Heat the reaction mixture in an oil bath to 160-180 °C and maintain this temperature for 4-6 hours under a reflux condenser.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The formation of a new, more polar, and fluorescent spot indicates the formation of the quinazolinone product.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude QZ-tBu-1 can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from ethanol to yield a pure, crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Live-cell imaging workflow.
Expert Insights and Troubleshooting
-
Causality in Synthesis: The choice of formamide in the cyclization step is critical as it serves as both the solvent and the source of the N1-C2 fragment of the quinazolinone ring. The high temperature is necessary to drive the dehydration and cyclization reaction.
-
Optimizing Staining: The incubation time and concentration of the dye may need to be optimized for different cell lines to achieve optimal signal-to-noise ratio and minimize cytotoxicity.
-
Photostability: Quinazolinone dyes are generally known for their good photostability. However, to minimize photobleaching during imaging, it is advisable to use the lowest possible excitation power and exposure times.
-
Self-Validating Protocols: The success of the synthesis can be validated at each step by standard analytical techniques (TLC, NMR, MS). The successful application in cell staining is validated by the observation of specific fluorescent signals within the cells with low background fluorescence.
Conclusion
2-Amino-4-tert-butylbenzoic acid is a valuable and versatile precursor for the synthesis of novel quinazolinone-based fluorescent dyes. The strategic incorporation of the tert-butyl group can impart favorable properties for cellular imaging applications. The protocols provided in this application note offer a solid foundation for researchers to synthesize, characterize, and utilize these promising fluorescent probes in their scientific endeavors, paving the way for new discoveries in cell biology and beyond.
References
-
Conjugated structures based on quinazolinones and their application in fluorescent labeling. Organic & Biomolecular Chemistry.
-
Design of a quinazolinone-based environment-sensitive fluorescent dye: Solvatochromic fluorescence and application for one-photon and two-photon bioimaging. Dyes and Pigments.
-
A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications.
-
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry Letters.
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Scientific Reports.
-
Synthesis of fluorescent probes. The Royal Society of Chemistry.
-
Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Applied Sciences.
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research.
-
Fluorescent dyes, methods of synthesis and applications thereof. Google Patents.
-
Photophysical properties of the dyes. ResearchGate.
-
A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Molecules.
-
2-Amino-4-tert-butylbenzoic acid | 728945-64-0. Biosynth.
-
Application Notes and Protocols: 2-(4-fluorophenyl)quinolin-7-amine as a Fluorescent Probe for Bioimaging. BenchChem.
-
NIR Dyes for Bioimaging Applications. Current Organic Chemistry.
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Pharmaceutics.
-
A series of spontaneously blinking dyes for super-resolution microscopy. Nature Methods.
-
Photophysical Properties of Fluorescent DNA-dyes Bound to Single- And Double-Stranded DNA in Aqueous Buffered Solution. Photochemistry and Photobiology.
-
Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Advances.
-
Synthesis routes of fluorescent dyes. ResearchGate.
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. International Journal of Molecular Sciences.
-
Fluorescent dye and preparation method and use thereof. Google Patents.
-
4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides. Nucleic Acids Research.
-
Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. Scientific Reports.
-
Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. Journal of Fluorescence.
-
Heterocyclic monoazo dyes derived from 4-oxoquinazoline: Part II. SciSpace.
-
Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses.
-
Importance of the physicochemical properties of fluorescent dyes for obtaining target-specific in vivo images by membrane-permeable macromolecular imaging probes. Journal of Pharmaceutical Technology & Drug Research.
-
Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Journal of Pharmaceutical Sciences.
-
Synthesis and Characterization of Fluorescent Dyes-Magnetic Nanoparticles for Bioimaging Applications. ResearchGate.
-
Novel two-photon dyes for biomedical applications. CORDIS | European Commission.
-
Broad Palette of Fluorescent Dyes May Advance Biological Imaging. Photonics.com.
-
New fluorescent dyes could advance biological imaging. Drug Target Review.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-4-tert-butylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude 2-Amino-4-tert-butylbenzoic acid. This document moves beyond simple procedural lists to explain the underlying scientific principles, troubleshoot common issues, and provide validated protocols to ensure the highest purity of the final product.
I. Understanding the Molecule: Key Physicochemical Properties
2-Amino-4-tert-butylbenzoic acid is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature, combined with the bulky, non-polar tert-butyl group, dictates its solubility and reactivity, which are critical considerations for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₅NO₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 193.25 g/mol | Important for stoichiometric calculations in derivatization or salt formation. |
| Melting Point | 167-168 °C[1] | A sharp melting point within this range is a key indicator of purity. |
| Appearance | Solid[1] | The physical state at room temperature. |
| pKa | (Estimated) ~2-3 for -COOH, ~4-5 for -NH₃⁺ | These values are crucial for developing effective acid-base extraction protocols. |
| Solubility | Sparingly soluble in water; soluble in alcohols and some organic solvents.[2] | Guides the selection of appropriate solvents for recrystallization and chromatography. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses frequently encountered problems during the purification of 2-Amino-4-tert-butylbenzoic acid in a practical, question-and-answer format.
Q1: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common issue. It typically occurs due to one or more of the following reasons:
-
High Impurity Load: A significant concentration of impurities can depress the melting point of your compound, causing it to separate as a liquid phase.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the compound from reaching its saturation point even upon cooling.
-
Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than the ordered process of crystallization, trapping impurities and solvent within an amorphous solid or oil.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to fully dissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, gradually cool further in an ice bath.
-
Solvent Modification: If oiling persists, consider adding a "poorer" solvent (an anti-solvent) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly. For 2-Amino-4-tert-butylbenzoic acid, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seeding: Introduce a tiny crystal of pure 2-Amino-4-tert-butylbenzoic acid (if available) into the cooled solution to act as a template for crystallization.[3]
Q2: After purification, my product is still colored. How can I remove colored impurities?
A2: Colored impurities are often highly conjugated organic molecules. Their removal typically requires a specific adsorption step.
Solution:
-
Activated Charcoal Treatment: Before hot filtration during recrystallization, add a small amount (a spatula tip) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities.[3] Be cautious not to add too much, as it can also adsorb your desired product, reducing the overall yield.[3] Stir for a few minutes and then perform a hot filtration to remove the charcoal. A second recrystallization may be necessary for highly impure samples.[3]
Q3: My final yield after recrystallization is very low. What are the likely causes?
A3: Low recovery can be frustrating but is often preventable. Common causes include:
-
Using Too Much Solvent: This is the most frequent reason for low yield, as a significant portion of your product will remain in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a substantial amount of product on the filter paper.
-
Incomplete Precipitation: Not allowing the solution to cool sufficiently or for enough time will result in a lower yield.
Optimization Strategies:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the crude material just dissolves.[3]
-
Prevent Premature Crystallization: Use a pre-heated funnel and flask for the hot filtration step. If crystals do form on the filter paper, you can wash them through with a small amount of hot solvent.
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to ensure maximum crystal formation.
Q4: I am struggling to separate 2-Amino-4-tert-butylbenzoic acid from a neutral impurity. Which technique is most suitable?
A4: Acid-base extraction is the ideal method for this scenario due to the amphoteric nature of your target compound.
Scientific Rationale:
The amino group can be protonated with an acid (like HCl) to form a water-soluble ammonium salt, while the carboxylic acid group can be deprotonated with a base (like NaOH) to form a water-soluble carboxylate salt.[4][5][6][7][8] Neutral impurities will not react with aqueous acid or base and will remain in the organic phase. This difference in solubility allows for a clean separation.
III. Detailed Experimental Protocols
The following are step-by-step protocols for the most effective purification techniques for 2-Amino-4-tert-butylbenzoic acid.
Protocol 1: Purification by Recrystallization
This protocol provides a general method. The optimal solvent system may need to be determined experimentally through small-scale trials.
Materials:
-
Crude 2-Amino-4-tert-butylbenzoic acid
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 2-Amino-4-tert-butylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 5-10 minutes, and proceed to the next step.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add warm deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid (cloudy).[9] If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[9]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for separating the amphoteric product from neutral or acidic/basic impurities.
Materials:
-
Crude 2-Amino-4-tert-butylbenzoic acid
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Separation of Basic Impurities (if any): Transfer the ether solution to a separatory funnel and extract with 1 M HCl. The protonated 2-Amino-4-tert-butylbenzoic acid and any basic impurities will move to the aqueous layer. Drain the aqueous layer and set it aside.
-
Separation of Acidic Impurities (if any): Wash the remaining ether layer with 1 M NaOH. Any acidic impurities will move to the aqueous layer. Discard this aqueous layer if only neutral impurities are expected to remain in the ether.
-
Isolation of the Product: Take the aqueous layer from step 2 and make it basic by the dropwise addition of 1 M NaOH until the pH is > 8. The 2-Amino-4-tert-butylbenzoic acid will precipitate out of the solution.
-
Collection and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.
IV. Visualization of Purification Workflows
Recrystallization Workflow
Caption: A generalized workflow for purification by recrystallization.
Acid-Base Extraction Logic
Caption: Logical flow of separation in an acid-base extraction.
V. Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude 2-Amino-4-tert-butylbenzoic acid?
A1: Depending on the synthetic route, common impurities could include unreacted starting materials (e.g., 4-tert-butylbenzoic acid or 2-nitro-4-tert-butylbenzoic acid), regioisomers, or by-products from side reactions.
Q2: Can I use column chromatography to purify this compound?
A2: Yes, column chromatography is a viable, albeit more resource-intensive, method.[10] Due to the polar nature of the amino and carboxylic acid groups, a polar stationary phase like silica gel is suitable. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) would likely be effective. The acidic nature of silica gel can sometimes lead to peak tailing with basic compounds; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
Q3: How do I confirm the purity of my final product?
A3: A combination of techniques should be used for comprehensive purity analysis:
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value (167-168 °C) is a strong indication of purity.[1] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative indicator of purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
FT-IR: Can confirm the presence of key functional groups (e.g., N-H, C=O, O-H).
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the main compound from any impurities.
Q4: Is it necessary to protect the amino or carboxylic acid group during purification?
A4: For the purification techniques described here (recrystallization and acid-base extraction), protection is generally not necessary. However, if you were to perform certain types of chromatography or subsequent chemical reactions, protection of one or both of these functional groups might be required to prevent unwanted side reactions. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be protected as a tert-butyl ester.[11]
VI. References
-
Sorbtech. Amino Acid Purification - Column Chromatography. Available from: [Link]
-
Studylib. Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Available from: [Link]
-
Harper College. ACID/BASE SEPARATION OF A MIXTURE. Available from: [Link]
-
ResearchGate. Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Available from: [Link]
-
University of California, Irvine. Acid-Base Extraction. Available from: [Link]
-
University of Wisconsin-Madison. Experiment 3: Separation of a Mixture by Acid-Base Extraction. Available from: [Link]
-
PubChem. 4-tert-Butylbenzoic acid. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
Sources
- 1. 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0 [sigmaaldrich.com]
- 2. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. studylib.net [studylib.net]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Synthesis of 2-Amino-4-tert-butylbenzoic Acid
Introduction
2-Amino-4-tert-butylbenzoic acid is a valuable substituted anthranilic acid derivative used as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. While several synthetic routes exist, researchers frequently encounter challenges in achieving consistently high yields and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles in its synthesis. Our focus is on diagnosing issues based on chemical principles and providing actionable, field-tested solutions.
Troubleshooting Guide: Overcoming Low Yields
This section is designed to address specific problems you may encounter during the synthesis. The question-and-answer format allows you to quickly identify your issue and find a targeted solution.
Scenario 1: Low Yield in the Reduction of 2-Nitro-4-tert-butylbenzoic Acid
Question: My catalytic hydrogenation of 2-nitro-4-tert-butylbenzoic acid is sluggish and results in a low yield of the desired amino acid. What are the potential causes and how can I fix this?
Answer: The reduction of an aromatic nitro group to an amine is a cornerstone of this synthesis, but its efficiency is highly sensitive to several factors. Low yields are typically traced back to catalyst deactivation, poor reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning:
-
The Cause: The Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalyst is the workhorse for this reaction. Its activity can be diminished by impurities in the starting material or solvent, particularly sulfur or halide compounds. The catalyst may also be of poor quality or simply not active enough.
-
The Solution:
-
Purity Check: Ensure your 2-nitro-4-tert-butylbenzoic acid starting material is of high purity. Recrystallize if necessary.
-
Solvent Quality: Use high-purity, degassed solvents. Protic solvents like ethanol, methanol, or water are generally preferred as they can act as a proton source.[1]
-
Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst loading can sometimes overcome minor impurity issues. However, this is a costly solution. First, try a fresh batch of catalyst from a reputable supplier.
-
Alternative Catalysts: If Pd/C is ineffective, consider using Raney Nickel or tin(II) chloride (SnCl₂) in concentrated HCl, although the latter requires a more rigorous workup to remove tin salts.
-
-
-
Suboptimal Reaction Conditions:
-
The Cause: Inadequate hydrogen pressure, poor mixing, or incorrect temperature can lead to incomplete reactions. The reduction is a multiphasic reaction (solid catalyst, dissolved substrate, gaseous hydrogen), making mass transfer critical.
-
The Solution:
-
Hydrogen Pressure: While balloon pressure is often sufficient, some reductions benefit from higher pressures (50-100 psi) in a properly rated hydrogenation vessel. This increases the concentration of dissolved hydrogen, accelerating the reaction.
-
Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between all three phases.
-
Temperature: The reaction is typically run at room temperature. A modest increase to 40-50°C may improve the rate, but be cautious of potential side reactions at higher temperatures.[1]
-
-
-
Incomplete Reaction vs. Side Product Formation:
-
The Cause: The reaction may simply be stalling before completion. Alternatively, intermediate species like the nitroso or hydroxylamine derivatives may be forming and are resistant to further reduction under the current conditions.
-
The Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. If the starting material is consumed but the desired product yield is low, side products are likely.
-
Additive Effects: Adding a small amount of acetic acid can sometimes accelerate the reduction by ensuring a ready proton source.
-
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | 5-10 mol% Pd/C | Use fresh catalyst; screen other catalysts (Pt/C, Raney Ni) | Ensures high catalytic activity and rules out poisoning. |
| Solvent | Ethanol or Methanol | Use HPLC-grade, degassed solvent | Prevents catalyst deactivation by solvent impurities. |
| Hydrogen | 1 atm (Balloon) | Increase pressure to 50-100 psi (in appropriate vessel) | Increases H₂ concentration in solution, boosting reaction rate. |
| Temperature | 25°C | Increase to 40-50°C | Provides more kinetic energy to overcome the activation barrier. |
| Additives | None | Add 1-5 vol% Acetic Acid | Can facilitate protonolysis steps in the reduction mechanism. |
Scenario 2: Poor Yields in Buchwald-Hartwig Amination
Question: I am attempting to synthesize 2-Amino-4-tert-butylbenzoic acid via a Buchwald-Hartwig amination of 2-chloro- or 2-bromo-4-tert-butylbenzoic acid, but my yields are consistently below 40%. What's going wrong?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is a complex catalytic cycle sensitive to ligands, base, solvent, and atmospheric conditions.[2][3] The steric hindrance from the ortho-carboxylic acid and the para-tert-butyl group can make this coupling particularly challenging.
Potential Causes & Solutions:
-
Inappropriate Ligand/Catalyst System:
-
The Cause: The choice of phosphine ligand is critical.[4] A ligand that is not bulky enough may not facilitate the reductive elimination step effectively. Conversely, an overly bulky ligand might hinder the initial oxidative addition. For challenging substrates like aryl chlorides, specialized ligands are often required.[5][6]
-
The Solution:
-
Ligand Screening: If using a standard ligand like P(t-Bu)₃, consider switching to more advanced, sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which have been developed for difficult couplings.
-
Precatalyst vs. In-situ: Using a well-defined palladium precatalyst can often give more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
-
-
Incorrect Base or Solvent:
-
The Cause: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[4][5] A base that is too weak may not be effective, while one that is too strong could cause side reactions. The solvent must be anhydrous and capable of solubilizing the reactants.
-
The Solution:
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. If it fails, consider stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or weaker carbonate bases like Cs₂CO₃, as the optimal base can be substrate-dependent.
-
Solvent: Toluene and dioxane are standard choices. Ensure they are rigorously dried, as water can interfere with the catalyst.
-
-
-
Atmospheric Contamination:
-
The Cause: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.
-
The Solution:
-
Inert Atmosphere: The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. Degas the solvent thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
-
Amine Source Issues:
-
The Cause: When using ammonia or an ammonia equivalent as the amine source, delivery and solubility can be problematic.
-
The Solution:
-
Ammonia Surrogates: Consider using a protected amine like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine. This can often be more reliable than using gaseous ammonia.
-
-
Visual Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose low-yield issues in a typical synthesis.
Caption: A step-by-step decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route to synthesize anthranilic acids? The most common industrial method starts from phthalic anhydride.[7] This involves amination to form a phthalamic acid salt, followed by a Hofmann rearrangement using hypochlorite or hypobromite to yield the anthranilic acid.[7] While efficient for the parent compound, this route can be less straightforward for substituted derivatives if the corresponding substituted phthalic anhydride is not readily available.
Q2: My final product is dark-colored. How can I improve its appearance and purity? Dark coloration often indicates the presence of oxidized side products or residual catalyst.
-
Charcoal Treatment: After the reaction workup and before final crystallization, dissolve the crude product in a suitable solvent and treat it with activated charcoal. Heat the suspension briefly, then filter through a pad of Celite to remove the charcoal and adsorbed impurities.[8]
-
Recrystallization: This is the most effective method for purification. 2-Amino-4-tert-butylbenzoic acid is an amphoteric molecule.[7] A common technique involves dissolving the crude product in an aqueous basic solution (e.g., NaOH or Na₂CO₃), performing the charcoal treatment, filtering, and then re-precipitating the pure acid by carefully acidifying with an acid like HCl or acetic acid to its isoelectric point.[8][9]
-
Chelating Agents: If residual metal catalyst is suspected (e.g., from a cross-coupling reaction), washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can help remove trace metals.
Q3: Can I use the Hofmann rearrangement to synthesize 2-Amino-4-tert-butylbenzoic acid? Yes, this is a viable route if the starting 4-tert-butylphthalimide is accessible. The reaction involves treating the phthalimide with a reagent like sodium hypobromite in aqueous sodium hydroxide.[7] Careful temperature control is crucial to avoid side reactions and hydrolysis of the starting material.[10] One must ensure the reaction mixture remains basic throughout the hypohalite addition to prevent the degradation of the anthranilate product.[10]
Q4: What are the key safety considerations for these synthetic routes?
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and operated in a well-ventilated fume hood away from ignition sources.
-
Buchwald-Hartwig Amination: Organophosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive and react violently with water. All manipulations should be performed under an inert atmosphere.
-
Hofmann Rearrangement: Hypochlorite and hypobromite solutions are strong oxidizers and are corrosive. The reaction can be exothermic, so controlled addition and cooling are necessary.
Optimized Protocol: Reduction of 2-Nitro-4-tert-butylbenzoic Acid
This protocol provides a robust method for the catalytic hydrogenation of the nitro-substituted precursor.
Materials:
-
2-Nitro-4-tert-butylbenzoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5 mol%)
-
Methanol (MeOH), ACS Grade
-
Hydrogen (H₂) gas supply
-
Celite
Procedure:
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add 2-Nitro-4-tert-butylbenzoic acid.
-
Solvent Addition: Add methanol to the flask (concentration approx. 0.1-0.2 M).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Caution: Dry Pd/C can be pyrophoric.
-
Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen or argon, followed by purging with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (30-50 psi) or maintain a positive pressure with a hydrogen-filled balloon. Stir the suspension vigorously at room temperature (25°C).
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Acetic Acid) or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.[11]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[12] The resulting solid is crude 2-Amino-4-tert-butylbenzoic acid, which can be recrystallized from an ethanol/water mixture for further purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. rsc.org [rsc.org]
- 10. US2653971A - Manufacture of anthranilic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Amino-4-tert-butylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-tert-butylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related molecules. Here, we will delve into the common challenges and side reactions encountered during its preparation, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis and overcome common hurdles.
Troubleshooting Guide: Navigating the Synthetic Landscape
The most common and practical synthetic route to 2-Amino-4-tert-butylbenzoic acid involves a two-step process: the nitration of 4-tert-butylbenzoic acid, followed by the reduction of the resulting nitro-intermediate. Each of these steps presents a unique set of challenges and potential for side product formation.
Step 1: Electrophilic Nitration of 4-tert-butylbenzoic Acid
The introduction of a nitro group onto the aromatic ring is a critical step that dictates the final substitution pattern. The interplay between the activating, bulky tert-butyl group and the deactivating carboxylic acid group governs the regioselectivity of this reaction.
Q1: My nitration reaction is producing a mixture of isomers, with a significant amount of an undesired product. How can I improve the selectivity for 4-tert-butyl-2-nitrobenzoic acid?
A1: This is a classic challenge of regioselectivity in electrophilic aromatic substitution. The tert-butyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The primary desired product is 4-tert-butyl-2-nitrobenzoic acid, where nitration occurs ortho to the activating tert-butyl group and meta to the deactivating carboxylic acid group. However, the formation of 4-tert-butyl-3-nitrobenzoic acid is a common side reaction.
Root Causes and Solutions:
-
Reaction Temperature: Temperature plays a crucial role in determining the kinetic versus thermodynamic product distribution.
-
Insight: Lower temperatures (0-5 °C) generally favor kinetic control, which can enhance the formation of the desired 2-nitro isomer.[1] Higher temperatures can lead to a decrease in selectivity.
-
Protocol: Maintain a strict temperature control throughout the addition of the nitrating agent. Use an ice-salt bath to ensure the temperature does not rise above 5 °C.
-
-
Nitrating Agent Concentration: The composition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is critical for the efficient generation of the nitronium ion (NO₂⁺) and can influence selectivity.
-
Insight: A well-defined and pre-chilled nitrating mixture ensures a controlled release of the electrophile.
-
Protocol: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath. This pre-formed mixture should then be added dropwise to the solution of 4-tert-butylbenzoic acid.[1]
-
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nitronium ion to the ortho positions. While the 2-position is sterically more accessible than the position between the two substituents, careful temperature control is still necessary to maximize this effect.
Experimental Protocol for Optimized Nitration:
-
In a flask, dissolve 4-tert-butylbenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to 0-5 °C with vigorous stirring.
-
In a separate, pre-cooled flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Add the cold nitrating mixture dropwise to the 4-tert-butylbenzoic acid solution, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it over crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Q2: I am observing the formation of dinitrated byproducts. How can I prevent this?
A2: Dinitration can occur if the reaction conditions are too harsh or if the reaction is allowed to proceed for too long.
Root Causes and Solutions:
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture will drive the reaction towards dinitration.
-
Insight: The mono-nitrated product is deactivated towards further electrophilic substitution, but under forcing conditions, a second nitro group can be introduced.
-
Protocol: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
-
Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the second nitration to occur.
-
Protocol: Adhere strictly to low-temperature conditions (0-5 °C).
-
-
Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the starting material has been consumed can lead to the formation of dinitrated products.
-
Protocol: Monitor the reaction closely by TLC and quench it as soon as the starting material is no longer visible.
-
Step 2: Reduction of 4-tert-butyl-2-nitrobenzoic Acid
The reduction of the nitro group to an amine is the final step in the synthesis. While seemingly straightforward, this step can be plagued by the formation of various side products due to incomplete reduction or side reactions of intermediates.
Q3: My reduction of 4-tert-butyl-2-nitrobenzoic acid is incomplete, or I am isolating side products like azo or azoxy compounds. What are the best practices to ensure a clean and complete reduction?
A3: The formation of side products during nitro group reduction is often due to the presence of partially reduced intermediates such as nitroso and hydroxylamine species.[2][3] These intermediates can undergo condensation reactions to form dimeric products like azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, especially under certain pH conditions.
Common Reduction Methods and Troubleshooting:
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): This is a classic and robust method.
-
Insight: The reaction proceeds through a stepwise reduction.[2][3] To drive the reaction to completion and avoid the accumulation of intermediates, a sufficient amount of the metal and acid is crucial.
-
Troubleshooting Incomplete Reduction:
-
Ensure a sufficient excess of the metal (e.g., 3-4 equivalents of Sn) and a strongly acidic environment.
-
Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
-
-
Troubleshooting Azo/Azoxy Formation:
-
Maintain a consistently acidic medium throughout the reaction.
-
Ensure efficient stirring to promote contact between the substrate and the reducing agent.
-
-
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a cleaner method that avoids the use of heavy metal reagents.
-
Insight: The efficiency of catalytic hydrogenation depends on the catalyst activity, hydrogen pressure, and solvent. Incomplete hydrogenation can lead to the accumulation of hydroxylamine intermediates, which can be unstable and lead to side products.[4]
-
Troubleshooting Incomplete Reduction:
-
Use a fresh, active catalyst. The catalyst can be poisoned by impurities.
-
Ensure adequate hydrogen pressure and efficient agitation to overcome mass transfer limitations.
-
The reaction can be run at a slightly elevated temperature (e.g., 40-60 °C) to improve the rate.[5]
-
-
Troubleshooting Side Product Formation:
-
The formation of azo and azoxy compounds is less common under typical catalytic hydrogenation conditions compared to metal/acid reductions, but can still occur. Ensuring complete reduction is the best preventative measure.
-
-
Experimental Protocol for Reduction with Sn/HCl:
-
Suspend 4-tert-butyl-2-nitrobenzoic acid in ethanol or a mixture of ethanol and water.
-
Add an excess of tin (Sn) granules (e.g., 3-4 equivalents).
-
Slowly add concentrated hydrochloric acid (HCl) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove any unreacted tin.
-
Make the filtrate strongly basic with a concentrated NaOH solution to precipitate tin salts and liberate the free amine.
-
Filter the tin salts and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a mineral acid to precipitate the product, 2-Amino-4-tert-butylbenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Frequently Asked Questions (FAQs)
Q4: What is the role of sulfuric acid in the nitration step?
A4: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring.
Q5: Can I use other reducing agents for the nitro group reduction?
A5: Yes, other reducing agents can be used. For instance, sodium dithionite (Na₂S₂O₄) is a mild reducing agent that can be effective. Tin(II) chloride (SnCl₂) in an acidic medium is also a common choice and is known for its chemoselectivity.[6] The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Q6: How can I purify the final product, 2-Amino-4-tert-butylbenzoic acid?
A6: The purification of the final product can typically be achieved by recrystallization. Due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group), its solubility is highly dependent on pH. A common purification strategy involves dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), treating with activated carbon to remove colored impurities, filtering, and then re-precipitating the pure product by acidifying the solution with an acid like acetic acid or dilute HCl.
Q7: Is the Hofmann rearrangement a viable alternative route for this synthesis?
A7: The Hofmann rearrangement of 4-tert-butylphthalamic acid (derived from 4-tert-butylphthalic anhydride) is a potential alternative route to 2-Amino-4-tert-butylbenzoic acid. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[7]
-
Potential Side Reactions: The key intermediate in the Hofmann rearrangement is an isocyanate.[7] In an aqueous basic solution, this isocyanate is hydrolyzed to the amine. However, if other nucleophiles are present, or if the reaction conditions are not carefully controlled, the isocyanate can react to form ureas or other byproducts. Incomplete reaction could also lead to the isolation of the starting amide or N-bromoamide intermediates.
Visualizing the Process
To better understand the reaction pathways and potential pitfalls, the following diagrams illustrate the synthesis and the formation of key side products.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. sarthaks.com [sarthaks.com]
- 4. mt.com [mt.com]
- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Stability issues of 2-Amino-4-tert-butylbenzoic acid in solution
Introduction
Welcome to the technical support center for 2-Amino-4-tert-butylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues you may encounter when working with this compound in solution. As a substituted aminobenzoic acid, its stability can be influenced by a variety of factors including solvent, pH, light, and temperature. This document provides a framework for understanding and mitigating these challenges to ensure the integrity of your experiments. The information herein is synthesized from established chemical principles and data from structurally related compounds, providing a robust guide in the absence of extensive specific stability data for this molecule.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the solid 2-Amino-4-tert-butylbenzoic acid?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Room temperature is generally acceptable for the solid form.[1][2] To prevent potential degradation from atmospheric moisture and light, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage.
Q2: What are the initial signs of degradation in the solid material?
A2: Discoloration, typically a yellowing or browning, is a common indicator of degradation for aminobenzoic acids, often due to oxidation of the amino group. Any change in the physical appearance of the white crystalline powder should be noted, and the material's purity should be re-verified before use.
Solution Preparation and Stability
Q3: What is the recommended solvent for preparing a stock solution of 2-Amino-4-tert-butylbenzoic acid?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many organic compounds for biological assays. However, it is crucial to use anhydrous DMSO as water can affect the stability of compounds in this solvent.[3] For other applications, solubility has been noted in alcohol and benzene.[4] Due to the amine and carboxylic acid functional groups, the solubility is pH-dependent in aqueous solutions.[5]
Q4: My solution of 2-Amino-4-tert-butylbenzoic acid in DMSO has turned yellow/brown. What is happening and is it still usable?
A4: A color change to yellow or brown in a DMSO solution is a strong indicator of oxidative degradation of the aromatic amine functional group. This can be accelerated by exposure to air (oxygen) and light. While the solution may still contain the parent compound, the presence of degradation products can significantly impact experimental results. It is highly recommended to prepare a fresh solution from solid material and take precautions to minimize exposure to air and light. For critical experiments, the purity of the solution should be confirmed by an analytical technique like HPLC.
Q5: I observe precipitation in my aqueous buffer solution after adding 2-Amino-4-tert-butylbenzoic acid from a DMSO stock. How can I resolve this?
A5: This is likely due to the low aqueous solubility of the compound, especially near its isoelectric point. The solubility of amino acids is significantly influenced by pH.[5] To address this, you can try the following:
-
Adjust the pH: The carboxylic acid group will be deprotonated at higher pH, and the amino group will be protonated at lower pH, both of which can increase aqueous solubility. Experiment with a pH range that is compatible with your experimental system.
-
Decrease the final concentration: The concentration of the compound in the aqueous buffer may be exceeding its solubility limit.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like ethanol may help maintain solubility.
Q6: How stable is 2-Amino-4-tert-butylbenzoic acid to freeze-thaw cycles?
A6: While specific data for this compound is not available, studies on diverse compound libraries in DMSO have shown that many compounds are stable to multiple freeze-thaw cycles when handled properly.[3] To minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing of the entire stock.
In-Depth Troubleshooting Guides
Guide 1: Investigating Solution Discoloration
If you observe a change in the color of your 2-Amino-4-tert-butylbenzoic acid solution, follow this guide to identify the potential cause and determine the appropriate course of action.
Step 1: Initial Assessment
-
Solvent: Is the solvent fresh and of high purity? Older or lower-grade solvents can contain impurities that promote degradation.
-
Storage Conditions: Was the solution exposed to light or stored at an elevated temperature?
-
Headspace: Was the container sealed tightly with minimal headspace to reduce exposure to oxygen?
Step 2: Simple Comparative Test
-
Prepare a fresh solution of 2-Amino-4-tert-butylbenzoic acid in the same solvent from a reliable stock of the solid material.
-
Divide the new solution into two vials:
-
Vial A (Protected): Purge with an inert gas (argon or nitrogen), seal tightly, wrap in aluminum foil, and store at the recommended temperature.
-
Vial B (Exposed): Seal loosely and place on the benchtop exposed to ambient light and air.
-
-
Observe both vials and your original discolored solution over 24-48 hours. If Vial B shows discoloration while Vial A remains clear, it strongly suggests oxidative and/or photodegradation.
Step 3: Analytical Verification (Recommended)
-
Analyze the discolored solution and a freshly prepared solution using HPLC with UV detection.
-
Compare the chromatograms. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the discolored solution confirms degradation.
Guide 2: Troubleshooting Unexpected Experimental Results
If you are getting inconsistent or unexpected results in your assays, the stability of your 2-Amino-4-tert-butylbenzoic acid solution may be a contributing factor.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting experiments.
Recommended Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is designed to minimize initial degradation during solution preparation.
Materials:
-
2-Amino-4-tert-butylbenzoic acid (solid)
-
Anhydrous DMSO
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps and PTFE septa
-
Analytical balance and appropriate glassware
Procedure:
-
Weigh the desired amount of 2-Amino-4-tert-butylbenzoic acid in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.
-
Immediately seal the vial tightly.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in amber vials, purge with inert gas, and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method (Template)
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify 2-Amino-4-tert-butylbenzoic acid and its degradation products. Method development and validation are required for specific applications.[6][7]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Set based on the UV absorbance maximum of 2-Amino-4-tert-butylbenzoic acid (determine by scanning a dilute solution). |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute stock solutions or experimental samples with the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration within the linear range of the detector.
-
Filter all samples through a 0.22 µm syringe filter before injection.
Scientific Background: Potential Degradation Pathways
Understanding the potential chemical instabilities of 2-Amino-4-tert-butylbenzoic acid is key to preventing its degradation. The primary routes of degradation are likely to be oxidation, photodegradation, and decarboxylation.
Caption: Potential degradation pathways for 2-Amino-4-tert-butylbenzoic acid.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and the presence of metal ions. This can lead to the formation of colored quinone-imines and further polymerization into complex mixtures.[8] Aromatic amines are known to form complex oligomeric or polymeric byproducts upon oxidation.[8]
-
Photodegradation: Structurally similar compounds like p-aminobenzoic acid (PABA) are known to undergo photodegradation upon exposure to UV light.[9] The degradation can be pH-dependent and may involve the formation of hydroxylated species.[10]
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under conditions of high heat or in acidic aqueous solutions.[11][12] This would result in the formation of 3-tert-butylaniline. Studies on substituted aminobenzoic acids have shown this to be a potential thermal degradation pathway.[11][13]
References
-
PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Girelli, A. M., & Bellincontro, A. (2018). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. Food Science and Technology, 38(suppl 1), 23-30. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Kim, H. J., Kim, J. H., & Kim, K. R. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of analytical methods in chemistry, 2015, 245638. Retrieved from [Link]
-
Patel, K., & Patel, M. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of Faculty of Pharmacy, Cairo University, 53(1), 17-23. Retrieved from [Link]
-
Rodante, F., & Catalani, G. (1990). Thermal Studies on Some Substituted Aminobenzoic Acids. Thermochimica Acta, 161(2), 295-304. Retrieved from [Link]
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American Elements. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid. Retrieved from [Link]
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Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. Retrieved from [Link]
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Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2016). Photocatalytic degradation of 2-, 4-amino and chloro phenols using H2O2 sensitized Cu2O and visible light. International Journal of Chemical Sciences, 14(4), 2084-2094. Retrieved from [Link]
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Kim, S. Y., & Pratt, D. E. (1990). Degradation Products of 2-tert-Butylhydroquinone at Frying Temperature. Journal of Food Science, 55(4), 1079-1081. Retrieved from [Link]
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The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]
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Sakkas, V. A., Islam, M. A., Stalikas, C., & Albanis, T. A. (2010). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Catalysis Letters, 138(1-2), 129-135. Retrieved from [Link]
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Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. Retrieved from [Link]
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Keller, M., & Dapp, A. (2018). Photocatalytic Degradation of Toluene, Butyl Acetate and Limonene under UV and Visible Light with Titanium Dioxide-Graphene Oxide as Photocatalyst. Atmosphere, 9(10), 397. Retrieved from [Link]
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World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]
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Garcia Villavicencio, C. J., de Campos Silva, B., Matara, A., & Ptasinska, S. (2025). pH changes in aqueous solutions containing amino acids induced by low-temperature plasma exposure. APS. Retrieved from [Link]
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Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621. Retrieved from [Link]
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Gkinis, V. M. (2017). Thermal Degradation of Food Proteins. Jacobs University Bremen. Retrieved from [Link]
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A/L, S. K., & A/P, S. S. (2023). Biodegradation of 2, 4 - Di-Tert-Butylphenol (2, 4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment. International Journal of Life Science and Engineering, 9(2), 1-10. Retrieved from [https://www.semanticscholar.org/paper/Biodegradation-of-2%2C-4-Di-Tert-Butylphenol-(2%2C-4-by-A-L-A-P/1b2c4d6b6e8a3f8e5c1e5b8e9c9a0c8d9e1f0c1b]([Link]
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van der Linde, J. J., & Havinga, E. (1975). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 94(1), 13-19. Retrieved from [Link]
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van de Merbel, N., & Hughes, N. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(4), 1205–1214. Retrieved from [Link]
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Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. Retrieved from [Link]
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Wang, Y., Wang, Y., & Li, D. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. International Journal of Molecular Sciences, 25(12), 6369. Retrieved from [Link]
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World Health Organization. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
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Maurer, M., & Rombach, M. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceutical Research, 35(5), 101. Retrieved from [Link]
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Lee, D. H., & Kim, J. H. (2013). Synthesis of Antioxidant and Evaluation of Its Oxidation Stability for Biodiesel. Journal of the Korean Chemical Society, 57(6), 793-798. Retrieved from [Link]
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Li, X., Zhang, Y., & Chen, J. (2016). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Environmental technology, 37(1), 107–115. Retrieved from [Link]
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Zhang, Y., Wang, Y., & Li, J. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific reports, 14(1), 9789. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2014). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of analytical methods in chemistry, 2014, 182705. Retrieved from [Link]
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Kim, H. J., Kim, J. H., & Kim, K. R. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of analytical methods in chemistry, 2015, 245638. Retrieved from [Link]
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Li, Y., Wang, Y., & Zhang, X. (2022). Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. Catalysts, 12(10), 1184. Retrieved from [Link]
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Jain, P. S., & Chaudhari, A. J. (2019). Analytical lifecycle management oriented development and validation of a new stability- indicating ultra-fast liquid chromatographic method. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]
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González, J. F., & Hu, Z. Q. (2001). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Applied and environmental microbiology, 67(10), 4614–4619. Retrieved from [Link]
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Technical Support Center: Purification of 2-Amino-4-tert-butylbenzoic Acid
Welcome to the technical support center for the purification of 2-Amino-4-tert-butylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind the methodologies, enabling you to optimize your purification processes for the highest purity and yield.
Introduction
2-Amino-4-tert-butylbenzoic acid is a substituted aromatic amino acid with a unique combination of a hydrophilic amino group, an acidic carboxyl group, and a bulky hydrophobic tert-butyl group. This amphiphilic nature can present specific challenges during purification. Impurities in the final product can significantly impact downstream applications, making efficient purification a critical step in its synthesis. This guide will walk you through common purification techniques, potential pitfalls, and strategies for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 2-Amino-4-tert-butylbenzoic acid.
Q1: What are the most likely impurities I will encounter?
A1: Impurities in 2-Amino-4-tert-butylbenzoic acid typically arise from the synthetic route. Common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomers: Positional isomers of the amino and tert-butyl groups on the benzoic acid ring, which can have very similar physical properties to the desired product.[1]
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Byproducts of side reactions: These can include products of over-alkylation, de-alkylation, or oxidation.
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Residual solvents: Solvents used in the synthesis or workup that have not been completely removed.
Q2: What is the best initial approach for purifying crude 2-Amino-4-tert-butylbenzoic acid?
A2: For most solid organic compounds, recrystallization is an excellent first-line purification technique due to its cost-effectiveness and scalability.[2] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Q3: How do I choose a suitable recrystallization solvent?
A3: The choice of solvent is critical and often requires some experimentation. Given the structure of 2-Amino-4-tert-butylbenzoic acid, with both polar and non-polar functionalities, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.[3] For the related compound, 4-tert-butylbenzoic acid, alcohols have been shown to be effective.[4] Therefore, solvents like ethanol, methanol, or a mixture of ethanol and water are good candidates to screen.[2][5]
Q4: My compound is still colored after recrystallization. What can I do?
A4: Colored impurities are common and can sometimes be difficult to remove by recrystallization alone. A useful technique is to treat the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs many colored impurities. However, use it sparingly as it can also adsorb some of your product, potentially reducing the yield.[2]
Q5: When should I consider using chromatography?
A5: If recrystallization fails to provide the desired purity, or if you are dealing with a mixture of very similar compounds (like isomers), chromatography is the next logical step.[6] High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is suitable for both analytical purity checks and preparative purification.[7]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the purification of 2-Amino-4-tert-butylbenzoic acid.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | 1. Inappropriate solvent choice. 2. Insufficient solvent volume. | 1. Select a more suitable solvent. If using a non-polar solvent, try a more polar one like ethanol or methanol.[2] 2. Add more hot solvent in small increments until the compound dissolves. |
| "Oiling out" instead of crystal formation. | 1. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. 2. The solution is too concentrated. 3. Cooling is too rapid. | 1. Choose a lower-boiling point solvent. 2. Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to encourage crystal lattice formation. |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent used). 2. Supersaturation of the solution. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the collected crystals with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. 3. Always wash the crystals with a small amount of ice-cold recrystallization solvent. |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities (Peak Tailing or Fronting). | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation. | 1. Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. The addition of a small amount of an ion-pairing agent or adjusting the pH can improve peak shape for acidic and basic compounds.[1] 2. Reduce the amount of sample loaded onto the column. 3. Replace the column with a new one. |
| Desired compound does not elute from the column. | 1. The mobile phase is too weak (not polar enough for normal phase, or too polar for reversed-phase). 2. The compound may have precipitated on the column. | 1. Increase the strength of the mobile phase (increase polarity for normal phase, decrease polarity for reversed-phase). 2. Ensure the sample is fully dissolved in the mobile phase before injection. If precipitation is suspected, try flushing the column with a stronger solvent. |
| Multiple peaks observed for a supposedly pure compound. | 1. Isomers are present. 2. On-column degradation of the compound. 3. The compound exists in different protonation states. | 1. Optimize the chromatographic method for better resolution of isomers. Mixed-mode chromatography can be effective for separating isomers of aminobenzoic acids.[1] 2. Use milder mobile phase conditions (e.g., neutral pH if the compound is sensitive to acid or base). 3. Buffer the mobile phase to ensure the compound is in a single protonation state. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Recrystallization of 2-Amino-4-tert-butylbenzoic Acid
This protocol provides a general guideline. The optimal solvent system and volumes should be determined experimentally on a small scale first.
Materials:
-
Crude 2-Amino-4-tert-butylbenzoic acid
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
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Dissolution: Place the crude 2-Amino-4-tert-butylbenzoic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Workflow for Purification Method Selection
Caption: Decision workflow for purifying 2-Amino-4-tert-butylbenzoic acid.
References
- Benchchem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
- Reddit. (2023, February 19).
- University of Rochester, Department of Chemistry. (n.d.).
- Biosynth. (n.d.). 2-Amino-4-tert-butylbenzoic acid | 728945-64-0 | DEB94564.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Google Patents. (n.d.). CN101648866B - Preparation technology of p-tert-butyl benzoic acid.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4-tert-Butylbenzoic acid.
- ResearchGate. (n.d.).
- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
- ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid.
- Benchchem. (n.d.).
- Reddit. (2014, September 7).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- PubMed. (2024, March 20).
- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
- Sigma-Aldrich. (n.d.).
- IJPPR. (2018, August 30). A Review of Impurity Profile in Pharmaceutical Substances.
- Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds.
- PubMed Central. (n.d.).
- PHARMACEUTICAL SCIENCES. (n.d.).
- ResearchGate. (n.d.).
- Promega Connections. (2018, July 16).
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- ResearchGate. (n.d.). THE TERTIARYBUTYLBENZENES: III.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PubChem. (n.d.). Benzoic acid, 4-amino-, 1,1-dimethylethyl ester.
- PubMed Central. (n.d.).
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Technical Support Center: Navigating the Analytical complexities of 2-Amino-4-tert-butylbenzoic Acid Derivatives
Welcome to the technical support center dedicated to the analytical characterization of 2-Amino-4-tert-butylbenzoic acid and its derivatives. As a key structural motif in many pharmaceutical candidates, understanding its analytical behavior is paramount for successful drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Section 1: Core Analytical Challenges & Troubleshooting
The unique chemical nature of 2-Amino-4-tert-butylbenzoic acid derivatives—possessing an aromatic amine, a carboxylic acid, and a bulky hydrophobic tert-butyl group—presents a distinct set of analytical hurdles. This section provides a logical approach to troubleshooting common issues.
Diagram: General Troubleshooting Workflow
Below is a generalized workflow for diagnosing analytical issues with 2-Amino-4-tert-butylbenzoic acid derivatives.
Scaling up the synthesis of 2-Amino-4-tert-butylbenzoic acid from lab to pilot plant
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-4-tert-butylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to a pilot plant. We will address common challenges, provide in-depth troubleshooting advice, and offer practical insights grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Introduction: The Challenge of Isomeric Control and Scale
2-Amino-4-tert-butylbenzoic acid is a valuable building block in pharmaceutical and specialty chemical applications. Its synthesis, while conceptually straightforward, presents significant challenges in achieving high purity and yield, particularly during scale-up. The primary difficulties lie in controlling regioselectivity to obtain the desired 2-amino, 4-tert-butyl substitution pattern and managing the process parameters that change dramatically between lab and pilot scale.[] This guide provides a framework for a robust synthesis and a problem-solving methodology for the transition to larger-scale production.[2][3]
Proposed Synthetic Pathway: A Two-Step Approach
A reliable and scalable route to 2-Amino-4-tert-butylbenzoic acid begins with commercially available 4-tert-butylbenzoic acid. This pathway involves two classic, well-understood transformations: electrophilic nitration followed by reduction. This approach is generally preferred over routes like Friedel-Crafts alkylation of an aminobenzoic acid, as the amino group can complex with the Lewis acid catalyst, deactivating the ring and leading to poor results.[4]
The proposed workflow is as follows:
Caption: Proposed two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: Why not use a Friedel-Crafts reaction to introduce the tert-butyl group onto 2-aminobenzoic acid?
A1: Friedel-Crafts reactions, both alkylation and acylation, have significant limitations when an aromatic ring contains a deactivating group or an amino group.[5] The amino group (-NH₂) is a Lewis base that will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This complex is strongly deactivating, rendering the aromatic ring unreactive towards electrophilic substitution.[4] Therefore, attempting this route would likely result in no reaction or a complex mixture of byproducts.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary hazards involve:
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Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive. The nitration reaction itself is highly exothermic and can lead to a runaway reaction if not properly controlled. Nitroaromatic compounds can be thermally unstable and potentially explosive.[6]
-
Reduction: If using catalytic hydrogenation, handling hydrogen gas under pressure carries a risk of fire or explosion. If using metal/acid reductants, the reaction can be vigorous and produce large volumes of hydrogen gas.
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Product Handling: The final product, 2-Amino-4-tert-butylbenzoic acid, is an aromatic amine. Aromatic amines as a class are known for their potential toxicity and should be handled with appropriate personal protective equipment (PPE) to avoid skin contact and inhalation.[6][7][8]
Q3: What analytical methods are recommended for in-process control (IPC)?
A3: For monitoring reaction completion and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting material, intermediate, product, and any potential isomeric or over-nitrated byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks in the lab. For structural confirmation of the final product, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.
Q4: How does the zwitterionic nature of the product affect its purification?
A4: As an amino acid, the product can exist as a zwitterion, especially near its isoelectric point. This influences its solubility significantly. It will be more soluble in acidic and basic aqueous solutions than in neutral water or many organic solvents. This property is key to purification. The product can be dissolved in a basic solution to deprotonate the carboxylic acid, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH to its isoelectric point.
Troubleshooting Guide: From Lab Bench to Pilot Reactor
This section addresses specific issues you may encounter during the synthesis and scale-up.
Step 1: Nitration of 4-tert-Butylbenzoic Acid
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient nitrating agent.2. Reaction temperature too low.3. Poor mixing, leading to localized concentration gradients. | 1. Ensure the stoichiometry of nitric acid is correct. On scale-up, losses due to transfers can be more significant.2. Maintain the recommended reaction temperature. A slightly higher temperature may be needed in a large reactor to achieve the same rate as in lab glassware, but this must be approached with extreme caution due to the risk of exotherm.3. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Baffles in pilot reactors are critical for effective mixing.[3] |
| Formation of Isomers (e.g., 3-nitro isomer) | The carboxylic acid is a meta-director, while the tert-butyl group is an ortho/para-director. The desired 2-nitro product is sterically hindered. The formation of the 3-nitro isomer is a known competing pathway. | Precise temperature control is critical. Lower temperatures generally favor the desired kinetic product. Ensure slow, controlled addition of the nitrating agent to the substrate solution to avoid temperature spikes. |
| Formation of Dinitro Byproducts | 1. Reaction temperature too high.2. Excess of nitrating agent.3. Extended reaction time. | 1. Strictly control the internal temperature. The larger thermal mass of a pilot reactor means cooling systems must be robust.[9]2. Use a minimal excess of the nitrating agent.3. Monitor the reaction closely by IPC (HPLC) and quench it promptly upon completion. |
| Runaway Reaction / Uncontrolled Exotherm | Poor heat removal. The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation less efficient.[3][9] | 1. NEVER add the substrate to the mixed nitrating acids. Always add the nitrating agent slowly to the substrate solution.2. Ensure the reactor's cooling jacket is functioning efficiently and set to a low temperature before starting the addition.3. Reduce the addition rate. A longer addition time at a controlled temperature is safer than a fast addition that overwhelms the cooling system.4. Consider using a semi-batch process where reactants are added continuously at a rate that matches the cooling capacity. |
Step 2: Reduction of 2-Nitro-4-tert-butylbenzoic Acid
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. (Catalytic Hydrogenation) Catalyst poisoning or deactivation.2. (Catalytic Hydrogenation) Insufficient hydrogen pressure or poor gas dispersion.3. (Metal/Acid) Insufficient reducing agent or acid. | 1. Ensure the nitro-intermediate is free of impurities (like residual sulfates) that could poison the catalyst (e.g., Pd/C).2. On scale-up, the efficiency of gas-liquid mixing is crucial. Ensure the agitator design promotes good hydrogen uptake.3. Recalculate stoichiometry based on the actual purity of the starting material. Add the metal/acid portion-wise and monitor the reaction. |
| Product Degradation / Tar Formation | Over-reduction or side reactions, often caused by excessive heat or incorrect pH during workup. | Maintain moderate temperature during the reduction. During the workup (especially after metal/acid reduction), the neutralization of excess acid is exothermic and must be cooled. Aromatic amines can be sensitive to air oxidation, so processing under a nitrogen atmosphere can be beneficial. |
Step 3: Purification & Isolation
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Crystallization | 1. Impurities are depressing the melting point.2. Incorrect solvent system or cooling rate. | 1. Perform a hot filtration or an activated carbon treatment on the solution before crystallization to remove particulate and colored impurities.2. Develop a robust crystallization protocol. This includes identifying the optimal solvent/anti-solvent ratio, a controlled cooling profile, and determining the ideal pH for precipitation. Seeding with a small amount of pure product can be very effective on a large scale. |
| Low Purity in Final Product | Inefficient removal of starting materials, byproducts, or residual metals (if using Sn or Fe). | 1. Optimize the pH adjustments during the aqueous workup to selectively separate acidic, basic, and neutral components.2. For metal residues, a filtration step after basification may be necessary to remove metal hydroxides. A final recrystallization is almost always necessary to achieve high purity. |
Scale-Up Considerations: Lab vs. Pilot Plant
Transitioning from a 1L flask to a 100L reactor is not a linear process.[2][3] The underlying physics of heat and mass transfer change dramatically.
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot Plant Scale (e.g., 100L Reactor) | Rationale / Key Insight |
| Vessel | Borosilicate Glass | Glass-Lined or Stainless Steel[10] | Material compatibility and pressure rating are critical. Glass lining provides corrosion resistance similar to lab glassware. |
| Heat Transfer | High Surface Area to Volume Ratio; fast heating/cooling via bath. | Low Surface Area to Volume Ratio; reliance on internal coils or external jacket. | Heat removal is a primary rate-limiting and safety factor. Exothermic reactions must be slowed down (e.g., slower addition) to match the vessel's cooling capacity.[3][9] |
| Agitation | Magnetic Stir Bar | Impeller (e.g., turbine, pitched blade) with baffles. | Effective mixing is essential for homogeneity and heat transfer. Stir bars are ineffective at this scale. Impeller speed and design must be engineered for the specific reaction. |
| Reagent Addition | Addition Funnel, Syringe Pump | Metering Pump, Pressure Transfer from another vessel. | Addition must be slow, controlled, and subsurface (for reactive chemicals) to avoid splashing and localized hot spots. |
| Monitoring | Visual, TLC, Thermometer in bath. | Internal probes (Temperature, pH), sampling ports for IPC (HPLC). | Direct internal measurement is necessary as the conditions at the vessel wall (jacket temp) can differ significantly from the bulk reaction mixture. |
| Workup | Separatory Funnel, Filtration Flask | Pumping between vessels, Centrifuge for solid-liquid separation.[10] | Manual operations become impractical and unsafe. The process must be designed for contained transfers and mechanical separations. |
graph TD { subgraph "Phase 1: Laboratory Development (Grams)" A[Define Synthetic Route] --> B{Reaction Optimization}; B --> C[Identify Critical Parameters(Temp, Conc.)]; C --> D[Develop Analytical Methods]; endsubgraph "Phase 2: Kilo-Lab / Pre-Pilot (Kilograms)" E[Reproduce Synthesis at 5-10L Scale] --> F{Process Hazard Analysis(PHA)}; F --> G[Test Pilot Plant Equipment with Solvents]; G --> H[Refine Workup & Isolation Procedures]; end subgraph "Phase 3: Pilot Plant Campaign (10s of Kgs)" I[Execute Synthesis in Pilot Reactor] --> J{In-Process Control(IPC) Monitoring}; J --> K[Collect Data on Heat/Mass Transfer]; K --> L[Generate Material for Downstream Use]; end subgraph "Phase 4: Technology Transfer" M[Finalize Standard Operating Procedure(SOP)] --> N[Transfer to Manufacturing]; end D --> E; H --> I; L --> M;
}
Caption: General workflow for chemical process scale-up.
Appendix: Example Laboratory Protocol
Disclaimer: This is a representative procedure and must be adapted and fully risk-assessed before implementation.
Step 1: Nitration of 4-tert-butylbenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-tert-butylbenzoic acid (1 eq.).
-
Add concentrated sulfuric acid (approx. 3-4 volumes) and cool the mixture to 0-5 °C in an ice-water bath.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (1 volume) and cool it separately.
-
Add the cold nitrating mixture dropwise to the stirred benzoic acid solution, ensuring the internal temperature does not exceed 10 °C. The addition may take 1-2 hours.[11]
-
After the addition is complete, stir the reaction at 5-10 °C for an additional 1-2 hours, monitoring by TLC/HPLC.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the crude 2-Nitro-4-tert-butylbenzoic acid.
Step 2: Reduction to 2-Amino-4-tert-butylbenzoic acid (Catalytic Hydrogenation)
-
Charge a hydrogenation vessel with the crude nitro-intermediate, a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), and 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require gentle cooling.
-
Monitor the reaction by hydrogen uptake or HPLC.
-
Once complete, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to carefully remove the pyrophoric catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude amino acid.
-
Recrystallize from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure product.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Custom Synthesis of Functionalized Aromatic Compounds - BOC Sciences.
- Pilot Plant | Moehs Fine Chemicals.
- Organic Syntheses Procedure.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
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- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Validation & Comparative
A Comparative Guide to the Synthetic Strategies for 2-Amino-4-tert-butylbenzoic Acid
Introduction
2-Amino-4-tert-butylbenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of the amino, carboxylic acid, and tert-butyl groups on the benzene ring imparts unique properties to molecules derived from it, influencing their biological activity and physicochemical characteristics. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the chemical and pharmaceutical industries.
This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing 2-Amino-4-tert-butylbenzoic acid. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis based on yield, scalability, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available synthetic options for this important intermediate.
Method 1: Nitration of p-tert-Butylbenzoic Acid and Subsequent Reduction
This classical and well-documented approach is a robust method for the synthesis of 2-Amino-4-tert-butylbenzoic acid. The strategy involves the electrophilic nitration of commercially available 4-tert-butylbenzoic acid, followed by the reduction of the resulting nitro-substituted intermediate.
Causality of Experimental Choices
The choice of 4-tert-butylbenzoic acid as the starting material is logical due to its commercial availability and the directing effects of its substituents. The carboxylic acid group is a meta-director and deactivating, while the tert-butyl group is an ortho-, para-director and activating. In a concerted fashion, these groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the tert-butyl group and meta to the carboxylic acid, which is the 2-position. This regioselectivity is a key advantage of this method.
The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis. Various reducing agents can be employed, with common choices being catalytic hydrogenation or the use of metal/acid combinations like tin and hydrochloric acid.
Experimental Protocol
Step 1: Synthesis of 2-Nitro-4-tert-butylbenzoic Acid
A solution of 4-tert-butylbenzoic acid (1 equivalent) in a suitable solvent such as concentrated sulfuric acid is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto ice, and the precipitated 2-nitro-4-tert-butylbenzoic acid is collected by filtration, washed with water, and dried.[1]
Step 2: Synthesis of 2-Amino-4-tert-butylbenzoic Acid
The 2-nitro-4-tert-butylbenzoic acid (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent is then added. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. Alternatively, a metal-based reduction can be performed by adding a metal like tin or iron powder followed by the addition of concentrated hydrochloric acid, and the mixture is heated. After the reduction is complete, the reaction mixture is worked up by neutralization and extraction to isolate the 2-Amino-4-tert-butylbenzoic acid.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-tert-Butylbenzoic Acid | [1] |
| Key Intermediate | 2-Nitro-4-tert-butylbenzoic Acid | [1] |
| Overall Yield | Good to High | [1] |
| Scalability | Readily scalable | |
| Purity of Final Product | High after recrystallization |
Workflow Diagram
Caption: Synthetic workflow for Method 1.
Method 2: Synthesis via a Substituted Isatin (Hypothetical)
An alternative, though less specifically documented for this particular molecule, is the synthesis via a substituted isatin intermediate. Isatins are versatile precursors for the synthesis of various indole derivatives and can also be hydrolyzed to yield ortho-amino benzoic acids. This method would involve the synthesis of 4-tert-butylisatin, followed by its oxidative cleavage.
Causality of Experimental Choices
The isatin route offers a different disconnection approach. The key would be the successful synthesis of 4-tert-butylisatin. This could potentially be achieved through various methods, such as the Sandmeyer isonitrosoacetanilide isatin synthesis, starting from 3-tert-butylaniline. The subsequent ring-opening of the isatin to the corresponding anthranilic acid is a well-established transformation, typically achieved by treatment with hydrogen peroxide in a basic solution.
Proposed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-tert-Butylisatin (Proposed)
3-tert-Butylaniline could be reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate would then be cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4-tert-butylisatin.
Step 2: Synthesis of 2-Amino-4-tert-butylbenzoic Acid from 4-tert-Butylisatin (Proposed)
The synthesized 4-tert-butylisatin would be suspended in an aqueous basic solution (e.g., sodium hydroxide). Hydrogen peroxide would then be added portion-wise, and the reaction mixture would be heated. After the reaction is complete, the solution would be cooled and acidified to precipitate the 2-Amino-4-tert-butylbenzoic acid, which would then be collected by filtration.
Data Summary (Projected)
| Parameter | Value (Projected) |
| Starting Material | 3-tert-Butylaniline |
| Key Intermediate | 4-tert-Butylisatin |
| Overall Yield | Moderate to Good (requires optimization) |
| Scalability | Potentially scalable, but requires process development |
| Purity of Final Product | Good after purification |
Workflow Diagram
Caption: Proposed synthetic workflow for Method 2.
Comparison of Methods
| Feature | Method 1: Nitration and Reduction | Method 2: Isatin Route (Hypothetical) |
| Starting Material Availability | Readily available (4-tert-butylbenzoic acid) | Readily available (3-tert-butylaniline) |
| Number of Steps | 2 | 2 (assuming isatin synthesis is one step) |
| Reliability & Documentation | Well-established and documented | Less documented for this specific substrate; requires optimization |
| Regioselectivity | High and predictable | Good, controlled by the starting aniline |
| Potential Hazards | Use of strong acids and nitrating agents | Use of strong acids and potentially hazardous intermediates |
| Scalability | Proven to be scalable | Potentially scalable, but may require more process development |
| Overall Recommendation | Recommended for reliable, large-scale synthesis | A viable alternative, but requires initial research and development |
Conclusion
For the synthesis of 2-Amino-4-tert-butylbenzoic acid, the nitration of 4-tert-butylbenzoic acid followed by reduction (Method 1) stands out as the most reliable and well-documented method. Its high regioselectivity, good overall yields, and proven scalability make it the preferred choice for most applications, from laboratory-scale research to industrial production.
The hypothetical route through a 4-tert-butylisatin intermediate (Method 2) presents an interesting alternative. While the underlying chemistry is sound, the lack of specific literature precedent for this particular substrate means that it would require significant process development and optimization. However, for researchers looking to explore novel synthetic pathways or for situations where the starting materials for Method 1 are unavailable or undesirable, the isatin route offers a promising avenue for investigation.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the desired scale, available resources, and the level of process development that can be undertaken.
References
-
New Compounds. 3-Amino-4-ethyl, 3-Amino-4-t-butylbenzoic Acids and 4-Bromo-3-t-butylaniline. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-4-tert-butylbenzoic Acid and Other Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Aminobenzoic acids are a class of organic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. Their versatile scaffold, featuring both an amino and a carboxylic acid group on a benzene ring, allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 2-Amino-4-tert-butylbenzoic acid against its more extensively studied isomers: anthranilic acid (2-aminobenzoic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA).
While direct and extensive biological data for 2-Amino-4-tert-butylbenzoic acid is limited in publicly available literature, this guide will leverage established structure-activity relationships (SAR) of substituted aminobenzoic acids to provide insights into its potential therapeutic applications. We will explore key biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by available experimental data for the common isomers. This guide is intended to be a valuable resource for researchers designing novel therapeutics based on the aminobenzoic acid scaffold.
Chemical Structures and Physicochemical Properties
The position of the amino group and the presence of other substituents on the benzene ring significantly influence the physicochemical properties of aminobenzoic acids, which in turn dictates their biological activity.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |
| 2-Amino-4-tert-butylbenzoic acid | C₁₁H₁₅NO₂ | 193.25 | 167-168 | Sparingly soluble | |
| Anthranilic acid (2-aminobenzoic acid) | C₇H₇NO₂[1] | 137.14[1] | 146-148[1] | Slightly soluble[1] | |
| 3-Aminobenzoic acid | C₇H₇NO₂[2] | 137.14[2] | 178-180[2] | Slightly soluble[2] | |
| 4-Aminobenzoic acid (PABA) | C₇H₇NO₂[3] | 137.14[3] | 187-189[4] | Slightly soluble[3] |
Comparative Biological Activities
Antimicrobial Activity
Aminobenzoic acid derivatives have long been a source of antimicrobial agents. Their mechanism of action often involves the inhibition of essential metabolic pathways in microorganisms.
4-Aminobenzoic acid (PABA) is a well-known essential nutrient for many bacteria, serving as a precursor in the biosynthesis of folic acid.[5] This pathway is a key target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase. While PABA itself is not an antibiotic, its derivatives have been extensively explored for antimicrobial properties.[5][6]
Anthranilic acid (2-aminobenzoic acid) and its derivatives have also demonstrated a range of biological activities, including antimicrobial effects.[7] Some studies have shown that certain anthranilic acid derivatives possess significant antibacterial activity.[8][9] For instance, derivatives of anthranilic acid have been investigated for their antitubercular activity, targeting enzymes like MabA (FabG1) involved in mycolic acid biosynthesis.[10]
Structure-Activity Relationship Insights for 2-Amino-4-tert-butylbenzoic acid:
The introduction of a bulky, lipophilic tert-butyl group at the 4-position of the 2-aminobenzoic acid scaffold is likely to significantly influence its antimicrobial profile.
-
Increased Lipophilicity: The tert-butyl group will increase the molecule's lipophilicity, which may enhance its ability to penetrate bacterial cell membranes.
-
Steric Hindrance: The position of the tert-butyl group relative to the amino and carboxylic acid moieties could influence how the molecule interacts with bacterial enzymes. This steric bulk might either enhance binding to a specific target or hinder its interaction with enzymes that metabolize the parent aminobenzoic acid.
Comparative Antimicrobial Data (MIC Values)
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| Schiff bases of 4-Aminobenzoic acid | Staphylococcus aureus (MRSA) | from 15.62 | [5][6] |
| Schiff bases of 4-Aminobenzoic acid | Mycobacteria | ≥ 62.5 | [5][6] |
| Anthranilic acid derivatives | M. tuberculosis | 100 - 300 | [10] |
| 4-Amino-2-chlorobenzoic acid derivatives | Gram-positive strains | Starting from 15.62 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort in drug discovery. Aminobenzoic acid derivatives have shown promise in this area.
Anthranilic acid is the parent compound of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of anthranilic acid derivatives are well-documented.[7]
4-Aminobenzoic acid (PABA) has also been reported to possess mild anti-inflammatory properties. This activity may be attributed to its ability to be metabolized by polymorphonuclear neutrophils (PMN) at inflammatory sites.
Structure-Activity Relationship Insights for 2-Amino-4-tert-butylbenzoic acid:
The structural features of 2-Amino-4-tert-butylbenzoic acid suggest a potential for anti-inflammatory activity. The tert-butyl group could play a role in modulating interactions with inflammatory targets. The overall shape and electronic properties of the molecule will determine its ability to bind to enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory cascade.
Comparative Anti-inflammatory Data (IC50 Values)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acid (Anthranilic acid derivative) | Paw oedema inhibition | Higher than Ibuprofen | [7] |
Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. Aminobenzoic acids have been investigated as inhibitors of various enzymes.
Derivatives of 4-aminobenzoic acid have been designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The core structure serves as a scaffold for building molecules that can interact with the active site of these enzymes.
Anthranilic acid derivatives have also been explored as enzyme inhibitors. For example, they have been studied as inhibitors of enzymes involved in mycobacterial cell wall synthesis.[10]
Structure-Activity Relationship Insights for 2-Amino-4-tert-butylbenzoic acid:
The presence of the tert-butyl group on the 2-aminobenzoic acid backbone could significantly impact its enzyme inhibitory potential.
-
Hydrophobic Interactions: The bulky and hydrophobic tert-butyl group could facilitate strong hydrophobic interactions within the active site of a target enzyme, potentially leading to potent inhibition.
-
Selectivity: The specific substitution pattern may confer selectivity for certain enzymes over others.
Experimental Protocols
To empirically determine and compare the biological activities of 2-Amino-4-tert-butylbenzoic acid, the following standard experimental workflows are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve 2-Amino-4-tert-butylbenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (typically 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Signaling Pathway Diagram:
Caption: Inhibition of the LPS-induced NO production pathway.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of 2-Amino-4-tert-butylbenzoic acid for a pre-determined time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 2-Amino-4-tert-butylbenzoic acid in relation to its more studied isomers. While direct experimental data for the target compound is scarce, the principles of structure-activity relationships suggest that the presence of the tert-butyl group at the 4-position of the 2-aminobenzoic acid scaffold could confer interesting and potentially potent biological activities.
The increased lipophilicity and steric bulk introduced by the tert-butyl group are key features that warrant further investigation. It is hypothesized that these characteristics may enhance antimicrobial efficacy through improved cell membrane penetration and modulate anti-inflammatory and enzyme inhibitory activities through specific hydrophobic and steric interactions with biological targets.
To validate these hypotheses, rigorous experimental evaluation using the protocols outlined in this guide is essential. Future research should focus on:
-
Broad-spectrum antimicrobial screening of 2-Amino-4-tert-butylbenzoic acid against a panel of pathogenic bacteria and fungi to determine its MIC values.
-
In-depth anti-inflammatory studies to elucidate its mechanism of action, including its effects on pro-inflammatory cytokine production and key signaling pathways.
-
Enzyme inhibition assays against a range of therapeutically relevant enzymes to identify potential molecular targets.
-
Cytotoxicity profiling to assess its safety profile in mammalian cell lines.
The systematic exploration of 2-Amino-4-tert-butylbenzoic acid and its derivatives holds promise for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
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- 34. chemsynthesis.com [chemsynthesis.com]
A Senior Application Scientist's Guide to the Quantification of 2-Amino-4-tert-butylbenzoic Acid: A Comparative Analysis of Validated Analytical Methods
This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 2-Amino-4-tert-butylbenzoic acid (ATB), a key intermediate in the synthesis of various pharmaceutical compounds. For researchers, quality control analysts, and drug development professionals, selecting a fit-for-purpose analytical method is a critical decision that impacts data reliability, developmental timelines, and regulatory compliance.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, provides a framework for robust method validation in line with international guidelines, and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip the reader with the technical understanding required to select, develop, and validate the most appropriate analytical method for their specific application.
Chapter 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of quality control in the pharmaceutical industry. Its robustness, cost-effectiveness, and high performance make it the primary choice for quantifying main components, analyzing purity, and conducting stability studies. For a molecule like ATB, which contains a UV-active benzene ring and functional groups that provide moderate polarity, RP-HPLC with a C18 stationary phase is the logical starting point for method development.[1][2]
Scientific Rationale and Method Causality
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. ATB, with its combination of a nonpolar tert-butyl group and polar amine and carboxylic acid functionalities, is well-retained on a C18 column. The mobile phase, usually a mixture of acidified water and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of retention time and peak shape.[3] The acidic modifier (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group, leading to a more retained, single species that chromatographs with a sharp, symmetrical peak. UV detection is ideal due to the strong chromophore of the substituted benzene ring.
Experimental Protocol: HPLC-UV Method
This protocol is designed as a starting point for the development and validation of a robust quantification method for ATB in a drug substance.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
2-Amino-4-tert-butylbenzoic acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of ATB reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal wavelength using PDA; start with 240 nm.[4]
-
Run Time: Approximately 10 minutes, or until the principal peak has eluted and the baseline is stable.
-
-
Validation Framework (ICH Q2(R2)): [5][6]
-
Specificity: Inject a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of ATB.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.[4]
-
Accuracy: Perform recovery studies by spiking a placebo with the ATB standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration). Mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration on the same day. The relative standard deviation (%RSD) should be <2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Anticipated Performance & Workflow
The performance of this method is expected to be comparable to that of similar substituted aminobenzoic acids.
Table 1: Anticipated HPLC-UV Performance Characteristics
| Parameter | Expected Value | Source of Estimate |
|---|---|---|
| Linearity (r²) | > 0.999 | Analogous Compound Data[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | ICH Guidelines & Analogues[4][6] |
| Precision (% RSD) | < 2.0% | ICH Guidelines & Analogues[4][6] |
| LOD | ~10 ng/mL | Analogous Compound Data[4] |
| LOQ | ~30 ng/mL | Analogous Compound Data[4] |
Chapter 2: High-Sensitivity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity or the analysis of volatile impurities, GC-MS is a powerful alternative. However, due to the low volatility and polar nature of ATB (containing both a carboxylic acid and an amine group), a critical derivatization step is required to make the analyte suitable for GC analysis.[7]
Scientific Rationale and Method Causality
GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. The polar -COOH and -NH2 groups on ATB make it non-volatile and prone to strong interactions with the column, leading to poor peak shape and thermal degradation. Derivatization masks these polar functional groups, increasing the analyte's volatility and thermal stability.[7]
A common and effective strategy for amino acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7] These reagents replace the active hydrogens on the amine and acid groups with nonpolar silyl groups. Mass spectrometry provides highly selective and sensitive detection, making it ideal for identifying and quantifying trace levels of ATB, even in complex matrices.
Experimental Protocol: GC-MS Method (with Silylation)
Instrumentation:
-
GC system with a mass selective detector (MSD).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous)
-
ATB reference standard
Procedure:
-
Standard/Sample Preparation:
-
Accurately prepare stock and calibration solutions of ATB in a suitable solvent (e.g., methanol).
-
Pipette a known volume of the standard or sample solution into a reaction vial and evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all moisture.
-
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[4]
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in a full scan analysis.
-
-
Validation: The validation principles are the same as for HPLC, but with consideration for the derivatization step's efficiency and reproducibility.
Anticipated Performance & Workflow
GC-MS typically offers superior sensitivity compared to HPLC-UV.
Table 2: Anticipated GC-MS Performance Characteristics
| Parameter | Expected Value | Source of Estimate |
|---|---|---|
| Linearity (r²) | > 0.998 | Analogous Compound Data[4] |
| Accuracy (% Recovery) | 97.0 - 103.0% | Analogous Compound Data[4][8] |
| Precision (% RSD) | < 5.0% | Analogous Compound Data[4][8] |
| LOD | ~1 ng/mL | Analogous Compound Data[4][8] |
| LOQ | ~5 ng/mL | Analogous Compound Data[4][8] |
Chapter 3: The Gold Standard for Bioanalysis: LC-MS/MS
For ultimate sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[9] It combines the powerful separation of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer, making it ideal for pharmacokinetic, toxicokinetic, and metabolism studies.[10]
Scientific Rationale and Method Causality
The LC component separates ATB from matrix components. The analyte then enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact, usually as a protonated molecular ion [M+H]⁺.[11]
The magic of tandem mass spectrometry lies in the triple quadrupole's ability to perform Multiple Reaction Monitoring (MRM).
-
Q1 (First Quadrupole): Acts as a mass filter, selecting only the parent ion of ATB (e.g., m/z 194.1, corresponding to [C₁₁H₁₅NO₂ + H]⁺).
-
Q2 (Collision Cell): The selected parent ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Acts as a second mass filter, selecting only a specific, characteristic fragment ion.
This parent → fragment transition is unique to the analyte, providing exceptional selectivity and virtually eliminating background noise, resulting in ultra-low detection limits.
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the quantification of ATB in a biological matrix like plasma.
Instrumentation:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
ATB reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of ATB or a structurally similar compound).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
LC Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
ATB: Q1: 194.1 → Q3: [Fragment ion] (To be determined by infusing the standard and finding a stable, intense fragment).
-
IS: Determined similarly.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
-
Validation: Follow regulatory bioanalytical method validation guidelines, which include assessing selectivity, matrix effect, recovery, and stability in the biological matrix, in addition to linearity, accuracy, and precision.
Anticipated Performance & Workflow
LC-MS/MS provides unparalleled sensitivity.
Table 3: Anticipated LC-MS/MS Performance Characteristics
| Parameter | Expected Value | Source of Estimate |
|---|---|---|
| Linearity (r²) | > 0.999 | Analogous Compound Data[4][10] |
| Accuracy (% Bias) | Within ±15% | Bioanalytical Guidelines & Analogues[10] |
| Precision (% RSD) | < 15% | Bioanalytical Guidelines & Analogues[10] |
| LOD | < 0.1 ng/mL | Analogous Compound Data[4] |
| LOQ | ~0.5 ng/mL | Analogous Compound Data[4] |
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
A Comparative Study on the Reactivity of 2-Amino-4-tert-butylbenzoic Acid and Anthranilic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Anthranilic acid (2-aminobenzoic acid) is a widely utilized building block, but its derivatives, such as 2-amino-4-tert-butylbenzoic acid, offer unique properties that can be advantageous in specific applications. This guide provides an in-depth comparative analysis of the reactivity of these two compounds, supported by established chemical principles and representative experimental data, to empower you in making informed decisions for your research endeavors.
Structural and Electronic Landscape: The Impact of the Tert-butyl Group
The primary difference between anthranilic acid and 2-amino-4-tert-butylbenzoic acid lies in the presence of a bulky tert-butyl group at the C4 position of the benzene ring. This substituent introduces significant steric and electronic effects that modulate the reactivity of both the carboxylic acid and the amino functional groups.
Anthranilic Acid: This molecule possesses a simple aromatic scaffold with an amino group and a carboxylic acid in an ortho relationship. The amino group, being an electron-donating group (EDG), increases the electron density of the aromatic ring, particularly at the ortho and para positions. The carboxylic acid group is an electron-withdrawing group (EWG).
2-Amino-4-tert-butylbenzoic Acid: The introduction of the tert-butyl group at the para position to the amino group further influences the electronic environment. The tert-butyl group is also an electron-donating group, primarily through an inductive effect.[1] This leads to a further increase in electron density on the aromatic ring compared to anthranilic acid. However, the most significant impact of the tert-butyl group is its steric bulk.[2][3] This steric hindrance can impede the approach of reagents to nearby functional groups, thereby influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction.[2]
dot graph TD { A[Anthranilic Acid] -- "Electron-donating Amino Group" --> B{Aromatic Ring}; B -- "Electron-withdrawing Carboxyl Group" --> A; C[2-Amino-4-tert-butylbenzoic Acid] -- "Electron-donating Amino Group" --> D{Aromatic Ring}; D -- "Electron-withdrawing Carboxyl Group" --> C; D -- "Electron-donating tert-butyl Group (Inductive Effect)" --> C; D -- "Significant Steric Hindrance from tert-butyl Group" --> C; }
Figure 1: Conceptual diagram illustrating the electronic and steric influences on the aromatic rings of Anthranilic Acid and 2-Amino-4-tert-butylbenzoic acid.
Comparative Reactivity in Key Transformations
The differing electronic and steric profiles of the two molecules manifest in their reactivity in common synthetic transformations.
Acidity of the Carboxylic Acid
The acidity of a carboxylic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity.
-
Anthranilic Acid: The amino group's electron-donating nature slightly decreases the acidity of the carboxylic acid compared to benzoic acid. The pKa of the carboxylic acid in anthranilic acid is approximately 4.85 in water.[4]
Nucleophilicity of the Amino Group
The nucleophilicity of the amino group is crucial for reactions such as amide bond formation. Electron-donating groups on the ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity.
-
Anthranilic Acid: The amino group is a reasonably good nucleophile.
-
2-Amino-4-tert-butylbenzoic Acid: The presence of the electron-donating tert-butyl group at the para position increases the electron density on the amino group, making it a more potent nucleophile compared to the amino group in anthranilic acid.
Esterification of the Carboxylic Acid
Esterification, particularly the Fischer-Speier method, is a fundamental reaction for modifying the carboxylic acid group.[5][6] The rate of this acid-catalyzed reaction can be influenced by steric hindrance around the carboxyl group.
-
Anthranilic Acid: Readily undergoes esterification with various alcohols under standard Fischer-Speier conditions (an alcohol in the presence of a strong acid catalyst like sulfuric acid).[7]
-
2-Amino-4-tert-butylbenzoic Acid: The ortho-amino group already provides some steric hindrance to the carboxylic acid. The large tert-butyl group, although at the C4 position, can contribute to the overall steric bulk of the molecule, potentially slowing down the rate of esterification, especially with bulky alcohols. However, for simple alcohols like methanol or ethanol, the reaction should still proceed, albeit possibly requiring longer reaction times or more forcing conditions. For sterically hindered alcohols, alternative esterification methods, such as those employing coupling agents, might be more effective.[8]
Amide Bond Formation
The formation of amides from the carboxylic acid group is a cornerstone of drug discovery and development. This transformation typically involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine.[9]
-
Anthranilic Acid: Can be converted to amides using standard coupling agents like DCC, EDC, or by first converting it to the acid chloride.[10]
-
2-Amino-4-tert-butylbenzoic Acid: The increased nucleophilicity of the amino group in this molecule can sometimes lead to self-condensation or other side reactions during amide bond formation if the amino group is not protected. However, the steric hindrance from the ortho-amino group and the C4-tert-butyl group can make the carboxylic acid less accessible to bulky amines. For sterically demanding couplings, specialized protocols for hindered substrates may be necessary.[1][3][9]
Diazotization of the Amino Group
Diazotization of the amino group to form a diazonium salt is a versatile transformation that opens up a wide range of subsequent reactions, including Sandmeyer and Schiemann reactions.[11][12] The rate of diazotization is influenced by the nucleophilicity of the amino group.[2][13]
-
Anthranilic Acid: Readily undergoes diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[14]
-
2-Amino-4-tert-butylbenzoic Acid: Due to the increased electron density on the amino group from the tert-butyl substituent, 2-amino-4-tert-butylbenzoic acid is expected to undergo diazotization more rapidly than anthranilic acid under similar conditions.[2] The general conditions for diazotization, such as low temperatures (0-5 °C), are still recommended to ensure the stability of the resulting diazonium salt.
Experimental Protocols
The following are representative protocols for key reactions. Note that for 2-amino-4-tert-butylbenzoic acid, optimization of reaction times and conditions may be necessary due to the electronic and steric effects discussed.
Fischer Esterification
dot graph G { node [shape=box, style=rounded]; A [label="Carboxylic Acid + Alcohol"]; B [label="Add Strong Acid Catalyst (e.g., H2SO4)"]; C [label="Reflux"]; D [label="Work-up (Neutralization & Extraction)"]; E [label="Purification (e.g., Distillation or Chromatography)"]; A -> B -> C -> D -> E; }
Figure 2: General workflow for Fischer Esterification.
Protocol for Methyl Anthranilate Synthesis:
-
To a round-bottom flask, add anthranilic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 10-20 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise with cooling.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Considerations for 2-Amino-4-tert-butylbenzoic Acid:
-
Due to potential steric hindrance, the reaction time may need to be extended.
-
Monitor the reaction closely by TLC to determine the point of completion.
Amide Formation via Acid Chloride
dot graph G { node [shape=box, style=rounded]; A [label="Carboxylic Acid"]; B [label="React with Thionyl Chloride (SOCl2)"]; C [label="Formation of Acid Chloride"]; D [label="React with Amine"]; E [label="Amide Product"]; A -> B -> C -> D -> E; }
Figure 3: General workflow for amide formation via an acid chloride intermediate.
Protocol for N-Benzyl Anthranilamide Synthesis:
-
Acid Chloride Formation: In a fume hood, suspend anthranilic acid (1.0 eq) in an inert solvent (e.g., toluene). Add thionyl chloride (1.1-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in a dry, non-protic solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add a solution of benzylamine (2.2 eq to account for the HCl byproduct) in the same solvent dropwise. Let the reaction stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with dilute HCl, then with a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Considerations for 2-Amino-4-tert-butylbenzoic Acid:
-
The amino group should be protected (e.g., as a Boc derivative) before forming the acid chloride to prevent unwanted side reactions.
-
The increased nucleophilicity of the amino group in the unprotected acid could lead to polymerization or other side reactions upon treatment with thionyl chloride.
Diazotization
dot graph G { node [shape=box, style=rounded]; A [label="Aromatic Amine"]; B [label="Dissolve in Acidic Solution (e.g., HCl)"]; C [label="Cool to 0-5 °C"]; D [label="Add Sodium Nitrite Solution Dropwise"]; E [label="Diazonium Salt Formation"]; A -> B -> C -> D -> E; }
Figure 4: General workflow for the diazotization of an aromatic amine.
Protocol for Diazotization of Anthranilic Acid:
-
Dissolve anthranilic acid (1.0 eq) in a dilute aqueous solution of a strong acid (e.g., HCl or H2SO4).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting diazonium salt solution is typically used immediately in the next step of the synthesis.
Considerations for 2-Amino-4-tert-butylbenzoic Acid:
-
The reaction is expected to be faster. Careful control of the addition rate of the sodium nitrite solution and the temperature is crucial to avoid decomposition of the diazonium salt.
Quantitative Data Summary
| Property/Reaction | Anthranilic Acid | 2-Amino-4-tert-butylbenzoic Acid (Predicted) | Rationale for Difference |
| pKa (Carboxylic Acid) | ~4.85[4] | Slightly higher than 4.85 | The electron-donating tert-butyl group destabilizes the carboxylate anion. |
| Amino Group Nucleophilicity | Moderate | Higher | The electron-donating tert-butyl group increases electron density on the nitrogen. |
| Rate of Esterification | Standard | Potentially Slower | Increased steric hindrance around the carboxylic acid. |
| Rate of Amide Formation | Standard | Potentially Slower with bulky amines | Increased steric hindrance around the carboxylic acid. |
| Rate of Diazotization | Standard | Faster | Increased nucleophilicity of the amino group. |
Conclusion
The presence of a tert-butyl group at the C4 position of 2-aminobenzoic acid significantly influences its reactivity compared to the parent anthranilic acid. The key takeaways for researchers are:
-
Enhanced Nucleophilicity: The amino group of 2-amino-4-tert-butylbenzoic acid is more nucleophilic, which can accelerate reactions at this site, such as diazotization.
-
Reduced Acidity: The carboxylic acid of the tert-butyl derivative is expected to be slightly less acidic.
-
Steric Considerations: The bulky tert-butyl group can sterically hinder reactions at the adjacent carboxylic acid group, potentially requiring more forcing conditions or alternative synthetic strategies, especially when using bulky reagents.
By understanding these fundamental differences, researchers can strategically select the appropriate aminobenzoic acid derivative to optimize their synthetic routes and achieve their desired target molecules with greater efficiency.
References
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- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
- Ridd, J. H. (1961). The kinetics of diazotization. Quarterly Reviews, Chemical Society, 15(4), 418–441.
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
NIST. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
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- Shokri, J., & Ziyaei-Halimejani, A. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
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A Comparative Performance Benchmark of 2-Amino-4-tert-butylbenzoic Acid-Based Materials in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Building Block Against Its Alternatives, Supported by Experimental Data and Protocols.
Introduction: The Strategic Value of Substituted Aminobenzoic Acids
In the landscape of medicinal chemistry and drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. Substituted aminobenzoic acids are a cornerstone scaffold, prized for their structural versatility and their ability to engage with biological targets.[1] The amino and carboxylic acid groups provide convenient handles for synthetic elaboration, while the aromatic ring can be decorated with various substituents to fine-tune physicochemical properties and biological activity.[1][2]
This guide focuses on 2-Amino-4-tert-butylbenzoic acid (CAS: 728945-64-0), a derivative that has garnered interest for its unique combination of features. The ortho-amino benzoic acid core is a well-established pharmacophore, while the para-tert-butyl group imparts significant lipophilicity and metabolic stability.[2][3] We will objectively benchmark the performance of materials derived from this building block against common alternatives, providing the experimental frameworks necessary for researchers to validate these findings in their own laboratories.
Key Performance Metrics for Comparison
To establish a meaningful comparison, we will evaluate the following performance indicators that are critical in early-stage drug discovery:
-
Biological Potency: The ability of a compound to interact with its intended biological target, often quantified by metrics like IC50 or GI50 values in enzymatic or cellular assays.
-
Physicochemical Properties: Characteristics such as lipophilicity (LogP), solubility, and molecular weight, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: A measure of how resistant a compound is to being broken down by metabolic enzymes, typically assessed by its half-life (t½) in liver microsomes.
-
Synthetic Tractability: The ease and efficiency with which a building block can be incorporated into more complex molecules and subjected to further chemical modification.
Comparative Analysis: 2-Amino-4-tert-butylbenzoic Acid vs. Alternatives
The strategic advantage of 2-Amino-4-tert-butylbenzoic acid is best understood by comparing it to other widely used building blocks. The primary alternatives often involve variations in the alkyl substituent or the presence of other functional groups like halogens.[4]
The Influence of the tert-Butyl Group
The bulky tert-butyl group is not merely a passive space-filler; it actively influences a molecule's properties.
-
Increased Lipophilicity: Compared to smaller alkyl groups or unsubstituted analogs, the tert-butyl group significantly increases lipophilicity.[2] This can enhance membrane permeability and target engagement within hydrophobic binding pockets.
-
Metabolic Shielding: The tert-butyl group is known to be more resistant to oxidative metabolism compared to simpler alkyl chains.[3] This "metabolic blocking" can lead to a longer biological half-life and improved pharmacokinetic profiles.
Performance Data Summary
While direct, head-to-head comparative data for 2-Amino-4-tert-butylbenzoic acid in specific assays is limited in publicly available literature, we can extrapolate performance based on studies of structurally related compounds. The following table provides a comparative summary of key properties for different substituted aminobenzoic acids.
| Building Block | Molecular Weight ( g/mol ) | Calculated XlogP | Key Features & Performance Implications |
| 2-Amino-4-tert-butylbenzoic acid | 193.25 | 3.1[5] | High lipophilicity; potentially enhanced metabolic stability due to the tert-butyl group.[3] May improve cell permeability. |
| Methyl 4-aminobenzoate | 151.16[2] | 1.4[2] | Lower lipophilicity; serves as a common, cost-effective baseline for comparison.[2] |
| Ethyl 4-aminobenzoate (Benzocaine) | 165.19[2] | 1.9[2] | A slightly more lipophilic alternative to the methyl ester.[2] |
| 4-Amino-3-chlorobenzoic acid | 171.57 | 1.8 (approx.) | The chloro substituent can act as a handle for further functionalization and can influence binding affinity through halogen bonding.[2][4] |
| 4-Amino-3-bromobenzoic acid | 216.04 | 2.0 (approx.) | Similar to the chloro analog but with a larger atomic radius, which may alter binding interactions and metabolic stability.[4] |
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, the following protocols are provided as a framework for the in-house evaluation and validation of these building blocks.
Analytical Characterization Workflow
Verifying the identity, purity, and structure of starting materials and synthesized compounds is a prerequisite for any biological assay. A multi-technique approach is essential for robust characterization.[6][7]
Caption: Interrelation of analytical techniques for compound validation.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Determination [7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for these types of aromatic compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% Solvent A / 5% Solvent B.
-
Ramp to 5% Solvent A / 95% Solvent B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
-
Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total peak area.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification [6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Rationale: This confirms the presence of key structural motifs. For 2-Amino-4-tert-butylbenzoic acid, expect a singlet around 1.3 ppm for the nine equivalent protons of the tert-butyl group and distinct signals in the aromatic region (6-8 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Rationale: This confirms the carbon backbone of the molecule.
-
-
Data Processing: Process spectra using appropriate software. Calibrate the spectra using the residual solvent peak.
In Vitro Kinase Assay Workflow
Substituted aminobenzoic acids are common scaffolds for kinase inhibitors.[2] The following is a generalized workflow for assessing the inhibitory potential of newly synthesized compounds.
Caption: Experimental workflow for a typical in vitro kinase assay.
Protocol: General Kinase Inhibition Assay (e.g., Kinase-Glo®)
-
Compound Preparation: Prepare a serial dilution of the test compound (derived from 2-Amino-4-tert-butylbenzoic acid or an alternative) in DMSO, typically starting from 10 mM.
-
Reaction Setup (384-well plate):
-
Add kinase enzyme solution to each well.
-
Add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Rationale: A dose-response curve is necessary to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiation: Add the ATP/substrate solution to initiate the kinase reaction. Incubate for the recommended time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent), which measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion and Future Outlook
2-Amino-4-tert-butylbenzoic acid represents a valuable building block in the medicinal chemist's toolbox. Its defining feature—the tert-butyl group—offers a compelling strategy for enhancing lipophilicity and metabolic stability, two critical parameters in modern drug design.[2][3] While alternatives such as halogenated or simpler alkyl-substituted aminobenzoic acids provide different properties and synthetic handles, the unique profile of 2-Amino-4-tert-butylbenzoic acid makes it particularly well-suited for programs where poor metabolic stability is a key challenge.
The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies. By systematically evaluating biological potency, physicochemical properties, and metabolic stability, drug development professionals can make informed decisions about which building blocks are most likely to yield compounds with favorable drug-like properties. The continued exploration of non-canonical amino acid derivatives, like the one benchmarked here, is essential for expanding the accessible chemical space and ultimately delivering novel therapeutics.[8]
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- Benchchem. (n.d.). A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from 2-Amino-4-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The predictive power of in vitro assays is a cornerstone of early-stage development, yet the complex biological milieu of an in vivo system often tells a different story. This guide delves into the critical transition from in vitro to in vivo efficacy, focusing on a class of compounds derived from the 2-Amino-4-tert-butylbenzoic acid scaffold. While direct comparative data for a single agent from this specific chemical family remains elusive in publicly available literature, this guide will leverage data from closely related aminobenzoic acid derivatives to illustrate the principles and methodologies essential for navigating this crucial phase of preclinical research.
The Promise of the Aminobenzoic Acid Scaffold
Substituted aminobenzoic acids have emerged as a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The 2-Amino-4-tert-butylbenzoic acid moiety, with its distinct substitution pattern, offers a unique chemical space for the design of novel therapeutics. The tert-butyl group can influence solubility, metabolic stability, and binding interactions, making it an attractive starting point for lead optimization.
In Vitro Efficacy: The Proving Ground
The initial assessment of a drug candidate's potential lies in its in vitro performance. These assays, conducted in a controlled laboratory environment, provide a rapid and cost-effective means to evaluate biological activity, potency, and mechanism of action. For anticancer agents, a common and fundamental in vitro assay is the assessment of cytotoxicity against cancer cell lines.
Key In Vitro Metrics:
A crucial parameter derived from these studies is the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.
Table 1: Representative In Vitro Cytotoxicity of an Aminobenzoic Acid Derivative (Compound X)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 6.5 |
Note: The data presented here is hypothetical and serves as an illustrative example based on typical findings for aminobenzoic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Compound X) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy: The Litmus Test
While in vitro assays provide valuable initial data, the ultimate test of a drug's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and safety in a complex biological system.
Key In Vivo Metrics:
A primary endpoint in preclinical oncology is tumor growth inhibition (TGI) . This is often expressed as a percentage and is calculated by comparing the change in tumor volume in treated animals to that in control animals.
Table 2: Representative In Vivo Efficacy of an Aminobenzoic Acid Derivative (Compound X) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 | - |
| Compound X | 25 | Daily | 800 | 46.7 |
| Compound X | 50 | Daily | 450 | 70.0 |
Note: The data presented here is hypothetical and serves as an illustrative example based on typical findings for aminobenzoic acid derivatives.
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used tool for evaluating the in vivo efficacy of anticancer agents.[1]
Step-by-Step Methodology:
-
Cell Culture and Implantation: Culture human cancer cells (e.g., HCT116) and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., Compound X) and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Data Collection and Analysis: Calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Correlating In Vitro and In Vivo Data: The Path to Clinical Translation
A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate. However, this is not always a straightforward relationship. Factors such as poor pharmacokinetics, off-target effects, and the complexity of the tumor microenvironment can all contribute to a disconnect between in vitro and in vivo results.
Mechanistic Insights: Understanding the "Why"
To bridge the potential gap between in vitro and in vivo data, it is crucial to understand the drug's mechanism of action. Many anticancer drugs derived from aminobenzoic acid scaffolds function as kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.
For example, a derivative of 2-Amino-4-tert-butylbenzoic acid might be designed to inhibit Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK), both of which are implicated in various cancers.
By understanding the molecular target and its downstream effects, researchers can design more informative experiments. For instance, if a compound inhibits EGFR in vitro, in vivo studies can be designed to measure the phosphorylation of EGFR and its downstream targets in the tumor tissue, providing a pharmacodynamic readout that can be correlated with tumor growth inhibition.
Conclusion: A Data-Driven Path Forward
The successful translation of a drug candidate from in vitro discovery to in vivo proof-of-concept is a critical milestone in drug development. While this guide has used analogous compounds to illustrate the comparative analysis of in vitro and in vivo efficacy, the principles and methodologies are directly applicable to the evaluation of derivatives of 2-Amino-4-tert-butylbenzoic acid. A thorough understanding of a compound's in vitro potency, coupled with a well-designed in vivo study that incorporates pharmacokinetic and pharmacodynamic endpoints, is essential for making informed decisions and advancing the most promising candidates toward clinical development. The continued exploration of the 2-Amino-4-tert-butylbenzoic acid scaffold, guided by these principles, holds the potential to yield novel and effective therapies for a range of diseases.
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Henson, E. S., & Gibson, S. B. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. International Journal of Molecular Sciences, 22(11), 6037. [Link]
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Busanello, A., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234. [Link]
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Yadav, V., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(10), 897-911. [Link]
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Scaltriti, M., & Baselga, J. (2006). The epidermal growth factor receptor pathway: a model for targeted therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
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Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]
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Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
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Hendriks, R. W., et al. (2014). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology, 32(2), 104-106. [Link]
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Pal, S. S., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234. [Link]
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-
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A Head-to-Head Comparison of Kinase Inhibitors: Evaluating the Impact of the 2-Amino-4-tert-butylbenzoic Acid Scaffold
In the landscape of kinase inhibitor discovery, the chemical scaffold serves as the foundational architecture upon which potency, selectivity, and pharmacokinetic properties are built. A recurring motif of interest is the substituted aminobenzoic acid core, valued for its ability to engage in key interactions within the kinase ATP-binding pocket. This guide provides a detailed head-to-head comparison of kinase inhibitors, specifically examining the influence of a scaffold featuring a tert-butyl substituted aminobenzoic acid-like moiety against those lacking this structural element.
For this analysis, we will focus on inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and a key target in various diseases.[1][2] We will compare the performance of BIRB-796 , a potent p38 inhibitor possessing a 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl group which shares key structural features with the 2-amino-4-tert-butylbenzoic acid scaffold, against two well-characterized p38 inhibitors with distinct chemical backbones: VX-745 and SB203580 . This comparative analysis will be supported by experimental data to provide researchers, scientists, and drug development professionals with objective insights into the structure-activity relationships governed by these scaffolds.
The Central Role of Scaffolds in Kinase Inhibition
The design of small molecule kinase inhibitors is a nuanced process of optimizing interactions with the target protein while minimizing off-target effects.[3][4] The scaffold is the core chemical structure that orients the key pharmacophoric elements in three-dimensional space to productively engage with the kinase active site. The nature of the scaffold can profoundly influence:
-
Binding Affinity and Potency: By providing a rigid framework for optimal presentation of hydrogen bond donors and acceptors, and hydrophobic moieties.
-
Selectivity: The unique geometry of a scaffold can favor binding to the specific topology of one kinase over others, even those with highly conserved ATP-binding sites.[5]
-
Physicochemical Properties: Affecting crucial drug-like characteristics such as solubility, permeability, and metabolic stability.
The inclusion of a tert-butyl group on a phenyl ring, as seen in the BIRB-796 scaffold, is a strategic design choice. This bulky, lipophilic group can occupy a hydrophobic pocket within the kinase, potentially enhancing binding affinity and contributing to selectivity.[4]
Comparative Analysis of p38 MAPK Inhibitors
Our head-to-head comparison will focus on the inhibitory potency of BIRB-796, VX-745, and SB203580 against the different isoforms of p38 MAPK (α, β, γ, and δ). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Scaffold Feature of Interest | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| BIRB-796 | tert-butylphenyl-like moiety | 38[6] | 65[6] | 200[6] | 520[6] |
| VX-745 | Dichlorophenyl and difluorophenylthio groups | 10[2][7][8] | 220[2][7][8][9] | >20,000[7] | Not Available |
| SB203580 | Fluorophenyl and methylsulfonylphenyl imidazole | 50[10][11] | 500[10][11] | Not Available | Not Available |
Data Interpretation:
From the data presented, several key insights emerge:
-
BIRB-796 demonstrates potent, pan-isoform inhibition of p38 MAPK, with the highest potency against the p38α and p38β isoforms.[6] The presence of the tert-butyl containing scaffold likely contributes to its high affinity.
-
VX-745 exhibits exceptional potency and selectivity for p38α over p38β.[2][7][8][9] Its distinct chemical scaffold, lacking the tert-butylphenyl group, evidently drives a different selectivity profile compared to BIRB-796.
-
SB203580 , a widely used tool compound, shows good potency for p38α and a tenfold lower potency for p38β.[10][11]
This comparison highlights how variations in the chemical scaffold, including the presence or absence of a bulky hydrophobic group like a tert-butylphenyl moiety, can significantly impact both the potency and isoform selectivity of kinase inhibitors.
The p38 MAPK Signaling Pathway and Points of Inhibition
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[12][13][14][15] Activation of this pathway leads to the phosphorylation of downstream substrates, ultimately regulating the expression of pro-inflammatory genes. The inhibitors discussed in this guide all target the ATP-binding site of p38 kinases, preventing the phosphorylation of their substrates and thereby blocking downstream signaling.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the test inhibitor in 100% DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: To each well of the assay plate, add the following in order:
-
Kinase assay buffer.
-
Diluted test inhibitor or DMSO for the control wells (final DMSO concentration should be kept constant, typically ≤1%).
-
Recombinant kinase enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase. The rationale behind this step is to ensure that the inhibitor has sufficient time to interact with the enzyme before the enzymatic reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the enzymatic reaction.
-
Reaction Termination: Stop the reaction. For radiometric assays, this is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide. For luminescence-based assays, a stop reagent is typically added.
-
Detection: Quantify the kinase activity.
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated peptide using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to convert the generated ADP to ATP and then measure the resulting luminescence, which is proportional to the initial kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This head-to-head comparison of p38 MAPK inhibitors underscores the profound impact of the chemical scaffold on inhibitor performance. While BIRB-796, with its tert-butylphenyl-like feature, demonstrates broad-spectrum potency across p38 isoforms, inhibitors like VX-745 and SB203580, built on different scaffolds, exhibit distinct potency and selectivity profiles. The choice of scaffold is therefore a critical determinant in the design of kinase inhibitors with desired biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct their own comparative studies and to further explore the intricate structure-activity relationships that govern kinase inhibition.
References
- Lee, M. R., & Dominy, C. N. (2014). “Go upstream, young man”: lessons learned from the p38 saga.
-
Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor. Retrieved from [Link]
- Cargnello, M., & Roux, P. P. (2011). Activation and function of the p38 mitogen-activated protein kinases. Microbiology and molecular biology reviews : MMBR, 75(1), 50–83.
-
opnMe.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11495–11503.
-
ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]
- Pargellis, C. A., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4657–4672.
-
Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]
- Li, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11495–11503.
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8783.
- Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in chemistry, 8, 126.
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- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 2-Amino-4-tert-butylbenzoic Acid: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted anthranilic acids, such as 2-Amino-4-tert-butylbenzoic acid, is a critical step in the development of novel compounds. The reproducibility of published synthesis protocols is a cornerstone of efficient research and development, yet it often presents a significant challenge. This guide provides a critical comparison of plausible synthetic routes to 2-Amino-4-tert-butylbenzoic acid, offering an in-depth analysis of methodologies, potential pitfalls, and data-driven insights to aid in the selection of the most robust and reproducible protocol.
Introduction: The Significance of 2-Amino-4-tert-butylbenzoic Acid
2-Amino-4-tert-butylbenzoic acid is a valuable building block in organic synthesis. Its structure, featuring a sterically hindering tert-butyl group and a reactive amino functionality, makes it a key intermediate in the creation of a variety of complex molecules with potential applications in medicinal chemistry and materials science. The reliable synthesis of this compound is therefore of paramount importance. This guide will focus on a systematic, multi-step approach that is commonly employed for the synthesis of substituted anilines and their derivatives.
Proposed Synthetic Pathway: A Multi-Step Approach
A logical and well-documented approach to the synthesis of 2-Amino-4-tert-butylbenzoic acid involves a four-step sequence starting from readily available toluene. This pathway is illustrated below and will be the focus of our comparative analysis.
Caption: Proposed four-step synthesis of 2-Amino-4-tert-butylbenzoic acid.
Part 1: Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation
The initial step involves the introduction of the tert-butyl group onto the toluene ring via a Friedel-Crafts alkylation. This is a classic electrophilic aromatic substitution reaction.[1]
Comparative Analysis of Alkylating Agents and Catalysts
| Alkylating Agent | Catalyst | Temperature (°C) | Selectivity for para-isomer | Yield (%) | Key Considerations |
| tert-Butyl Chloride | AlCl₃ | 0 - 10 | High | ~85-95 | Anhydrous conditions are critical. AlCl₃ is corrosive and reacts violently with water.[2] |
| Isobutylene | H₂SO₄ or Zeolites | 20 - 40 | Good to Excellent | ~80-90 | Isobutylene is a gas, requiring appropriate handling. Zeolites offer a more environmentally friendly option.[1][3] |
| tert-Butyl Alcohol | USY Zeolite | 120 (vapor phase) | ~89% | ~30% (conversion) | Vapor phase reaction requires specialized equipment. Catalyst deactivation can occur.[3] |
Recommended Protocol: Friedel-Crafts Alkylation with tert-Butyl Chloride
This method is often favored in a laboratory setting for its high yield and selectivity.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts alkylation.
Detailed Methodology:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Charge the flask with toluene and cool it to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the stirred toluene.
-
Add tert-butyl chloride dropwise from the dropping funnel, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer and wash it with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.
Part 2: Oxidation of 4-tert-Butyltoluene to 4-tert-Butylbenzoic Acid
The second step is the oxidation of the methyl group of 4-tert-butyltoluene to a carboxylic acid.[4] This transformation is crucial for the subsequent nitration step.
Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Catalyst/Conditions | Temperature (°C) | Yield (%) | Key Considerations |
| KMnO₄ | Aqueous solution, reflux | ~100 | ~70-80 | Generates a large amount of MnO₂ waste, which can be difficult to filter. |
| HNO₃ | Concentrated, in autoclave | ~180 | ~85-95 | Requires high temperature and pressure, and generates corrosive and toxic NOx gases.[5] |
| Molecular O₂ | Cobalt acetate/NaBr | 130-140 | ~90-95 | Environmentally friendly and cost-effective, but requires careful control of reaction parameters.[6][7] |
Recommended Protocol: Oxidation with Potassium Permanganate
While it generates waste, the potassium permanganate oxidation is a reliable and straightforward method for laboratory-scale synthesis.
Experimental Workflow:
Caption: Workflow for the oxidation of 4-tert-butyltoluene.
Detailed Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-tert-butyltoluene in a solution of sodium carbonate in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water portion-wise.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
While still hot, filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 4-tert-butylbenzoic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Part 3: Nitration of 4-tert-Butylbenzoic Acid
This is a critical step to introduce the nitro group at the position ortho to the carboxylic acid. The directing effects of the tert-butyl and carboxylic acid groups are key to achieving the desired regioselectivity.
Plausible Protocol: Nitration with a Mixed Acid Reagent
Experimental Workflow:
Caption: Workflow for the nitration of 4-tert-butylbenzoic acid.
Detailed Methodology (Proposed):
-
In a flask equipped with a stirrer and a thermometer, dissolve 4-tert-butylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition, stir the mixture at 0-10°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain 4-tert-butyl-2-nitrobenzoic acid.
Part 4: Reduction of 4-tert-Butyl-2-nitrobenzoic Acid
The final step is the reduction of the nitro group to an amine, yielding the target molecule. Catalytic hydrogenation is a clean and efficient method for this transformation.[8][9]
Comparative Analysis of Reduction Methods
| Reducing Agent | Catalyst/Conditions | Temperature (°C) | Yield (%) | Key Considerations |
| H₂ | Pd/C | 60-70 | >95 | Requires a hydrogen atmosphere and pressure equipment. The catalyst is flammable.[8] |
| SnCl₂·2H₂O | HCl/Ethanol | Reflux | >95 | A classic method that avoids pressurized hydrogen but generates tin waste.[9] |
| Fe/HCl | Aqueous | Reflux | ~90-95 | An older, less clean method that generates significant iron sludge. |
Recommended Protocol: Catalytic Hydrogenation with Pd/C
This method is preferred for its high yield and clean reaction profile.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation.
Detailed Methodology (Adapted from a similar reduction[8]):
-
Prepare an aqueous solution of the sodium salt of 4-tert-butyl-2-nitrobenzoic acid by dissolving it in an aqueous sodium hydroxide solution.
-
Transfer the solution to a high-pressure autoclave and add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Maintain these conditions until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 2-Amino-4-tert-butylbenzoic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Conclusion and Recommendations
The presented four-step synthesis provides a logical and reproducible pathway to 2-Amino-4-tert-butylbenzoic acid. While alternative routes may exist, this approach relies on well-established and generally high-yielding reactions. For laboratory-scale synthesis, the combination of Friedel-Crafts alkylation with tert-butyl chloride, potassium permanganate oxidation, mixed-acid nitration, and catalytic hydrogenation offers a robust and reliable strategy. Researchers should pay close attention to the safety precautions for each step, particularly when handling anhydrous AlCl₃, concentrated acids, and flammable hydrogenation catalysts. By carefully following these protocols and considering the comparative data, scientists can confidently and efficiently synthesize this valuable building block for their research endeavors.
References
- An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene. Benchchem. Accessed January 4, 2026.
- Application Notes and Protocols: Oxidation of 4-tert-Butyltoluene to 4-tert-Butylbenzoic Acid. Benchchem. Accessed January 4, 2026.
- 4-tert-Butyltoluene synthesis. ChemicalBook. Accessed January 4, 2026.
- Technical Support Center: Synthesis of 4-tert-Butyltoluene. Benchchem. Accessed January 4, 2026.
- 4-tert-Butylbenzoesäure. Wikipedia. Accessed January 4, 2026.
- Shen, Y.M., Yuan, S., Fan, L., Liu, D.B., Li, S.F. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
- Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Diponegoro University - UNDIP Institutional Repository. Accessed January 4, 2026.
- Summary of the oxidation of TBT.
- Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
- LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE. Roumanian Chemical Quarterly Reviews. Accessed January 4, 2026.
- 4-Tert-butyl-2-nitrobenzoic acid. PubChem. Accessed January 4, 2026.
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Benchchem. Accessed January 4, 2026.
- Future Research Directions for 2-Amino-4-bromo-6-nitrobenzoic acid and Its Analogs: Application Notes and Protocols. Benchchem. Accessed January 4, 2026.
- 4-tert-Butylbenzoic acid for synthesis. Sigma-Aldrich. Accessed January 4, 2026.
- 4-TERT-BUTYL-2-NITRO-BENZOIC ACID. ChemicalBook. Accessed January 4, 2026.
- para-tert-Butylbenzoic acid. Wikipedia. Accessed January 4, 2026.
- A Detailed Summary About Para Tert Butyl Benzoic Acid. Vinati Organics Limited. Accessed January 4, 2026.
- A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Accessed January 4, 2026.
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A Guide to Inter-Laboratory Validation of an Analytical Assay for 2-Amino-4-tert-butylbenzoic Acid
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical assay for 2-Amino-4-tert-butylbenzoic acid, a crucial step in ensuring the method's robustness, reliability, and transferability across different laboratory settings. As drug development professionals and researchers, generating consistent and accurate data is paramount. This document outlines the scientific rationale, experimental design, and data analysis required to confidently validate an analytical method, aligning with global regulatory expectations.
The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success
Successful validation of an analytical method within a single laboratory is a significant achievement. However, in the collaborative landscape of pharmaceutical development and manufacturing, a method's true utility is demonstrated by its ability to be successfully transferred and executed in different laboratories, by different analysts, and on different equipment. This is the core objective of an inter-laboratory validation, often referred to as a "ring trial."[1][2]
The primary goals of an inter-laboratory validation study are:
-
To assess the reproducibility of the analytical method. [3][4] Reproducibility is the precision of the method under the most varied conditions (inter-laboratory).[3]
-
To identify any potential systematic biases between laboratories.
-
To provide a comprehensive data package that supports the method's use in a regulated environment for quality control, stability studies, and other critical applications.
This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 2-Amino-4-tert-butylbenzoic acid, a common and powerful technique for such analytes.
The Analytical Method: A Foundation of Quality
Prior to initiating an inter-laboratory study, the analytical method must be fully developed and optimized. For the purpose of this guide, we will consider a reversed-phase HPLC-UV method for the assay of 2-Amino-4-tert-butylbenzoic acid. The development phase would have established critical method parameters such as:
-
Column Chemistry and Dimensions: e.g., C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase Composition: e.g., Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)
-
Flow Rate: e.g., 1.0 mL/min
-
Column Temperature: e.g., 30 °C
-
Injection Volume: e.g., 10 µL
-
UV Detection Wavelength: Determined from the UV spectrum of 2-Amino-4-tert-butylbenzoic acid.
The single-laboratory validation would have already demonstrated the method's specificity, linearity, accuracy, and precision (repeatability and intermediate precision) within the originating laboratory.
Designing the Inter-Laboratory Validation Study (Ring Trial)
A well-designed inter-laboratory study is critical for generating meaningful and statistically sound results.[1][5] The following diagram illustrates the typical workflow of a ring trial.
Caption: Workflow of an Inter-laboratory Validation Study.
The Validation Protocol: The Blueprint for Success
The validation protocol is a comprehensive document that details every aspect of the study. It must be approved by all relevant parties before the study commences. Key sections of the protocol include:
-
Objectives and Scope: Clearly state the purpose of the study.
-
Validation Parameters to be Assessed: Primarily reproducibility, but also a reassessment of accuracy and precision in each laboratory.
-
Analytical Method: A detailed, step-by-step description of the HPLC method.
-
Materials and Reagents: Specifications for all materials, including the reference standard for 2-Amino-4-tert-butylbenzoic acid.
-
Sample Preparation: Detailed instructions for preparing the samples to be tested.
-
Experimental Design: Number of participating laboratories, number of analysts per laboratory, number of replicate analyses, and concentration levels of the analyte.
-
Data Reporting and Analysis: The format for data submission and the statistical methods to be used for analysis.
-
Acceptance Criteria: Pre-defined limits for all validation parameters.
Selection of Participating Laboratories
A minimum of three laboratories is generally recommended for a meaningful assessment of reproducibility. The participating laboratories should have the necessary equipment, qualified personnel, and experience with HPLC analysis.
Sample Preparation and Distribution
To ensure that any observed variability is due to the method's performance and not the samples themselves, it is crucial to prepare and distribute homogeneous samples from a single, well-characterized batch of 2-Amino-4-tert-butylbenzoic acid. Samples should be provided at a minimum of three concentration levels covering the intended range of the assay.[6]
Experimental Protocol for Inter-Laboratory Validation
The following is a detailed protocol for the inter-laboratory validation of the HPLC assay for 2-Amino-4-tert-butylbenzoic acid.
Validation Parameters and Experimental Design
The core of the inter-laboratory validation is the assessment of reproducibility , which is a measure of precision between laboratories.[3][4] Additionally, accuracy and precision (repeatability) will be evaluated within each participating laboratory to ensure the method performs as expected in each setting.
| Validation Parameter | Experimental Design |
| Accuracy | Each of the three laboratories will analyze triplicate preparations of the 2-Amino-4-tert-butylbenzoic acid sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision (Repeatability) | Each laboratory will perform six replicate injections of the 100% concentration sample. |
| Reproducibility | The results from all three laboratories will be statistically compared to determine the inter-laboratory precision. |
Step-by-Step Methodology
-
System Suitability: Before any sample analysis, each laboratory must perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area precision, tailing factor, and theoretical plates.
-
Preparation of Standard Solutions: Each laboratory will prepare a stock solution of the 2-Amino-4-tert-butylbenzoic acid reference standard. From this stock, a series of calibration standards will be prepared to establish the linearity of the instrument response.
-
Preparation of Sample Solutions: Each laboratory will prepare the validation samples at the three specified concentration levels in triplicate.
-
Analysis: Inject the standard and sample solutions into the HPLC system according to the analytical method.
-
Data Processing: Quantify the amount of 2-Amino-4-tert-butylbenzoic acid in each sample using the calibration curve generated from the standard solutions.
Data Analysis and Interpretation
The data collected from all participating laboratories will be statistically analyzed to evaluate the validation parameters.
Statistical Analysis
The relationship between the different levels of precision is illustrated below.
Caption: Relationship between different precision levels.
Analysis of Variance (ANOVA) is a powerful statistical tool for analyzing the results of an inter-laboratory study.[7][8] It allows for the partitioning of the overall variability into different sources:
-
Within-laboratory variability (Repeatability)
-
Between-laboratory variability
From the ANOVA results, the repeatability standard deviation (sr) and the reproducibility standard deviation (sR) can be calculated. These are then typically expressed as a percentage relative standard deviation (%RSD).
Acceptance Criteria
The acceptance criteria should be pre-defined in the validation protocol and should be appropriate for the intended purpose of the analytical method. Representative acceptance criteria are provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean recovery should be within 98.0% to 102.0% for each concentration level. |
| Precision (Repeatability) | The %RSD of the six replicate injections should be ≤ 2.0%. |
| Reproducibility | The overall %RSD from the inter-laboratory comparison should be ≤ 5.0%. |
Example Data Summary
The following table provides an example of how the results from the inter-laboratory validation study can be summarized.
| Laboratory | Concentration Level | Mean Recovery (%) | Repeatability (%RSD) |
| Lab 1 | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 | |
| 120% | 99.8 | 0.7 | |
| Lab 2 | 80% | 100.5 | 1.1 |
| 100% | 101.0 | 0.9 | |
| 120% | 100.3 | 1.0 | |
| Lab 3 | 80% | 98.9 | 1.3 |
| 100% | 99.5 | 1.1 | |
| 120% | 99.1 | 1.2 | |
| Overall Reproducibility (%RSD) | 1.5 |
In this example, the results from all three laboratories meet the pre-defined acceptance criteria, demonstrating the successful validation of the analytical assay for 2-Amino-4-tert-butylbenzoic acid.
Conclusion: A Validated Method Ready for Deployment
A successful inter-laboratory validation provides a high degree of confidence that the analytical method is robust, reliable, and transferable. The data generated from this study are essential for regulatory submissions and for ensuring consistent product quality across different manufacturing and testing sites. By following a well-defined protocol and employing appropriate statistical analysis, researchers and drug development professionals can effectively validate their analytical methods and ensure the integrity of their data.
References
- Analytical method validation: A brief review. (n.d.). Google Scholar.
- FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- YouTube. (2024, September 15). Key terms related to validation of an analytical method.
- Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation.
- Intertek Inform. (2007, October 22). Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods.
- NIH. (n.d.). Inter-laboratory ring trial to compare four quantitative polymerase chain reaction assays employed for detection of Mycobacterium avium subspecies paratuberculosis. PMC.
- DiVA portal. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
- Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
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- EDP Sciences. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- PubMed. (n.d.). Proficiency testing and ring trials.
- MDPI. (2022, May 24). Collaborative Ring Trial of the Applicability of a Reference Plasmid DNA Calibrant in the Quantitative Analysis of GM Maize Event MON810.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Semantic Scholar. (n.d.). [PDF] Proficiency testing and ring trials.
- Electronic Journal of Biotechnology. (n.d.). Inter laboratory ring trial to evaluate real-time reverse transcription polymerase chain reaction methods used for detection of infectious pancreatic necrosis virus in Chile.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- ResearchGate. (2025, August 10). Validation of Amino Acid Analysis Methods.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-tert-butylbenzoic Acid
As a Senior Application Scientist, it is understood that the integrity of your research is matched by the imperative of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-4-tert-butylbenzoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, designed to be a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
2-Amino-4-tert-butylbenzoic acid, while a valuable compound in research and development, possesses a specific hazard profile that necessitates careful handling and disposal. Understanding these risks is the foundational step in preventing accidental exposure and environmental contamination.
Multiple safety data sheets (SDS) indicate that this compound is harmful if swallowed and may cause damage to fertility or an unborn child.[1][2] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[1][2] The primary routes of exposure are oral, dermal, and through inhalation of its dust.[2] Therefore, the core principle of its disposal is containment and proper chemical waste segregation to prevent its release into the environment and to avoid accidental contact.
| Hazard Category | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][2] |
| Specific Target Organ Toxicity | Causes damage to organs (e.g., kidneys, liver, nervous system) through prolonged or repeated exposure. | [1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | [1] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1][2] | [1][2] |
Before beginning any work that will generate waste, a thorough risk assessment should be conducted. This involves identifying the potential hazards, evaluating the risks of exposure or release, and implementing control measures. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Body Protection: A lab coat or other protective clothing.[3]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be worn.[3]
All handling of 2-Amino-4-tert-butylbenzoic acid, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of 2-Amino-4-tert-butylbenzoic acid waste. This workflow is designed to ensure safety and compliance with environmental regulations.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-tert-butylbenzoic Acid
As researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-4-tert-butylbenzoic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Understanding the Risks: Hazard Profile of 2-Amino-4-tert-butylbenzoic Acid
2-Amino-4-tert-butylbenzoic acid (CAS 728945-64-0) is a solid compound that presents several health hazards upon exposure. A thorough understanding of these risks is the first step in establishing a robust safety protocol. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of its potential dangers.
Based on available safety information, 2-Amino-4-tert-butylbenzoic acid is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]
These classifications necessitate a multi-faceted approach to personal protection, addressing potential exposure routes through ingestion, skin contact, eye contact, and inhalation.
Core Protective Measures: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on a comprehensive risk assessment. For 2-Amino-4-tert-butylbenzoic acid, the following PPE is essential to mitigate the identified hazards.
1. Eye and Face Protection:
-
Rationale: The H319 classification indicates that this chemical can cause serious eye irritation. Direct contact with the eyes can lead to significant discomfort, inflammation, and potential damage.
-
Recommended PPE:
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Safety Goggles: Essential when there is a risk of splashes or airborne dust. Goggles provide a complete seal around the eyes, offering superior protection.
-
Face Shield: Should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
2. Skin Protection:
-
Rationale: With the H315 classification (Causes skin irritation), direct contact with the skin must be avoided. Prolonged or repeated exposure can lead to dermatitis and other skin conditions.
-
Recommended PPE:
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for protection against incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
3. Respiratory Protection:
-
Rationale: The H335 classification (May cause respiratory irritation) highlights the importance of protecting the respiratory system from airborne particles of 2-Amino-4-tert-butylbenzoic acid.
-
Recommended PPE:
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) may be sufficient for dusts, but a risk assessment should be conducted to determine the appropriate level of respiratory protection.
-
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-Amino-4-tert-butylbenzoic acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
